Methyl 2-amino-2-cyclopropylhexanoate
Descripción
Propiedades
IUPAC Name |
methyl 2-amino-2-cyclopropylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-3-4-7-10(11,8-5-6-8)9(12)13-2/h8H,3-7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNDTGNPTVQIFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1CC1)(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660892 | |
| Record name | Methyl 2-cyclopropylnorleucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021266-81-8 | |
| Record name | Methyl 2-cyclopropylnorleucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Incorporation of Cyclopropane Scaffolds into α-Amino Acids: A Technical Guide to Modern Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropyl group, a small, strained carbocycle, has emerged as a powerful structural motif in medicinal chemistry. When incorporated into α-amino acids, it imparts a unique combination of conformational rigidity, metabolic stability, and novel stereochemical properties that are highly sought after in the design of next-generation therapeutics.[1] This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for accessing novel cyclopropyl-containing α-amino acids. Moving beyond a simple recitation of protocols, this document delves into the mechanistic underpinnings and strategic considerations that guide the choice of synthetic route, offering field-proven insights for researchers at the forefront of drug discovery. We will explore classical and contemporary methods, including transition-metal-catalyzed cyclopropanations, enzymatic resolutions, and asymmetric approaches, providing detailed experimental protocols and comparative data to empower the rational design and synthesis of these valuable building blocks.
The Cyclopropyl Moiety: A Game-Changer in Peptide and Small Molecule Design
The introduction of a cyclopropane ring into an α-amino acid backbone fundamentally alters its physicochemical properties. The inherent strain of the three-membered ring restricts bond rotation, locking the molecule into a more defined conformation.[1] This pre-organization can lead to enhanced binding affinity and selectivity for biological targets.[1] Furthermore, the cyclopropyl group is often resistant to metabolic degradation, offering a strategy to improve the in vivo half-life of drug candidates.[1][2] The unique electronic nature of the cyclopropane C-H bonds also influences molecular interactions and can be exploited to fine-tune the pharmacological profile of a lead compound.
The strategic value of cyclopropyl amino acids is evident in their incorporation into a wide range of bioactive molecules, including enzyme inhibitors, receptor ligands, and peptidomimetics.[3] Consequently, the development of efficient and stereoselective synthetic methods to access these compounds is a critical endeavor in modern drug discovery.[4][5]
Key Synthetic Strategies for the Construction of Cyclopropyl α-Amino Acids
The synthesis of cyclopropyl-containing α-amino acids can be broadly categorized by the method used to construct the cyclopropane ring. This guide will focus on the most robust and versatile of these approaches.
Simmons-Smith Cyclopropanation and its Variants
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its reliability and stereospecificity.[6][7] This reaction involves the treatment of an alkene with an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple.[7]
Core Principle: The reaction proceeds via a concerted mechanism where the methylene group is delivered to the same face of the double bond, preserving the alkene's stereochemistry in the resulting cyclopropane.[7]
Causality in Experimental Design: The choice of a suitable olefin precursor is paramount. For the synthesis of α-amino acids, dehydroamino acid derivatives are common starting materials. The directing effect of nearby functional groups, such as hydroxyls, can be exploited to achieve high diastereoselectivity. A significant advancement is the Furukawa modification, which employs diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), offering improved reactivity and reproducibility.[6][8]
Experimental Protocol: Furukawa-Modified Simmons-Smith Cyclopropanation of a Dehydroamino Acid Derivative
Objective: To synthesize a protected cyclopropyl α-amino acid from an N-protected dehydroalanine ester.
Materials:
-
N-Boc-dehydroalanine methyl ester
-
Diethylzinc (1.0 M solution in hexanes)
-
Diiodomethane
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of N-Boc-dehydroalanine methyl ester (1.0 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (2.2 equiv) dropwise via syringe. Stir the mixture for 20 minutes at 0 °C.
-
In a separate flame-dried flask, prepare a solution of diiodomethane (2.2 equiv) in anhydrous DCM.
-
Add the diiodomethane solution to the reaction mixture dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cautiously quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired N-Boc-cyclopropylglycine methyl ester.
Transition-Metal-Catalyzed Cyclopropanation
Transition metal catalysis offers a powerful and versatile platform for cyclopropane synthesis, often with high levels of stereocontrol.[9][10] Catalysts based on rhodium, copper, and cobalt are commonly employed to decompose diazo compounds, generating metal carbenes that then react with alkenes.[9]
Core Principle: A transition metal complex reacts with a diazo compound to form a transient metal carbene intermediate. This electrophilic species is then transferred to an alkene to form the cyclopropane ring. The stereochemical outcome is dictated by the catalyst's ligand sphere.
Expertise in Action: A significant advantage of this approach is the ability to achieve high enantioselectivity by using chiral ligands. For instance, cobalt(II)-based metalloradical catalysis has been successfully applied to the asymmetric cyclopropanation of dehydroaminocarboxylates.[11] This method allows for the stereoselective synthesis of chiral cyclopropyl α-amino acid derivatives with excellent enantioselectivities.[11]
Experimental Protocol: Cobalt-Catalyzed Asymmetric Radical Cyclopropanation [11]
Objective: To achieve the enantioselective synthesis of a chiral cyclopropyl α-amino acid derivative.
Materials:
-
Dehydroaminocarboxylate substrate
-
α-Aryldiazomethane precursor (e.g., tosylhydrazone salt)
-
Co(II) complex of a D₂-symmetric chiral amidoporphyrin ligand
-
Anhydrous, degassed solvent (e.g., toluene)
-
Base (e.g., potassium carbonate)
Procedure:
-
In a glovebox, charge a reaction vial with the Co(II) catalyst (5 mol%).
-
Add the dehydroaminocarboxylate (1.0 equiv) and the α-aryldiazomethane precursor (1.5 equiv).
-
Add the base (2.0 equiv).
-
Add the anhydrous, degassed solvent.
-
Seal the vial and stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction for the consumption of the starting material by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a short plug of silica gel, eluting with a suitable solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the enantioenriched cyclopropyl α-amino acid derivative.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
The Kulinkovich-Szymoniak Reaction
For the synthesis of primary cyclopropylamines, which are direct precursors to certain cyclopropyl α-amino acids, the Kulinkovich-Szymoniak reaction is a highly effective method.[12] This reaction is a modification of the Kulinkovich reaction and utilizes nitriles as starting materials.[12]
Core Principle: The reaction of a Grignard reagent with a nitrile in the presence of a titanium(IV) alkoxide generates a titanacyclopropane intermediate. Subsequent treatment with a Lewis acid promotes the formation of the primary cyclopropylamine.[12][13][14]
Strategic Insight: This method is particularly valuable as it provides direct access to the cyclopropylamine functionality. The choice of Grignard reagent and nitrile allows for the introduction of various substituents on the cyclopropane ring.
Experimental Protocol: Kulinkovich-Szymoniak Synthesis of a Primary Cyclopropylamine [12]
Objective: To synthesize a 1-substituted primary cyclopropylamine from a nitrile.
Materials:
-
Nitrile (e.g., benzonitrile)
-
Ethylmagnesium bromide (EtMgBr, 3.0 M solution in diethyl ether)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous diethyl ether
-
Aqueous sodium hydroxide (NaOH) solution
Procedure:
-
To a flame-dried Schlenk flask under argon, add a solution of the nitrile (1.0 equiv) in anhydrous diethyl ether.
-
Add titanium(IV) isopropoxide (1.2 equiv) to the solution.
-
Cool the mixture to -50 °C.
-
Slowly add ethylmagnesium bromide (2.5 equiv) dropwise, maintaining the internal temperature below -45 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture to 0 °C and add BF₃·OEt₂ (2.0 equiv) dropwise.
-
Stir the mixture at room temperature for an additional hour.
-
Quench the reaction by the slow addition of 1 M aqueous NaOH solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude primary cyclopropylamine by distillation or column chromatography.
Biocatalytic Synthesis
Enzymatic methods are gaining prominence for their exceptional stereoselectivity and environmentally benign reaction conditions. A recently developed NADH-driven biocatalytic system has demonstrated remarkable efficiency in the asymmetric synthesis of (S)-cyclopropylglycine.[15]
Core Principle: A bifunctional enzyme, integrating reductive amination and coenzyme regeneration activities, is used to convert a keto acid precursor into the desired α-amino acid with high enantiopurity.[15]
Trustworthiness and Scalability: This biocatalytic approach offers high space-time yields and can be operated continuously, making it suitable for industrial-scale production.[15] The self-sufficient nature of the coenzyme regeneration minimizes the need for expensive additives.[15]
Data Presentation and Comparative Analysis
| Synthetic Method | Key Advantages | Limitations | Typical Stereoselectivity |
| Simmons-Smith Cyclopropanation | High stereospecificity, reliable, well-established.[6][7] | Stoichiometric use of zinc reagents, can be expensive.[7] | Substrate-dependent, often requires directing groups for high diastereoselectivity.[6] |
| Transition-Metal Catalysis | High catalytic efficiency, excellent enantioselectivity with chiral ligands, broad substrate scope.[9][11] | Potential for metal contamination in the final product, cost of precious metal catalysts.[16] | High to excellent ee (>99%) achievable.[11][17] |
| Kulinkovich-Szymoniak Reaction | Direct access to primary cyclopropylamines, good functional group tolerance.[12] | Stoichiometric use of titanium reagents, can have moderate diastereoselectivity with substituted Grignards.[12] | Moderate diastereoselectivity (~2:1) for 1,2-disubstituted products.[12] |
| Biocatalytic Synthesis | Exceptional enantioselectivity (>99.5% ee), environmentally friendly, scalable.[15] | Substrate specificity of the enzyme, requires specialized biochemical setup. | Excellent (>99.5% ee).[15] |
Visualization of Synthetic Workflows
Caption: Overview of key synthetic workflows for cyclopropyl α-amino acids.
Conclusion and Future Outlook
The synthesis of novel cyclopropyl-containing α-amino acids remains a vibrant and evolving field of research. While classical methods like the Simmons-Smith reaction continue to be valuable tools, modern advancements in transition-metal catalysis and biocatalysis are providing unprecedented levels of efficiency and stereocontrol. The choice of synthetic strategy should be guided by factors such as the desired stereochemistry, the scale of the synthesis, and the available starting materials. As our understanding of the unique conformational and metabolic properties of these amino acids deepens, the demand for innovative and practical synthetic methodologies will undoubtedly continue to grow, paving the way for the discovery of new and more effective therapeutics.
References
-
Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. (2024). MDPI. Available at: [Link]
- Hu, J., Xia, T., Wu, X., Feng, H., Qu, J., & Chen, Y. (2024). Cobalt-Catalyzed Enantioselective Reductive Addition of Ketimine with Cyclopropyl Chloride to Construct Chiral Amino Esters Bearing Cyclopropyl Fragments. Organic Chemistry Frontiers, 11, 6311–6318.
-
Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. (2021). Chem, 7(6), 1588-1601. Available at: [Link]
-
Kulinkovich-Szymoniak Reaction. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Amino Acids of Cyclopropylglycine Series. (2015). ResearchGate. Available at: [Link]
-
Advances in the Synthesis of Cyclopropylamines. (2025). Chemical Reviews. Available at: [Link]
-
Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Chemical Reviews. Available at: [Link]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2023). Molecules, 28(15), 5651. Available at: [Link]
-
(PDF) Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2023). ResearchGate. Available at: [Link]
-
Asymmetric synthesis of orthogonally protected trans-cyclopropane γ-amino acids via intramolecular ring closure. (2006). Organic & Biomolecular Chemistry, 4(15), 2944-2954. Available at: [Link]
-
ChemInform Abstract: Synthesis of Amino Acids of Cyclopropylglycine Series. ResearchGate. Available at: [Link]
-
Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. (2023). ACS Catalysis, 13(14), 9806-9816. Available at: [Link]
-
Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. ResearchGate. Available at: [Link]
-
Three-component Synthesis of Alpha,beta-Cyclopropyl-Gamma-Amino Acids. (2005). Organic Letters, 7(6), 1137-40. Available at: [Link]
-
Diastereoselective Synthesis of Cyclopropane Amino Acids Using Diazo Compounds Generated in Situ. (2005). The Journal of Organic Chemistry, 70(23), 9473-9481. Available at: [Link]
-
Kulinkovich Reaction. Organic Chemistry Portal. Available at: [Link]
-
Preparation of a Tricyclopropylamino Acid Derivative via Simmons–Smith Cyclopropanation with Downstream Intramolecular Aminoacetoxylation for Impurity Control. (2016). Organic Process Research & Development, 20(12), 2058-2065. Available at: [Link]
-
Simmons–Smith reaction. Wikipedia. Available at: [Link]
-
Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2023). PubMed. Available at: [Link]
-
Asymmetric Synthesis of Cyclic β-Amino Acids. Sci-Hub. Available at: [Link]
-
Synthesis of Cyclopropyl Amino Acid Derivatives. Semantic Scholar. Available at: [Link]
-
TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. (2019). Purdue University e-Pubs. Available at: [Link]
-
Three-Component Synthesis of α,β-Cyclopropyl-γ-Amino Acids. (2005). Organic Letters, 7(6), 1137-1140. Available at: [Link]
-
Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Available at: [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry. Available at: [Link]
-
Synthesis of Cyclopropyl Amino Acid Derivatives. Sci-Hub. Available at: [Link]
-
Metal-catalyzed cyclopropanations. Wikipedia. Available at: [Link]
-
ASYMMETRIC TRANSITION METAL CATALYZED CYCLOPROPANATIONS. (2023). Purdue University Graduate School. Available at: [Link]
-
Reimagining enzyme function for synthetic biology and drug discovery. (2026). Chemical & Engineering News. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 8. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 10. hammer.purdue.edu [hammer.purdue.edu]
- 11. Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 13. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 14. Kulinkovich Reaction [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. Asymmetric synthesis of orthogonally protected trans-cyclopropane γ-amino acids via intramolecular ring closure - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
Enantioselective Synthesis of Methyl 2-amino-2-cyclopropylhexanoate: A Technical Guide
Executive Summary: This guide outlines a robust and scientifically grounded strategy for the enantioselective synthesis of Methyl 2-amino-2-cyclopropylhexanoate, a non-proteinogenic α,α-disubstituted amino acid ester. Given the absence of a direct published protocol for this specific molecule, this document proposes a viable pathway leveraging the well-established O'Donnell asymmetric phase-transfer catalytic (PTC) alkylation of a glycine imine. This method is renowned for its reliability in constructing chiral quaternary carbon centers. The proposed synthesis involves a sequential, enantioselective alkylation of a benzophenone-protected methyl glycinate, first with a cyclopropyl electrophile and subsequently with a butyl electrophile, followed by deprotection. This guide provides a detailed theoretical framework, step-by-step experimental protocols, and insights into the critical parameters for achieving high yield and stereocontrol, tailored for researchers in synthetic chemistry and drug development.
Introduction: The Strategic Importance of Constrained Amino Acids
Significance of Quaternary α-Amino Acids in Drug Discovery
Quaternary α-amino acids are of immense interest in medicinal chemistry and peptide science.[1][2] The incorporation of these sterically hindered building blocks into peptide chains induces conformational constraints, leading to more stable and predictable secondary structures such as helices and turns. This structural rigidity can enhance metabolic stability by shielding the peptide backbone from enzymatic degradation and can improve binding affinity and selectivity for biological targets.[2]
The Role of the Cyclopropyl Group
The cyclopropyl moiety is a "bioisostere" for various functional groups and is frequently used to introduce conformational rigidity into molecules.[3] Its unique electronic properties and strained three-membered ring can favorably influence a molecule's pharmacokinetic and pharmacodynamic profile. In the context of an amino acid, a cyclopropyl group at the α-position provides a compact, rigid substituent that can explore chemical space inaccessible to natural amino acids.
Synthetic Challenge and Proposed Strategy
The primary challenge in synthesizing molecules like this compound lies in the stereocontrolled construction of the α-quaternary stereocenter. Direct enantioselective methods are often required to avoid tedious chiral resolutions. This guide proposes a solution via a sequential alkylation strategy under asymmetric phase-transfer catalysis, a method pioneered by Martin O'Donnell.[4] This approach offers a practical and scalable route to the target compound with high expected enantiopurity.[5][6]
Retrosynthetic Analysis and Pathway Overview
The retrosynthetic analysis for the target molecule identifies a glycine-derived Schiff base as the key starting material. The two substituents on the α-carbon, cyclopropyl and butyl, are disconnected to reveal their corresponding electrophiles. This leads to a multi-step synthesis beginning with commercially available methyl glycinate.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Pathway: A Phased Approach
The core of this synthesis is the O'Donnell asymmetric alkylation of a glycine imine using a chiral phase-transfer catalyst.[4] This process facilitates the transfer of the enolate from an aqueous or solid basic phase to an organic phase where it reacts with the electrophile. The chiral catalyst forms a tight ion pair with the enolate, effectively shielding one face and directing the alkylating agent to the other, thus inducing asymmetry.[4]
Mechanism of Asymmetric Phase-Transfer Catalysis
The mechanism relies on the generation of a glycine enolate which is then shuttled into the organic phase by a quaternary ammonium salt derived from a Cinchona alkaloid. This chiral, non-covalent interaction dictates the stereochemical outcome of the alkylation.
Caption: Mechanism of Chiral Phase-Transfer Catalysis.
Rationale for Sequential Alkylation
To create the α,α-disubstituted center, two different alkyl groups must be introduced. A sequential approach is necessary. The first alkylation establishes the initial stereocenter. The resulting mono-alkylated product is less acidic than the starting glycine imine, which helps prevent undesired dialkylation in the first step if conditions are controlled carefully.[4][7] The second alkylation requires more forcing conditions (e.g., a stronger base) to deprotonate the now more sterically hindered and less acidic α-proton.[4]
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: Synthesis of Methyl N-(Diphenylmethylene)glycinate (Intermediate I)
This protocol establishes the Schiff base, which activates the α-protons for deprotonation.
-
Setup: To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add methyl glycinate hydrochloride (1.0 eq), benzophenone (1.05 eq), and toluene (250 mL).
-
Reaction: Add triethylamine (1.1 eq) to the suspension to neutralize the hydrochloride salt.
-
Reflux: Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. Continue refluxing until no more water is formed (approx. 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can often be used directly in the next step or purified further by recrystallization from a solvent mixture like ethyl acetate/hexanes.
Protocol 2: Enantioselective Synthesis of Methyl 2-(diphenylmethyleneamino)-2-cyclopropylacetate (Intermediate II)
This is the key enantioselective step. A Cinchona alkaloid-derived catalyst is used.
-
Setup: To a jacketed reaction vessel under an inert nitrogen atmosphere, add Intermediate I (1.0 eq), toluene (5 M concentration), and the chiral phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide, 1-2 mol%).
-
Cooling: Cool the mixture to 0 °C.
-
Addition of Base and Electrophile: In a separate flask, prepare a solution of cyclopropylmethyl bromide (1.2 eq) in toluene. Add this solution to the reaction mixture. Then, add finely powdered potassium hydroxide (5.0 eq) portion-wise over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: Stir the reaction vigorously at 0 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Quench the reaction by adding water. Separate the organic layer and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the enantioenriched Intermediate II.
Protocol 3: Synthesis of Methyl 2-(diphenylmethyleneamino)-2-cyclopropylhexanoate (Intermediate III)
This step introduces the second alkyl group to form the quaternary center.
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of Intermediate II (1.0 eq) in anhydrous THF (0.5 M).
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add a strong base such as lithium diisopropylamide (LDA) (1.1 eq, solution in THF/hexanes) dropwise. Stir the resulting deep red solution for 30-60 minutes at -78 °C.
-
Alkylation: Add 1-iodobutane (1.2 eq) dropwise to the enolate solution. Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography to isolate Intermediate III.
Protocol 4: Deprotection to Yield this compound (Target Molecule)
The final step is the removal of the benzophenone protecting group.
-
Setup: Dissolve Intermediate III (1.0 eq) in diethyl ether or THF.
-
Hydrolysis: Add 1 M aqueous HCl (2.0 eq) and stir the biphasic mixture vigorously at room temperature for 4-8 hours, or until TLC analysis shows complete consumption of the starting material.
-
Workup: Separate the layers. The product hydrochloride salt will be in the aqueous layer. Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove the benzophenone byproduct.
-
Isolation: Basify the aqueous layer to pH ~9-10 with a suitable base (e.g., 1 M NaOH or solid NaHCO₃). Extract the free amino ester into an organic solvent like dichloromethane or ethyl acetate (3 x 30 mL).
-
Purification: Dry the combined organic extracts over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.
Expected Results and Characterization
The following table summarizes the expected outcomes for the proposed synthetic sequence. Yields and enantiomeric excess (ee) are estimated based on literature precedents for similar transformations.[5][8]
| Step | Transformation | Product | Expected Yield | Expected ee (%) |
| 1 | Schiff Base Formation | Intermediate I | >90% | N/A |
| 2 | Asymmetric Alkylation | Intermediate II | 70-85% | 90-98% |
| 3 | Second Alkylation | Intermediate III | 60-75% | >90% (retention) |
| 4 | Deprotection | Target Molecule | >95% | >90% (retention) |
Characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will be essential to confirm the structure at each step. The disappearance of the α-proton signal from Intermediate I to II and the appearance of signals corresponding to the cyclopropylmethyl and butyl groups will be key indicators.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of all intermediates and the final product.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the standard method for determining the enantiomeric excess of Intermediate II and the final product. A suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H) will be required.
Troubleshooting and Optimization
-
Low Enantioselectivity in Step 2: The choice of catalyst, solvent, temperature, and base is critical. Screening different Cinchona alkaloid derivatives and reaction conditions may be necessary to optimize the ee. Lowering the reaction temperature often improves selectivity.
-
Dialkylation in Step 2: If significant dialkylation occurs during the first alkylation, it indicates the mono-alkylated product is being deprotonated. This can be suppressed by using a less reactive electrophile, a bulkier phase-transfer catalyst, or by carefully controlling the stoichiometry of the base.
-
Incomplete Second Alkylation (Step 3): The formation of the quaternary center is sterically demanding. If the reaction is sluggish, a more reactive electrophile (e.g., butyl triflate) or a different strong base (e.g., KHMDS) could be employed.
-
Racemization during Deprotection: The acidic hydrolysis (Step 4) is generally not prone to racemization. However, if racemization is observed, milder conditions, such as using citric acid, can be attempted.[9]
Conclusion
This technical guide presents a comprehensive and feasible strategy for the enantioselective synthesis of this compound. By employing an asymmetric phase-transfer catalyzed sequential alkylation of a glycine Schiff base, this approach provides a controlled and efficient route to a valuable, sterically constrained amino acid derivative. The detailed protocols and mechanistic insights serve as a practical resource for synthetic chemists aiming to construct complex, non-proteinogenic amino acids for applications in pharmaceutical research and development.
References
-
O'Donnell, M. J. The O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. [Link]
- Ghosez, L., et al. (1982). Synthesis of amino acids. Alkylation of aldimine and ketimine derivatives of glycine ethyl ester under various phase-transfer conditions. Tetrahedron Letters, 23(41), 4255-4258.
-
Zhang, X., et al. (2021). Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. Chem, 7(6), 1588-1601. [Link]
- Liu, Y., et al. (2021). Direct Enantioselective Allylic Alkylation of α-Amino Esters to Quaternary Glutamates via Strategic Pyridoxal Catalyst Design. Journal of the American Chemical Society.
-
Park, H., et al. (2023). Enantioselective Alkylation of Glycine Imines Using a Cinchona-Functionalized Crown Ether-Strapped Calixarene Phase-Transfer Catalyst. The Journal of Organic Chemistry. [Link]
-
Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
- O'Donnell, M. J., et al. Acidities of glycine Schiff bases and alkylation of their conjugate bases. Journal of the American Chemical Society.
- ResearchGate. Amino Acid Derived Auxiliaries: Amino Acids as Chiral Auxiliaries.
- Ohshima, T., et al. Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry.
- Weinges, K., et al. Enantioselective Synthesis of α-Quaternary Amino Acids by Alkylation of Deprotonated α-Aminonitriles. The Journal of Organic Chemistry.
-
Wang, Y., et al. (2024). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. MDPI. [Link]
- de Meijere, A., et al. Synthesis of Amino Acids of Cyclopropylglycine Series.
-
Weinges, K., et al. (2015). Enantioselective Synthesis of α-Quaternary Amino Acids by Alkylation of Deprotonated α-Aminonitriles. PubMed. [Link]
- Ferraris, D., et al. Catalytic, Enantioselective Alkylation of α-Imino Esters: The Synthesis of Nonnatural α-Amino Acid Derivatives. Journal of the American Chemical Society.
-
Wikipedia. Chiral auxiliary. [Link]
-
Myers, A. G., et al. Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. PMC - NIH. [Link]
- Enantion Selective Synthesis of Chairal Alfa Amino Acids by Phase Transfer C
- O'Donnell, M. J., et al. Acidities of glycine Schiff bases and alkylation of their conjugate bases.
- Jacobsen, E. N., et al.
- Hutton, C. A., et al. (1998). Asymmetric Synthesis of Protected 2-Substituted Cyclopropane Amino Acids. ConnectSci.
- Asymmetric alkylation of glycine imines using in situ generated phase-transfer catalysts.
-
O'Donnell, M. J., et al. (1978). The synthesis of amino acids by phase-transfer reactions. Organic Chemistry Portal. [Link]
-
Wikipedia. Strecker amino acid synthesis. [Link]
-
Zhu, J., et al. (2016). Enantioselective Synthesis of Quaternary α-Amino Acids Enabled by the Versatility of the Phenylselenonyl Group. PubMed. [Link]
-
Ohshima, T., et al. (2016). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, 14, 9637-9640. [Link]
- Dixon, D. J., et al. (2006). Asymmetric synthesis of orthogonally protected trans-cyclopropane γ-amino acids via intramolecular ring closure. RSC Publishing.
-
Davies, S. G., et al. (2022). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters. [Link]
- Advanced Chiral Auxiliary Synthesis. BOC Sciences.
-
Strecker Synthesis. Organic Chemistry Portal. [Link]
-
Charette, A., & Mellon, C. (1998). Enantioselective synthesis of α,α-disubstituted-α-amino acids by a sequential nucleophilic addition to nitriles. Semantic Scholar. [Link]
Sources
- 1. Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The synthesis of amino acids by phase-transfer reactions [organic-chemistry.org]
Spectroscopic analysis of methyl 2-amino-2-cyclopropylhexanoate analogs
An In-depth Technical Guide to the Spectroscopic Analysis of Methyl 2-Amino-2-Cyclopropylhexanoate Analogs
Abstract
The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development.[1][2] Among the vast landscape of small molecules, non-proteinogenic amino acids—those not found in the 20 canonical amino acids—represent a critical class of compounds used to enhance the therapeutic properties of peptide-based drugs, such as metabolic stability and receptor specificity.[3][4] This guide provides a comprehensive, in-depth technical overview of the core spectroscopic techniques required for the unambiguous characterization of this compound analogs, a class of non-proteinogenic amino acids with significant potential in medicinal chemistry. We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, presenting an integrated workflow for researchers, scientists, and drug development professionals.
Introduction: The Significance of Cyclopropyl Amino Acid Analogs
This compound and its analogs are synthetic amino acid derivatives incorporating a unique cyclopropyl ring at the α-position. This structural motif imparts significant conformational rigidity, which can be highly advantageous in drug design for locking a peptide backbone into a bioactive conformation. Furthermore, the cyclopropyl group can influence lipophilicity and metabolic stability, making these compounds attractive building blocks for novel therapeutics.[5][6]
Given their synthetic nature and the potential for stereoisomerism, rigorous and unequivocal structural confirmation is paramount. Spectroscopic analysis provides the essential toolkit for this purpose, allowing for the detailed mapping of the molecular architecture. This guide will explain the causality behind the experimental choices and data interpretation, ensuring a robust and reliable analytical workflow.
Core Spectroscopic Techniques for Structural Elucidation
The complete characterization of a this compound analog requires the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. For this class of compounds, ¹H, ¹³C, and 2D NMR experiments are indispensable.
2.1.1. ¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The cyclopropyl group introduces a highly shielded region in the spectrum, a key diagnostic feature.[7]
-
Cyclopropyl Protons (CH₂ and CH): These protons typically appear in the upfield region of the spectrum, approximately 0.2-1.5 ppm .[8][9] Their unique chemical shifts are attributed to the magnetic anisotropy, or "ring current," effect of the cyclopropane ring.[10][11] The protons on the same carbon (geminal) and on adjacent carbons (vicinal) will show characteristic spin-spin coupling, often resulting in complex multiplets.
-
Hexanoate Chain Protons (CH₂, CH₃): The aliphatic chain will present a series of signals between approximately 0.8-2.5 ppm . The terminal methyl group (CH₃) will appear as a triplet around 0.9 ppm, while the various methylene (CH₂) groups will show more complex splitting patterns.
-
Amino Group Protons (NH₂): These protons often appear as a broad singlet, typically between 1.5-3.5 ppm . The chemical shift can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
-
Methyl Ester Protons (OCH₃): This group gives rise to a sharp, distinct singlet, typically in the range of 3.6-3.8 ppm , due to the deshielding effect of the adjacent ester oxygen.
2.1.2. ¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton
A proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment in the molecule.[12]
-
Cyclopropyl Carbons: These carbons are highly shielded and appear at a characteristically high field (low ppm value), typically in the range of -5 to 30 ppm .[13][14] The quaternary α-carbon, bonded to the amino and ester groups, will be further downfield than the CH₂ carbons of the ring.
-
Hexanoate Chain Carbons: These aliphatic carbons will resonate between 14-40 ppm .
-
Methyl Ester Carbon (OCH₃): This carbon signal is expected around 50-55 ppm .[15]
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is significantly deshielded and will appear far downfield, typically in the range of 170-185 ppm .[15]
Table 1: Expected NMR Chemical Shift Ranges
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Cyclopropyl CH/CH₂ | 0.2 - 1.5 | -5 - 30 |
| α-Carbon | - | 50 - 70 |
| Hexanoate CH₂/CH₃ | 0.8 - 2.5 | 14 - 40 |
| Amino NH₂ | 1.5 - 3.5 (broad) | - |
| Methyl Ester OCH₃ | 3.6 - 3.8 (singlet) | 50 - 55 |
| Ester Carbonyl C=O | - | 170 - 185 |
2.1.3. 2D NMR Spectroscopy: Establishing Connectivity
While 1D NMR provides a list of parts, 2D NMR experiments like COSY, HSQC, and HMBC connect them.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the entire hexanoate chain and the spin system within the cyclopropyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon, confirming assignments made in the 1D spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying the overall structure by showing correlations between protons and carbons that are two or three bonds away. Key correlations to look for include the methyl ester protons (OCH₃) to the carbonyl carbon (C=O) and the cyclopropyl protons to the quaternary α-carbon.
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry is a vital technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern.[1] For these amino acid analogs, Electrospray Ionization (ESI) is a common and effective soft ionization technique.
-
Molecular Ion Peak: In positive ion mode ESI-MS, the primary species observed will be the protonated molecule, [M+H]⁺. The exact mass of this ion should be calculated and compared to the measured value from a high-resolution mass spectrometer (HRMS) to confirm the elemental composition.
-
Characteristic Fragmentation Patterns: Tandem MS (MS/MS) experiments provide invaluable structural information. A key fragmentation pathway for α-amino esters is the loss of the ester group.[16][17]
-
Loss of the methoxy group (-OCH₃): A neutral loss of 31 Da.
-
Loss of the methyl ester group (-COOCH₃): A neutral loss of 59 Da.
-
Cleavage of the hexanoate chain: Fragmentation along the alkyl chain will produce a series of peaks separated by 14 Da (CH₂).[18]
-
Table 2: Key Diagnostic Ions in ESI-MS/MS
| Ion Description | Expected m/z | Causality |
|---|---|---|
| Protonated Molecule | [M+H]⁺ | Parent ion, confirms molecular weight. |
| Loss of Methanol | [M+H - 32]⁺ | Common loss from methyl esters. |
| Loss of Hexyl Radical | [M+H - 85]⁺ | Cleavage alpha to the cyclopropyl ring. |
| Cyclopropyliminium Ion | Variable | Fragmentation retaining the core amino-cyclopropyl moiety. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.[19]
-
N-H Stretch (Amino Group): Primary amines (NH₂) typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹ .[20]
-
C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ confirm the presence of sp³ C-H bonds in the hexanoate and cyclopropyl groups.
-
C=O Stretch (Ester): This is one of the most intense and diagnostic peaks in the spectrum, appearing as a sharp, strong band around 1735-1750 cm⁻¹ .[21][22]
-
C-O Stretch (Ester): Esters also exhibit strong C-O stretching vibrations in the fingerprint region, typically between 1000-1300 cm⁻¹ .[21]
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amine (N-H) | Stretch | 3300 - 3500 | Medium (often two bands) |
| Alkane (C-H) | Stretch | 2850 - 2960 | Strong |
| Ester (C=O) | Stretch | 1735 - 1750 | Strong, Sharp |
| Ester (C-O) | Stretch | 1000 - 1300 | Strong |
Integrated Spectroscopic Analysis Workflow
A robust structural elucidation relies on a logical workflow that integrates data from all spectroscopic techniques. This self-validating system ensures that the final structure is consistent with all collected evidence.
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. grokipedia.com [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. 13Carbon NMR [chem.ch.huji.ac.il]
- 13. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. Sci-Hub: are you are robot? [sci-hub.st]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 18. whitman.edu [whitman.edu]
- 19. youtube.com [youtube.com]
- 20. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 21. spectroscopyonline.com [spectroscopyonline.com]
- 22. The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation proc ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00073A [pubs.rsc.org]
Physical properties of 2-amino-2-cyclopropylhexanoic acid esters
An In-depth Technical Guide to the Physical Properties of 2-Amino-2-Cyclopropylhexanoic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
In modern medicinal chemistry, the design of novel therapeutic agents frequently involves the incorporation of non-canonical amino acids to enhance potency, selectivity, and metabolic stability. Among these, conformationally restricted amino acids, such as those containing a cyclopropyl group, are of significant interest. The cyclopropyl ring locks the dihedral angle of the side chain, which can lead to improved receptor binding and enzymatic stability[1][2]. 2-Amino-2-cyclopropylhexanoic acid is one such scaffold, combining the rigidity of the cyclopropyl moiety with the lipophilicity of a hexanoic acid backbone.
The esterification of this parent amino acid is a critical step in modulating its physicochemical properties for drug development. Physical properties such as solubility, lipophilicity (LogP/LogD), and melting point are paramount as they directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide, written from the perspective of a Senior Application Scientist, provides a detailed examination of the core physical properties of 2-amino-2-cyclopropylhexanoic acid esters, explains the causality behind experimental choices for their determination, and offers field-proven protocols.
Core Molecular Structure Analysis
The physicochemical behavior of a 2-amino-2-cyclopropylhexanoic acid ester is dictated by the interplay of its primary functional groups: the α-amino group, the ester linkage, the cyclopropyl ring, and the alkyl side chain.
-
The α-Amino Group (-NH₂): This is the primary basic center of the molecule. In physiological conditions (pH ~7.4), this group is predominantly protonated (-NH₃⁺), making the molecule a cation. Its basicity, quantified by its pKa value, is a critical determinant of the molecule's overall charge, solubility in aqueous media, and its potential for ionic interactions. Amines with N-H bonds can participate in hydrogen bonding, which influences boiling points and water solubility[3].
-
The Ester Group (-COOR'): The conversion of the parent carboxylic acid to an ester is a profound structural modification. This change eliminates the ability of the molecule to exist as a zwitterion, a neutral molecule with both a positive and a negative electrical charge[4]. The high melting points of amino acids are a direct result of the strong electrostatic interactions in their zwitterionic crystal lattice[4][5]. By removing the acidic proton, esterification drastically lowers the melting point and fundamentally alters solubility, generally decreasing aqueous solubility while increasing solubility in organic solvents[4].
-
The Cyclopropyl Ring: This three-membered ring is a rigid, strained structure. It introduces conformational constraint, which is valuable for peptide and drug design[6]. From a physicochemical standpoint, it is a nonpolar, lipophilic moiety that contributes to the overall van der Waals surface area and increases the molecule's lipophilicity.
-
The Hexanoic Acid Backbone: The four-carbon chain extending from the α-carbon provides a significant lipophilic character, further influencing the molecule's solubility and partition coefficient.
Key Physicochemical Properties
Melting Point
The parent 2-amino-2-cyclopropylhexanoic acid, like other amino acids, is a crystalline solid with a high melting point (typically >200 °C), often decomposing before melting[4]. This is due to the strong ionic forces holding the zwitterions together in a crystal lattice[4].
Effect of Esterification: Esterification prevents zwitterion formation. The resulting amino acid esters are also typically crystalline solids, but their melting points are significantly lower. The intermolecular forces are dominated by weaker dipole-dipole interactions and van der Waals forces, rather than the powerful ionic attractions of the parent amino acid[7]. The melting point will be influenced by the length of the ester's alkyl chain (R') and the efficiency of crystal packing.
Solubility
Solubility is a critical factor for bioavailability. The parent amino acid is generally soluble in water but insoluble in non-polar organic solvents[4].
-
Aqueous Solubility: The ester form, lacking a zwitterionic state, will have reduced intrinsic aqueous solubility. However, because the amino group is basic, the ester can be converted into a salt (e.g., a hydrochloride salt by reaction with HCl). These salts are typically much more soluble in water. At a given pH, the aqueous solubility is a function of the equilibrium between the charged (protonated) and neutral forms.
-
Organic Solubility: The ester's neutrality (as a free base) and the presence of the lipophilic cyclopropyl and hexyl groups will confer good solubility in a range of organic solvents like dichloromethane, ethyl acetate, and methanol. This property is essential for purification and chemical reactions.
Lipophilicity (LogP and LogD)
Lipophilicity is arguably the most important physical property influencing a drug's ability to cross biological membranes. It is measured as the partition coefficient between an oily (n-octanol) and an aqueous phase[8].
-
LogP: This is the logarithm of the partition coefficient of the neutral form of the molecule[9][10].
-
LogD: This is the logarithm of the distribution coefficient , which accounts for all species (neutral and ionized) at a specific pH[9][11]. For an ionizable compound like an amino ester, LogD is the more biologically relevant parameter[9].
For a 2-amino-2-cyclopropylhexanoic acid ester, the amino group will be largely protonated at physiological pH (7.4). Since the charged, protonated form is highly water-soluble, it will partition preferentially into the aqueous phase. Consequently, the LogD₇.₄ will be significantly lower than the LogP of the neutral molecule. A balanced LogD (typically between 1 and 3) is often targeted for oral drugs to ensure sufficient aqueous solubility for dissolution and sufficient lipophilicity for membrane permeation.
The relationship between the ionization state of the amino ester and its distribution is illustrated below.
Caption: Figure 1: pH-dependent equilibrium and phase preference.
Acidity and Basicity (pKa)
The pKa value defines the strength of an acid or base[10]. For a 2-amino-2-cyclopropylhexanoic acid ester, there is only one relevant pKa value in the physiological range: that of the α-amino group. The pKa of the α-amino group in most amino acids is typically in the range of 9.0 to 10.0[12][13].
This pKa value is essential for:
-
Predicting the ionization state: Using the Henderson-Hasselbalch equation, one can calculate the percentage of the compound that is protonated (charged) vs. neutral at any given pH.
-
Calculating LogD from LogP: The pKa is required for theoretical calculations that convert between LogP and LogD.
-
Formulation: Understanding the pKa is crucial for selecting appropriate buffers and salt forms for drug formulation.
Structure-Property Relationships (SPR) Summary
The choice of the ester alkyl group (R' in -COOR') provides a straightforward way to modulate the physical properties. The expected trends are summarized below.
| Property | Effect of Increasing Ester Alkyl Chain Length (e.g., Methyl → Ethyl → Propyl) | Rationale |
| Melting Point | Irregular, but generally may decrease | Longer, more flexible chains can disrupt crystal packing, lowering the energy required to melt the solid. |
| Aqueous Solubility | Decrease | The overall molecule becomes more nonpolar and "greasier," reducing favorable interactions with water. |
| Organic Solubility | Increase | The molecule becomes more lipophilic, improving interactions with nonpolar solvents. |
| LogP / LogD | Increase | Each additional methylene (-CH₂-) group contributes to the overall lipophilicity of the molecule. |
| pKa | Minimal Change | The alkyl chain of the ester is distant from the amino group and has a negligible electronic effect on its basicity. |
Experimental Determination of Properties
To ensure scientific integrity, all experimental protocols must be self-validating. This involves system suitability checks, use of standards, and replication.
Protocol 1: Determination of Lipophilicity (LogD₇.₄) by Shake-Flask Method
This protocol is the gold standard for measuring lipophilicity and is based on the direct measurement of the compound's distribution between n-octanol and a buffer[8][11].
Rationale: n-Octanol is used as a surrogate for the lipid bilayer of cell membranes. A phosphate-buffered saline (PBS) solution at pH 7.4 mimics physiological conditions. Quantification by LC-MS provides high sensitivity and specificity.
Methodology:
-
Preparation of Phases: Mix equal volumes of n-octanol and PBS (pH 7.4) in a large separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation of the solvents. Allow the layers to separate completely.
-
Standard Preparation: Prepare a stock solution of the amino acid ester at 10 mM in DMSO.
-
Partitioning: a. In a glass vial, add 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated PBS. b. Add 10 µL of the 10 mM DMSO stock solution to the vial. c. Cap the vial tightly and place it on a rotator. Mix for 1 hour at room temperature to allow the compound to reach equilibrium between the two phases[11]. d. Centrifuge the vial at a low speed (e.g., 2000 rpm) for 10 minutes to ensure complete separation of the phases.
-
Sampling & Analysis: a. Carefully remove a known aliquot (e.g., 100 µL) from the n-octanol layer and a known aliquot from the aqueous PBS layer. b. Dilute each aliquot into a suitable solvent (e.g., methanol or acetonitrile) for LC-MS analysis. c. Analyze the samples by LC-MS to determine the concentration of the analyte in each phase.
-
Calculation: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )
-
Validation: Run a known standard (e.g., testosterone) in parallel to validate the experimental setup. The experiment should be performed in triplicate.
Protocol 2: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Rationale: DSC provides a highly accurate and reproducible measurement of the melting temperature (Tₘ) and the enthalpy of fusion (ΔHfus), which is the energy required to melt the solid[14].
Methodology:
-
Calibration: Calibrate the DSC instrument using a certified standard with a known melting point and enthalpy of fusion (e.g., Indium).
-
Sample Preparation: Accurately weigh 1-3 mg of the crystalline amino acid ester into an aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.
-
DSC Analysis: a. Place the sample and reference pans into the DSC cell. b. Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. c. Record the heat flow as a function of temperature.
-
Data Interpretation: a. The melting event will appear as an endothermic peak on the thermogram. b. The onset temperature of the peak is typically reported as the melting point. c. The integrated area of the peak corresponds to the enthalpy of fusion.
Physicochemical Characterization Workflow
The logical flow for characterizing a novel 2-amino-2-cyclopropylhexanoic acid ester is outlined below.
Caption: Figure 2: Workflow for physicochemical characterization.
Conclusion
The physical properties of 2-amino-2-cyclopropylhexanoic acid esters are a direct consequence of their unique molecular architecture. Esterification is a powerful tool for medicinal chemists, allowing for the conversion of a high-melting, zwitterionic amino acid into a more drug-like molecule with tunable lipophilicity and solubility. A thorough understanding and precise experimental determination of these properties are not merely academic exercises; they are fundamental to the rational design of new chemical entities and are essential for advancing a compound from initial discovery to a viable clinical candidate. The protocols and principles outlined in this guide provide a robust framework for researchers in the field of drug development to characterize these promising molecules effectively.
References
-
Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023, January 22). Properties of Esters. [Link]
-
Biondini, et al. (2010). Esterification of Unprotected α-Amino Acids in Ionic Liquids as the Reaction Media. Letters in Organic Chemistry, 7(1). [Link]
-
ACD/Labs. (2024, July 11). LogP vs LogD - What is the Difference?. [Link]
-
Gagnon, D., et al. (N.D.). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. National Institutes of Health. [Link]
-
ChemAxon. (N.D.). LogP and logD calculations. [Link]
-
Open Exploration Publishing. (N.D.). From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues. [Link]
-
ResearchGate. (2006, August). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. [Link]
-
National Institutes of Health. (N.D.). New experimental melting properties as access for predicting amino-acid solubility. [Link]
-
PubChem. (N.D.). (2R)-2-amino-2-cyclopropylpropanoic acid. [Link]
-
Wikipedia. (N.D.). Amino esters. [Link]
-
National Institutes of Health. (N.D.). Amino Acids in the Development of Prodrugs. [Link]
- Google Patents. (2005). Process for preparing amino acid esters and their acid addition salts.
-
White Rose Research Online. (N.D.). Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review. [Link]
-
BioDuro. (N.D.). ADME LogP LogD Assay. [Link]
-
Master Organic Chemistry. (2023, February 9). Isoelectric Points Of Amino Acids (And How To Calculate Them). [Link]
-
Matrix Fine Chemicals. (N.D.). 2-AMINO-2-METHYLPROPANOIC ACID. [Link]
-
ResearchGate. (2021, November). Amino Acid Ester based Phenolic Ionic Liquids as a Potential Solvent for the Bioactive Compound Luteolin. [Link]
-
ARC Journals. (N.D.). Educational Experiments about Proteins and their Properties. [Link]
-
Chemguide. (N.D.). an introduction to amino acids. [Link]
-
ResearchGate. (2006, August). Synthesis of Amino Acids of Cyclopropylglycine Series. [Link]
-
bioRxiv. (2021, September 20). Effects of amino acid additives on protein solubility. [Link]
-
Michael Green. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]
-
Wikipedia. (N.D.). Amino acid. [Link]
-
MDPI. (N.D.). Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters. [Link]
-
ACS Publications. (2025, April 24). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. [Link]
-
PubMed Central. (2022, August 31). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. [Link]
-
OrgoSolver. (N.D.). pKa and Electrical Properties of Amino Acids. [Link]
-
ACS Publications. (2026, January 12). Insights into Spectroscopic Signatures of Substrate-Driven EPS Modulation in Diatom Biofilms. [Link]
-
PubChem. (N.D.). 2-Amino-2-hydroxypropanoic acid. [Link]
Sources
- 1. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. enamine.net [enamine.net]
- 9. acdlabs.com [acdlabs.com]
- 10. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 11. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. Amino Acids Reference Chart [sigmaaldrich.com]
- 13. Amino Acids: pKa & pI Explained - Creative Peptides [creative-peptides.com]
- 14. New experimental melting properties as access for predicting amino-acid solubility - PMC [pmc.ncbi.nlm.nih.gov]
CAS number and molecular formula for Methyl 2-amino-2-cyclopropylhexanoate
An In-depth Technical Guide to Methyl 2-amino-2-cyclopropylhexanoate: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a non-canonical alpha-amino acid ester. Given its status as a specialized chemical entity, this document focuses on the foundational chemical principles, proposed synthetic methodologies, and robust analytical techniques required for its preparation and validation. We will explore the molecule's structural attributes, outline a logical and efficient synthetic workflow, detail the necessary spectroscopic and chromatographic characterization, and discuss its potential applications in medicinal chemistry and drug development, drawing parallels with structurally related compounds. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and pharmaceutical development who require a deep, practical understanding of novel amino acid derivatives.
Introduction: The Structural and Therapeutic Significance of Cyclopropyl-Containing Amino Acids
The incorporation of conformationally constrained structural motifs into peptide backbones is a cornerstone of modern medicinal chemistry. Cyclopropyl groups, as the smallest carbocyclic ring, impart unique stereochemical and electronic properties when incorporated into amino acid scaffolds. Their rigid structure can drastically influence the secondary structure and flexibility of peptides, often leading to improved metabolic stability and enhanced binding affinity for biological targets[1]. This compound belongs to this promising class of molecules. It is an α,α-disubstituted amino acid ester, featuring a cyclopropyl ring and a butyl side chain at its alpha-carbon. This substitution pattern is expected to confer significant steric hindrance, protecting the molecule from enzymatic degradation and locking its conformation. While this specific molecule is not widely cataloged, its structural relatives have been investigated as N-methyl-D-aspartate (NMDA) receptor ligands, antidepressants, and antibacterials, highlighting the therapeutic potential of this chemical class[2].
Compound Identification and Physicochemical Properties
As a novel or non-commercially available compound, this compound does not have a universally assigned CAS number at the time of this writing. However, we can define its core properties based on its systematic IUPAC name and derived molecular structure.
IUPAC Name: this compound Molecular Structure:
Based on this structure, the fundamental physicochemical properties are calculated and summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉NO₂ | Calculated |
| Molecular Weight | 185.26 g/mol | Calculated |
| Monoisotopic Mass | 185.14158 Da | Calculated |
| Functional Groups | Primary Amine, Ester, Cyclopropyl Ring | [3] |
These properties are foundational for both the synthesis and analytical characterization of the molecule. The presence of a primary amine provides a site for derivatization and salt formation, while the ester group is susceptible to hydrolysis but also key for certain synthetic strategies.
Proposed Synthetic Pathway
The synthesis of α,α-disubstituted amino acids like this compound requires a robust strategy that allows for the controlled introduction of two different substituents at the α-carbon. A modified Strecker synthesis or an approach based on the alkylation of a glycine equivalent are highly plausible routes. Here, we outline a logical and experimentally sound workflow based on established methodologies for related compounds[2][4][5].
Workflow for the Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Cyclopropylpentan-1-one (Intermediate Ketone)
-
Rationale: The Strecker synthesis begins with a ketone. This step creates the required ketone precursor by reacting a Grignard reagent with a nitrile.
-
Procedure:
-
To a solution of valeronitrile in anhydrous diethyl ether under an inert atmosphere (N₂ or Ar), add a solution of cyclopropyl magnesium bromide (prepared from cyclopropyl bromide and magnesium turnings) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by slow addition of aqueous HCl.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ketone.
-
Purify by vacuum distillation or column chromatography.
-
Step 2: Synthesis of 2-Amino-2-cyclopropylhexanenitrile (α-Aminonitrile)
-
Rationale: This is the core of the Strecker reaction, forming the C-C and C-N bonds at the alpha-carbon simultaneously.
-
Procedure:
-
In a sealed vessel, dissolve 1-cyclopropylpentan-1-one in a solution of methanol and ammonium chloride.
-
Add sodium cyanide portion-wise while maintaining the temperature below 20 °C.
-
Stir the mixture at room temperature for 24-48 hours.
-
Monitor reaction completion by TLC or GC-MS.
-
Remove the solvent under reduced pressure and extract the product into an organic solvent like ethyl acetate.
-
Step 3: Hydrolysis and Esterification
-
Rationale: The α-aminonitrile is first hydrolyzed to the corresponding amino acid, which is then esterified to yield the final methyl ester product. A one-pot esterification using methanol and thionyl chloride (or HCl gas) is an efficient method.
-
Procedure:
-
Hydrolyze the crude 2-amino-2-cyclopropylhexanenitrile by refluxing in concentrated HCl for 6-12 hours.
-
After cooling, concentrate the mixture to dryness to obtain the crude amino acid hydrochloride salt.
-
Suspend the crude salt in anhydrous methanol and cool to 0 °C.
-
Add thionyl chloride dropwise. The thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the esterification.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction and remove the solvent under reduced pressure.
-
Neutralize the resulting hydrochloride salt with a base (e.g., saturated sodium bicarbonate solution) and extract the free base ester into an organic solvent.
-
Dry the organic layer and concentrate to yield the final product, this compound. Purify via column chromatography.
-
Structural Elucidation and Quality Control
Confirming the identity and purity of the synthesized product is critical. A combination of spectroscopic and chromatographic techniques must be employed.
| Analytical Technique | Expected Results for this compound |
| Mass Spectrometry (MS) | ESI-MS: [M+H]⁺ ion peak at m/z 186.1494. GC-MS: Molecular ion peak at m/z 185, with characteristic fragmentation patterns (e.g., loss of -OCH₃, -COOCH₃). |
| ¹H NMR | ~0.4-0.8 ppm: Multiplets corresponding to the 5 protons of the cyclopropyl ring. ~0.9 ppm: Triplet for the terminal -CH₃ of the butyl chain. ~1.2-1.7 ppm: Multiplets for the -(CH₂)₃- protons of the butyl chain. ~1.8-2.2 ppm: Broad singlet for the -NH₂ protons. ~3.7 ppm: Singlet for the ester -OCH₃ protons. |
| ¹³C NMR | ~5-15 ppm: Carbons of the cyclopropyl ring. ~14, 23, 28, 36 ppm: Carbons of the butyl side chain. ~52 ppm: Carbon of the ester -OCH₃. ~60 ppm: Quaternary α-carbon. ~175 ppm: Carbonyl carbon of the ester. |
| Infrared (IR) Spectroscopy | ~3300-3400 cm⁻¹: N-H stretching of the primary amine. ~2850-3000 cm⁻¹: C-H stretching (aliphatic and cyclopropyl). ~1735 cm⁻¹: C=O stretching of the ester. ~1100-1200 cm⁻¹: C-O stretching of the ester. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak on both reversed-phase and chiral columns (if enantiomeric separation is desired) to confirm purity (>95%). |
Potential Applications and Future Directions
The unique structural features of this compound make it a valuable building block for several areas of research and development:
-
Peptidomimetics: Incorporation into peptide sequences can induce specific secondary structures (e.g., turns or helices) and provide resistance to peptidases, enhancing the pharmacokinetic profile of peptide-based drugs[1].
-
Novel Drug Scaffolds: The rigid cyclopropyl group and the lipophilic hexyl chain can be used to probe specific binding pockets in enzymes and receptors. It could serve as a starting point for the development of inhibitors for proteases or ligands for neurological targets.
-
Asymmetric Synthesis: The racemic product can be resolved into its constituent enantiomers, which can then be used as chiral synthons or investigated for stereospecific biological activity.
Future work should focus on the enantioselective synthesis of this compound, exploring its incorporation into biologically active peptides, and screening it against various therapeutic targets to unlock its full potential in drug discovery.
References
-
PubChem Compound Summary for CID 534619, Npc322714. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 14040494, Methyl 2-amino-2-cyclopropylacetate. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 4186341, Methyl 2-amino-2-methylpropanoate. National Center for Biotechnology Information. [Link]
-
2-AMINO-2-METHYLPROPANOIC ACID | CAS 62-57-7. Matrix Fine Chemicals. [Link]
-
Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. ResearchGate. [Link]
-
Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. National Center for Biotechnology Information. [Link]
-
Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2‐Cyclopropyl‐2‐N‐Boc‐iminoacetate. ResearchGate. [Link]
-
Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]
-
Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. [Link]
-
Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. [Link]
-
PubChem Compound Summary for CID 177808773, (2S)-2-amino-2-(2-methylpropyl)hexanoic acid. National Center for Biotechnology Information. [Link]
-
Synthesis of Amino Acids of Cyclopropylglycine Series. ResearchGate. [Link]
Sources
- 1. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of Cyclopropane Amino Acids: Strategies and Mechanistic Insights for Modern Drug Discovery
Abstract
Cyclopropane amino acids represent a class of conformationally constrained building blocks of immense value in medicinal chemistry and drug development. Their incorporation into peptides and small molecules can induce specific secondary structures, enhance metabolic stability, and improve receptor selectivity by fixing side-chain orientations.[1][2] The unique stereoelectronic properties of the cyclopropane ring offer a powerful tool to modulate the pharmacological profile of therapeutic candidates.[3] This guide provides an in-depth review of the core synthetic strategies for accessing these valuable motifs, with a focus on the mechanistic principles that govern stereochemical outcomes. We will explore classic and contemporary methods, including transition metal-catalyzed cyclopropanations, titanium-mediated reactions, and modern asymmetric approaches, offering researchers a comprehensive playbook for their synthesis.
The Strategic Value of Conformational Constraint
The therapeutic efficacy of a peptide or small molecule is intrinsically linked to its three-dimensional conformation. Flexible molecules can adopt numerous conformations, only one of which may be the "bioactive" one that binds effectively to the target receptor. This conformational ambiguity can lead to entropic penalties upon binding and potential off-target effects.
Cyclopropane amino acids address this challenge by introducing a rigid three-membered ring into the molecular backbone or side chain.[1][2] This structural element acts as a "conformational lock," reducing the molecule's flexibility and pre-organizing it for optimal target engagement.[3] The key advantages conferred by this rigidity include:
-
Enhanced Potency: By locking the molecule in a bioactive conformation, the entropic cost of binding is reduced, often leading to higher affinity and potency.
-
Improved Metabolic Stability: The cyclopropane ring is resistant to many common metabolic degradation pathways, increasing the in vivo half-life of the drug candidate.[1][3]
-
Increased Selectivity: The fixed orientation of side chains can lead to more precise interactions with the target receptor, improving selectivity and reducing off-target activities.[2]
-
Novel Biological Activity: The unique stereochemistry of these amino acids can unlock interactions with biological targets that are inaccessible to their flexible counterparts.[4]
This guide will delve into the primary synthetic routes that enable chemists to harness these properties.
Caption: Logical flow from concept to application in cyclopropane amino acid synthesis.
[2+1] Cycloaddition Strategies: Forging the Three-Membered Ring
The most common approach to building the cyclopropane core is through [2+1] cycloaddition, where a two-carbon unit (an alkene) reacts with a single-carbon unit (a carbene or its equivalent).
Transition Metal-Catalyzed Cyclopropanation from Diazo Compounds
This is arguably the most versatile and widely used method for cyclopropane synthesis. The reaction involves the decomposition of a diazo compound, typically a diazoacetate, by a transition metal catalyst to generate a transient metal carbene intermediate.[5] This highly reactive species then transfers the carbene fragment to an alkene.
Mechanism:
-
Catalyst Activation: The diazo compound coordinates to the metal center (e.g., Rh(II) or Cu(I)).
-
Nitrogen Extrusion: The complex loses a molecule of dinitrogen gas (N₂) to form an electrophilic metal carbene.[5]
-
Carbene Transfer: The metal carbene reacts with the alkene in a concerted fashion to form the cyclopropane ring and regenerate the catalyst.[5][6]
The choice of metal and its associated ligands is critical for controlling the reaction's efficiency, diastereoselectivity, and enantioselectivity. Rhodium(II) carboxylates, such as dirhodium tetraacetate [Rh₂(OAc)₄], are particularly effective catalysts.[5]
Caption: Catalytic cycle of transition metal-catalyzed cyclopropanation.
Expert Insight: The key to achieving high stereoselectivity is to control the trajectory of the alkene's approach to the metal carbene.[5] By using chiral ligands on the metal catalyst, a chiral environment is created that energetically favors one approach over the other, leading to high enantiomeric excess (ee). For example, chiral rhodium(III) complexes have been shown to afford products with up to 97% ee.[7]
The Simmons-Smith Reaction and its Variants
The Simmons-Smith reaction is a classic, reliable method for converting alkenes into cyclopropanes stereospecifically.[8] It utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (CH₂I₂) and a zinc-copper couple.[6][9]
Key Features:
-
Stereospecificity: The reaction is concerted, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. A cis-alkene gives a cis-substituted cyclopropane, and a trans-alkene gives a trans product.[6]
-
Directed Cyclopropanation: The presence of nearby hydroxyl groups can direct the carbenoid to a specific face of the double bond through coordination with the zinc atom, providing excellent diastereocontrol.
-
Furukawa Modification: A significant improvement involves the use of diethylzinc (Et₂Zn) in place of the zinc-copper couple.[8][10] This modification often leads to higher yields and reproducibility.
Limitations: The classic Simmons-Smith reaction can be inefficient with electron-deficient olefins due to the electrophilic nature of the zinc carbenoid.[11] Furthermore, generating substituted carbenoids can be challenging.[11] To address these issues, cobalt-catalyzed cyclopropanations have been developed as a complementary method.[11]
Michael-Initiated Ring-Closure (MIRC)
MIRC reactions provide another powerful pathway to cyclopropanes. This domino reaction involves the conjugate addition (Michael addition) of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution that closes the three-membered ring.[12]
A prime example is the Corey-Chaykovsky reaction , where a sulfur ylide acts as the nucleophile. The ylide adds to an α,β-unsaturated carbonyl compound, and the resulting enolate displaces the sulfide to form the cyclopropane ring. This method is particularly useful for synthesizing cyclopropyl ketones, which can be further elaborated into amino acids.
Titanium-Mediated Synthesis: The Kulinkovich Reaction
The Kulinkovich reaction offers a distinct and powerful route to 1-alkylcyclopropanols from carboxylic esters and Grignard reagents (with β-hydrogens, like EtMgBr) in the presence of a titanium(IV) alkoxide catalyst.[13][14] These cyclopropanol products are versatile intermediates that can be converted to the desired amino acids.
Mechanism: The reaction proceeds through a fascinating titanacyclopropane intermediate.
-
Transmetalation: Two equivalents of the Grignard reagent react with the Ti(IV) alkoxide to form a dialkyltitanium species.
-
β-Hydride Elimination: This unstable species undergoes β-hydride elimination to form an alkane and the key titanacyclopropane intermediate.[13][15]
-
Reaction with Ester: The titanacyclopropane acts as a 1,2-dicarbanion equivalent, adding twice to the ester. The first addition yields a ketone intermediate, which then undergoes a second, intramolecular addition to form the cyclopropoxide, regenerating a Ti(IV) species to continue the catalytic cycle.[13][14]
Caption: Simplified workflow of the Kulinkovich Reaction.
This reaction has been successfully applied to the synthesis of cyclopropane β-amino acids from β-amido esters.[1]
Modern Asymmetric and Modular Approaches
For applications in drug development, accessing enantiomerically pure cyclopropane amino acids is paramount. Several strategies have been developed to achieve this.
-
Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group attached to the substrate to direct the stereochemical outcome of a reaction.[16] For example, Evans oxazolidinone auxiliaries can be attached to an α,β-unsaturated carbonyl compound to control the facial selectivity of a subsequent cyclopropanation reaction. After the reaction, the auxiliary is cleaved and can often be recovered.[16]
-
Chiral Catalysis: As discussed previously, using chiral ligands on transition metal catalysts (e.g., Rh, Cu, Ir) is a highly effective method for enantioselective cyclopropanation.[5][7][17] This approach is often more atom-economical than using stoichiometric chiral auxiliaries.
-
Intramolecular Rearrangements: An innovative approach avoids transition metals and neurotoxic reagents by using an intramolecular isocyanate trapping via a Hofmann rearrangement.[2] This method allows for the synthesis of bicyclic carbamates in an enantioenriched manner, which can then be opened to access a variety of functionalized cyclopropane amino acids.[2]
Data Summary: Comparison of Synthetic Methods
| Method | Catalyst/Reagent | Substrate | Key Features | Typical Yield | Typical ee/dr | Reference(s) |
| Cu-Catalyzed Asymmetric Cyclopropanation | Cu(I) / Chiral Ligand | Alkenes + Phenyliodonium Ylide | High enantioselectivity and diastereoselectivity. | Good | Up to 97.5% ee, 95:5 dr | [17] |
| Rh-Catalyzed Asymmetric Cycloaddition | Chiral Rh(III) Complex | α,β-Unsaturated Imidazoles + Vinyl Sulfoxonium Ylides | Excellent enantioselectivity for trisubstituted cyclopropanes. | 85-90% | Up to 97% ee | [7] |
| Simmons-Smith (Furukawa) | Et₂Zn / CH₂I₂ | Alkenes (esp. with allylic alcohols) | Substrate-directed, high diastereoselectivity. | 70-80% | >95:5 dr | [10] |
| Kulinkovich Reaction | Ti(O-iPr)₄ / EtMgBr | Esters / Amides | Forms cyclopropanols; good for substituted rings. | Good | High dr possible | [1][14] |
| Hofmann Rearrangement | NBS, DBU, PhI(OAc)₂ | Amido-ester | Metal-free, modular access to functionalized products. | Good (multi-step) | Excellent stereoretention | [2] |
Experimental Protocols
Protocol 1: Asymmetric Copper-Catalyzed Cyclopropanation
Adapted from Charette, A. B., et al., J. Am. Chem. Soc. (2008).[17]
This protocol describes the synthesis of a 1-nitrocyclopropyl ester, a versatile precursor to cyclopropane α-amino acids.
-
Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add the chiral ligand (e.g., a derivative of bis(oxazoline)) (0.011 mmol) and Cu(OTf)₂ (0.01 mmol).
-
Catalyst Formation: Add anhydrous dichloromethane (1.0 mL) and stir for 30 minutes at room temperature. Add phenylhydrazine (0.01 mmol) and stir for another 30 minutes to generate the active Cu(I) catalyst.
-
Reaction Assembly: To this catalyst solution, add the alkene substrate (0.5 mmol), methyl nitroacetate (0.75 mmol), and iodosobenzene (0.75 mmol).
-
Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the enantiomerically enriched nitrocyclopropane product.
-
Conversion to Amino Acid: The nitro group can be reduced (e.g., using Zn in acetic acid or catalytic hydrogenation) to the corresponding amine, followed by ester hydrolysis to afford the target cyclopropane amino acid.
Protocol 2: Kulinkovich Cyclopropanation of an Ester
Adapted from Kulinkovich, O. G., et al. and general procedures.[14][18]
This protocol outlines the synthesis of a 1-methylcyclopropanol from a methyl ester.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an argon atmosphere.
-
Reagent Charging: Charge the flask with the ester substrate (10 mmol) and anhydrous tetrahydrofuran (THF) or diethyl ether (40 mL). Add titanium(IV) isopropoxide (1.1 eq, 11 mmol).
-
Grignard Addition: Cool the mixture to 0 °C in an ice bath. Add ethylmagnesium bromide (3.0 M in ether, 2.2 eq, 7.3 mL, 22 mmol) dropwise via the dropping funnel over 30 minutes. Gas evolution (ethane) will be observed.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours.
-
Quenching and Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Dilute with ethyl acetate and stir vigorously for 30 minutes.
-
Purification: Filter the mixture through a pad of Celite®, washing with ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired cyclopropanol.
Conclusion and Future Outlook
The synthesis of cyclopropane amino acids is a mature yet continually evolving field. While classic methods like the Simmons-Smith and transition metal-catalyzed reactions remain cornerstones, modern innovations are providing more efficient, scalable, and environmentally benign routes.[2][19] The development of novel chiral catalysts continues to push the boundaries of enantioselectivity, enabling access to previously challenging stereoisomers.[7] As the demand for conformationally restricted molecules grows in drug discovery, the strategies outlined in this guide will continue to be instrumental in the creation of next-generation therapeutics with enhanced potency, selectivity, and metabolic stability.
References
-
Title: Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC - NIH Source: National Institutes of Health URL: [Link]
-
Title: Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) Source: Royal Society of Chemistry URL: [Link]
-
Title: A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks Source: ACS Publications URL: [Link]
-
Title: Metal-catalyzed cyclopropanations Source: Wikipedia URL: [Link]
-
Title: TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS Source: Purdue University URL: [Link]
-
Title: Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ Source: PubMed URL: [Link]
-
Title: Expedient Synthesis of Cyclopropane α-Amino Acids by the Catalytic Asymmetric Cyclopropanation of Alkenes Using Iodonium Ylides Derived from Methyl Nitroacetate Source: Journal of the American Chemical Society URL: [Link]
-
Title: Cyclopropanes from reactions of transition metal carbene complexes with olefins Source: Chemical Reviews - ACS Publications URL: [Link]
-
Title: The Simmons-Smith Reaction & Cyclopropanation Source: YouTube URL: [Link]
-
Title: Cyclopropanation of Alkenes Source: Master Organic Chemistry URL: [Link]
-
Title: Synthesis of Amino Acids of Cyclopropylglycine Series Source: ResearchGate URL: [Link]
-
Title: Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review Source: National Institutes of Health URL: [Link]
-
Title: Synthesis of cyclopropanes Source: Organic Chemistry Portal URL: [Link]
-
Title: Kulinkovich Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Preparation of a Tricyclopropylamino Acid Derivative via Simmons–Smith Cyclopropanation with Downstream Intramolecular Aminoacetoxylation for Impurity Control Source: ACS Publications URL: [Link]
-
Title: Discussion Addendum for: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins Source: Organic Syntheses URL: [Link]
-
Title: Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids Source: Request PDF - ResearchGate URL: [Link]
-
Title: Asymmetric Synthesis of Chiral Cyclopropanes from Vinyl Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex Source: Organic Letters - ACS Publications URL: [Link]
-
Title: Kulinkovich Reaction: Mechanism & Examples Source: NROChemistry URL: [Link]
-
Title: Simmons–Smith reaction Source: Wikipedia URL: [Link]
-
Title: (PDF) Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review Source: ResearchGate URL: [Link]
-
Title: A General Amino Acid Synthesis Enabled by Innate Radical Cross-Coupling Source: National Institutes of Health URL: [Link]
-
Title: Kulinkovich reaction Source: Wikipedia URL: [Link]
-
Title: Chiral auxiliary Source: Wikipedia URL: [Link]
-
Title: Kulinkovich reaction Source: Grokipedia URL: [Link]
-
Title: Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis Source: Organic Letters URL: [Link]
-
Title: Metal catalyzed cyclopropanations. Top: General reaction scheme.... Source: ResearchGate URL: [Link]
- Title: The synthesis of cyclopropane amino acids and peptides Source: Google Patents URL
Sources
- 1. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hammer.purdue.edu [hammer.purdue.edu]
- 12. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Kulinkovich Reaction [organic-chemistry.org]
- 14. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 15. grokipedia.com [grokipedia.com]
- 16. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 19. Cyclopropane synthesis [organic-chemistry.org]
Strategic Approaches to the Chiral Resolution of Racemic Methyl 2-Amino-2-Cyclopropylhexanoate
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The enantiomeric purity of active pharmaceutical ingredients (APIs) is a critical determinant of their efficacy and safety. Non-canonical amino acids, such as those containing cyclopropyl moieties, are increasingly incorporated into drug candidates to enhance conformational rigidity and metabolic stability.[1][2] This guide provides an in-depth technical framework for the chiral resolution of racemic methyl 2-amino-2-cyclopropylhexanoate, a representative α,α-disubstituted amino ester. While direct literature for this specific molecule is nascent, this document synthesizes established principles and field-proven methodologies for amino acid resolution, offering researchers a robust strategic playbook. We will explore three core resolution strategies: diastereomeric salt crystallization, enzymatic kinetic resolution, and preparative chiral chromatography. Each section details the underlying scientific principles, provides validated experimental protocols, and explains the causality behind critical process parameters, empowering researchers to develop and optimize a scalable resolution process.
Introduction: The Imperative of Chirality in Modern Drug Design
The stereochemical configuration of a drug molecule can profoundly influence its pharmacological profile. As regulatory agencies worldwide mandate the characterization of individual enantiomers, the development of efficient and scalable chiral separation technologies is paramount. α,α-Disubstituted amino acids, like the title compound, present unique challenges and opportunities. The quaternary chiral center enhances stability against enzymatic degradation and can lock in a bioactive conformation, but it also precludes resolution strategies that rely on racemization via α-proton abstraction.[3][4]
Therefore, a classical resolution approach is required to isolate the desired single enantiomer from the racemic mixture. This guide is designed to serve as a comprehensive resource for scientists tasked with this critical step in the drug development pipeline.
Strategy 1: Diastereomeric Salt Formation and Fractional Crystallization
This classical method remains one of the most cost-effective and scalable techniques for chiral resolution, particularly at the industrial scale.[5] The principle relies on converting the pair of enantiomers into a pair of diastereomers by reacting them with a single enantiomer of a chiral resolving agent. Diastereomers possess different physical properties, most notably solubility, which can be exploited for separation via fractional crystallization.[6][7]
Mechanistic Principle & Rationale
For this compound, the primary amino group provides a handle for resolution. By reacting the racemic amine with an enantiomerically pure chiral acid, two diastereomeric salts are formed:
-
(R)-amine · (R)-acid
-
(S)-amine · (R)-acid
These salts are not mirror images and will exhibit different crystal packing energies and solubilities in a given solvent system. Through careful selection of the resolving agent and crystallization solvent, one diastereomer can be selectively precipitated while the other remains in the mother liquor.[8]
Alternatively, the methyl ester can be hydrolyzed to the corresponding racemic carboxylic acid. This allows for the use of a chiral base as the resolving agent.
Experimental Protocol: Resolution via Chiral Acid
1. Resolving Agent Selection:
-
Commonly used chiral acids include (+)-Tartaric acid, (-)-Mandelic acid, and (+)-Camphor-10-sulfonic acid.[6] The optimal agent is typically identified through empirical screening.
2. Diastereomeric Salt Formation & Crystallization:
-
Dissolve 1.0 equivalent of racemic this compound in a suitable solvent (e.g., methanol, ethanol, or acetone). The choice of solvent is critical and often requires screening to find conditions that yield crystalline salts with a significant solubility difference.[6]
-
Add 0.5-1.0 equivalents of the chosen chiral acid (e.g., (R)-(-)-Mandelic acid) to the solution, which may be warmed gently to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature, followed by further cooling (e.g., to 4°C) to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.
-
Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.
3. Liberation of the Free Amine:
-
Dissolve the isolated diastereomeric salt in water.
-
Basify the solution with a suitable base (e.g., 1M NaOH or NaHCO₃) to a pH > 10 to deprotonate the amine.
-
Extract the enantiomerically enriched free amine (methyl ester) into an organic solvent such as ethyl acetate or dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
4. Analysis and Optimization:
-
Determine the enantiomeric excess (e.e.) of the isolated product using chiral HPLC (see Section 4.0).
-
The mother liquor, now enriched in the other enantiomer, can be processed separately to recover it.
-
Multiple recrystallization steps may be necessary to achieve the desired enantiomeric purity (>99% e.e.).[6]
Workflow & Logic Diagram
Caption: Workflow for Diastereomeric Salt Resolution.
Strategy 2: Enzymatic Kinetic Resolution (EKR)
EKR leverages the high stereoselectivity of enzymes to differentiate between enantiomers.[7] For an ester like this compound, a common approach is the enantioselective hydrolysis catalyzed by enzymes such as lipases or proteases.[9][10]
Mechanistic Principle & Rationale
In a kinetic resolution, one enantiomer reacts significantly faster than the other. For example, a lipase might selectively hydrolyze the (S)-methyl ester to the corresponding (S)-carboxylic acid, while leaving the (R)-methyl ester largely unreacted.
-
(R,S)-Ester + H₂O --(Enzyme)--> (S)-Acid + (R)-Ester
The reaction is stopped at approximately 50% conversion, yielding a mixture of the product (acid) and the unreacted starting material (ester). These two compounds, having different functional groups, can be easily separated by standard chemical techniques like acid-base extraction. The theoretical maximum yield for any kinetic resolution is 50% for each enantiomer.[11]
Experimental Protocol: Lipase-Catalyzed Hydrolysis
1. Enzyme and Condition Screening:
-
Screen a panel of commercially available lipases (e.g., from Candida antarctica (CALB), Pseudomonas cepacia) and proteases (e.g., Subtilisin, Papain) to identify an enzyme with high activity and enantioselectivity (E-value).[9]
-
Optimization of pH (typically 6-8 for lipases), temperature (25-40°C), and solvent (often an aqueous buffer with a co-solvent) is crucial for enzyme performance.[10]
2. Preparative Scale Resolution:
-
Suspend the racemic this compound in a phosphate buffer solution (e.g., 0.1 M, pH 7.5).
-
Add the selected lipase (either free or immobilized for easier recovery).
-
Maintain the reaction at a constant pH using a pH-stat by the automated addition of a dilute base (e.g., 0.1 M NaOH). The consumption of base corresponds to the formation of the carboxylic acid, allowing for real-time monitoring of the reaction progress.
-
Stop the reaction at ~50% conversion (i.e., when 0.5 equivalents of base have been consumed).
3. Product Separation:
-
Acidify the reaction mixture to pH ~2 with 1M HCl. This protonates the newly formed carboxylic acid.
-
Extract the unreacted (R)-ester with an organic solvent (e.g., ethyl acetate).
-
Next, extract the (S)-acid product with a more polar organic solvent or adjust the pH back to neutral and use a different extraction strategy.
-
Wash, dry, and concentrate the respective organic layers to isolate the resolved products.
4. Analysis:
-
Confirm the enantiomeric excess of both the recovered ester and the acid product by chiral HPLC.
Workflow & Logic Diagram
Caption: Workflow for Enzymatic Kinetic Resolution.
Strategy 3: Preparative Chiral Chromatography
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analytical assessment of enantiomeric purity and for preparative-scale separation.[12][13] The separation occurs through differential interactions of the enantiomers with a chiral stationary phase (CSP).
Mechanistic Principle & Rationale
A CSP creates a chiral environment within the column. As the racemic mixture passes through, one enantiomer will form a more stable, transient diastereomeric complex with the CSP than the other. This difference in interaction energy leads to different retention times, allowing for their separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are broadly applicable and highly effective for a wide range of compounds, including amino acid esters.[12]
An alternative, indirect approach involves derivatizing the amine with a chiral reagent to form diastereomers, which can then be separated on a standard, less expensive achiral column.[14][15]
Experimental Protocol: Method Development and Scale-up
1. Analytical Method Development:
-
Column Screening: Screen a set of polysaccharide-based CSPs (e.g., Chiralpak® series) with various mobile phases.
-
Mobile Phase Optimization: For normal-phase chromatography, typical mobile phases consist of hexane/isopropanol or hexane/ethanol mixtures. For reversed-phase, acetonitrile/water or methanol/water is used. Modifiers like trifluoroacetic acid (for amines) or diethylamine (for acids) can improve peak shape.[13]
-
The goal is to achieve a baseline separation (Resolution, Rs > 1.5) with a reasonable analysis time.
2. Preparative Scale-up:
-
Once an analytical method is established, it can be scaled to a larger diameter preparative column.
-
The mobile phase composition is kept the same, and the flow rate is increased proportionally to the column's cross-sectional area.
-
The sample is dissolved in the mobile phase at a high concentration and injected in cycles (stacked injections) to maximize throughput.
-
Fractions corresponding to each enantiomer peak are collected separately.
3. Product Isolation:
-
The collected fractions for each enantiomer are pooled.
-
The solvent is removed under reduced pressure to yield the enantiomerically pure product.
Workflow & Logic Diagram
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 5. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - Panin - Acta Naturae [actanaturae.ru]
Methodological & Application
Application Notes & Protocols: Strategic Incorporation of Methyl 2-amino-2-cyclopropylhexanoate in Advanced Peptide Synthesis
Foreword: The Imperative for Conformational Constraint in Modern Peptide Therapeutics
In the landscape of contemporary drug discovery, peptides represent a rapidly expanding therapeutic modality. Their high specificity and potency are often counterbalanced by challenges of metabolic instability and poor oral bioavailability. The strategic incorporation of non-natural amino acids (UAAs) has emerged as a powerful tool to overcome these limitations.[1][2] Among these, conformationally constrained amino acids are of particular interest as they can pre-organize a peptide into a bioactive conformation, enhancing its binding affinity and stability.[3][4] Methyl 2-amino-2-cyclopropylhexanoate, a sterically hindered α,α-disubstituted amino acid, embodies this principle. The cyclopropyl ring introduces a rigidifying element, while the hexanoate side chain provides a lipophilic character, making it a compelling building block for novel peptidomimetics.[5][6]
These application notes provide a comprehensive guide for the effective incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS), addressing the unique challenges posed by its structure and offering detailed, field-proven protocols.
Rationale for Use: The Structural and Functional Advantages of this compound
The introduction of this compound into a peptide backbone is a deliberate design choice aimed at conferring specific, advantageous properties.
-
Conformational Rigidity: The cyclopropyl group significantly restricts the rotational freedom of the peptide backbone, which can lock the peptide into a desired secondary structure.[7] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing potency.[6]
-
Enhanced Proteolytic Stability: The α,α-disubstitution of this amino acid provides steric shielding against enzymatic degradation by peptidases, a common challenge in peptide drug development.
-
Modulation of Physicochemical Properties: The hexanoate side chain imparts lipophilicity, which can be tuned to improve membrane permeability and other pharmacokinetic properties.[4]
-
Novel Structural Scaffolds: The unique geometry of the cyclopropyl group can orient adjacent amino acid side chains in novel spatial arrangements, enabling the exploration of new chemical space for receptor interaction.[5]
Pre-synthesis Considerations: Preparing this compound for SPPS
Prior to its use in automated or manual peptide synthesis, this compound must be appropriately protected. The standard protection strategy for use in Fmoc-based SPPS is Nα-Fmoc protection.
Table 1: Key Characteristics of Fmoc-Protected this compound
| Parameter | Value |
| Full Chemical Name | (S)- or (R)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopropylhexanoate |
| Molecular Formula | C26H31NO4 |
| Molecular Weight | 421.53 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, NMP, DCM |
The synthesis of this protected amino acid typically involves the reaction of the free amino acid with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) under basic conditions. Due to the absence of a reactive side-chain, side-chain protection is not necessary.
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The incorporation of a sterically hindered amino acid like this compound requires optimization of standard SPPS protocols. The primary challenge lies in achieving efficient coupling to the preceding amino acid and to the N-terminus of the growing peptide chain.[8]
General SPPS Workflow
The following diagram illustrates the iterative cycle of solid-phase peptide synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. biosynth.com [biosynth.com]
- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Unique Value Proposition of the Cyclopropyl Moiety
An Application Guide to Cyclopropyl Amino Acids in Medicinal Chemistry
Prepared by: A Senior Application Scientist
In the landscape of modern drug discovery, the cyclopropyl group has emerged from a chemical curiosity to a cornerstone of rational drug design.[1] Its incorporation into amino acid scaffolds creates a class of building blocks—cyclopropyl amino acids (CpAAs)—that offer a powerful toolkit for medicinal chemists. Unlike simple alkyl chains, the three-membered ring of cyclopropane possesses a unique combination of structural rigidity and distinct electronic character.[2][3] The strained C-C bonds have enhanced p-character, and the C-H bonds are shorter and stronger than those in typical alkanes, rendering the group highly stable and conformationally constrained.[2][3][4]
This guide provides an in-depth exploration of the applications of CpAAs, moving beyond theoretical advantages to present practical insights and detailed protocols for researchers, scientists, and drug development professionals. We will delve into how these unique building blocks are leveraged to overcome common challenges in drug design, from enhancing metabolic stability to precisely controlling molecular conformation for improved potency and selectivity.
Core Applications & Mechanistic Insights
The utility of CpAAs in medicinal chemistry can be understood through three primary advantages they confer upon a parent molecule: conformational restriction, metabolic stabilization, and modulation of physicochemical properties.
Conformational Restriction: Pre-organizing Molecules for Optimal Binding
Peptides and small molecules often possess significant conformational flexibility. While this allows them to adapt to various biological environments, it comes at an entropic cost upon binding to a specific receptor or enzyme active site. By incorporating a rigid CpAA, chemists can "lock" a molecule into a bioactive conformation, reducing the entropic penalty of binding and thereby increasing affinity and potency.[5][6]
-
Peptidomimetics and Secondary Structure: CpAAs are invaluable in the design of peptidomimetics.[7] Their rigid framework can induce or stabilize specific secondary structures like β-turns or helical motifs, which are often crucial for biological recognition.[7][8] The defined stereochemistry of substituted cyclopropanes allows for precise, directional control over the orientation of amino acid side chains, a level of control not easily achieved with other methods.[7] This pre-organization can lead to derivatives with significantly higher binding affinity and improved selectivity for their biological targets.[6]
-
Enzyme Inhibitors: By mimicking the transition state of an enzymatic reaction, conformationally restricted inhibitors can achieve high potency. CpAAs are used to design such inhibitors by fixing the spatial arrangement of key functional groups to match the geometry of the enzyme's active site.[9][10][11] For example, cyclopropane-containing iminosugars have been designed as specific glycosidase inhibitors by mimicking the conformation of the transition state.[10]
Metabolic Stability Enhancement: A Shield Against Degradation
One of the most significant advantages of the cyclopropyl group is its resistance to metabolic degradation, particularly oxidation by cytochrome P450 (CYP) enzymes.[4][5] The high dissociation energy of its C-H bonds makes hydrogen atom abstraction—often the initial step in CYP-mediated metabolism—energetically unfavorable.[4]
By strategically placing a cyclopropyl group at a known metabolic "hotspot" on a drug candidate, chemists can shield the molecule from degradation. This tactic can significantly increase the drug's in vivo half-life, improve oral bioavailability, and allow for less frequent dosing, ultimately enhancing patient compliance.[5] A classic example is the drug pitavastatin, where a cyclopropyl group diverts metabolism away from the major CYP3A4 pathway, reducing the potential for drug-drug interactions.[4] This makes the cyclopropyl group a powerful bioisostere for metabolically vulnerable fragments like isopropyl or tert-butyl groups.[12]
Modulation of Physicochemical Properties
The cyclopropyl ring can also fine-tune critical physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Its rigid, lipophilic nature can be used to modulate a molecule's overall lipophilicity (LogP). Furthermore, the electronic properties of the ring can influence the pKa of adjacent functional groups, which can be critical for optimizing solubility, membrane permeability, and avoiding issues like P-glycoprotein efflux.[2][3]
Applications in Key Therapeutic Areas
The theoretical benefits of CpAAs have translated into tangible successes across numerous therapeutic areas. The following table summarizes selected examples.
| Drug/Compound Class | Therapeutic Area | Target/Mechanism of Action | Key Benefit of CpAA |
| HCV NS3 Protease Inhibitors | Virology | Inhibition of Hepatitis C virus replication | Conformational constraint to fit the enzyme active site; enhanced potency.[7] |
| Paclitaxel Analogues | Oncology | Microtubule stabilization | Improved metabolic stability and anticancer activity.[7] |
| Kinase Inhibitors | Oncology | Inhibition of MET, VEGFR-2, EGFR tyrosine kinases | Increased potency and selectivity; overcoming drug resistance.[13] |
| Glutamate Analogues | Neuroscience | N-methyl-D-aspartate (NMDA) receptor ligands | Rigid scaffold to probe receptor binding requirements.[14][15] |
| Antiviral Agents | Virology | Neuraminidase inhibitors, HIV protease inhibitors | Rigidification of the scaffold to improve binding and metabolic stability.[16] |
| Antimicrobial Peptides | Infectious Diseases | Disruption of bacterial membranes | Increased proteolytic stability and defined conformation.[12][17] |
Application Protocol: Synthesis of a Protected Cyclopropyl Amino Acid Building Block
This section provides a detailed protocol for the synthesis of a protected CpAA suitable for subsequent use in solid-phase peptide synthesis (SPPS). The method is based on a modular and scalable route involving a Hofmann rearrangement to form a key bicyclic carbamate intermediate, which is then opened to yield the desired amino acid.[17][18] This approach avoids the use of hazardous reagents like neurotoxic oxidants or expensive heavy metal catalysts.
Protocol: Synthesis of (1R,2S)-2-(Boc-amino)cyclopropane-1-carboxylic acid
Objective: To synthesize a protected cyclopropyl amino acid building block from a commercially available cyclopropane-1,2-dicarboxylic acid derivative.
Materials:
-
(1R,2S)-2-(aminocarbonyl)cyclopropane-1-carboxylic acid
-
Trichloroisocyanuric acid (TCCA)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
pH paper or meter
-
NMR spectrometer and/or LC-MS for characterization
Step-by-Step Procedure:
Part A: Hofmann Rearrangement to Bicyclic Carbamate
-
Reaction Setup: In a 250 mL round-bottom flask, suspend the starting amide-acid (e.g., 10 mmol) in a mixture of ethyl acetate (50 mL) and water (50 mL). Cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
Addition of Base: Add sodium bicarbonate (30 mmol, 3 eq.) in portions to the cooled suspension. Stir for 10 minutes until gas evolution subsides.
-
Oxidant Addition: Add Trichloroisocyanuric acid (TCCA) (11 mmol, 1.1 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Scientist's Note: TCCA is a safe and effective oxidant for the Hofmann rearrangement, converting the primary amide into an isocyanate intermediate which is immediately trapped intramolecularly by the adjacent carboxylate.[17] This one-pot cyclization is efficient and avoids isolating the reactive isocyanate.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Once complete, transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL). Combine the organic layers, wash with brine (50 mL), dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude bicyclic carbamate. This intermediate is often stable and can be purified by chromatography if necessary, but is typically used directly in the next step.[17]
Part B: Carbamate Ring-Opening and Protection
-
Hydrolysis: Dissolve the crude bicyclic carbamate from Part A in methanol (50 mL) and add 2 M NaOH (20 mmol, 2 eq.). Heat the mixture to reflux for 2 hours to hydrolyze the carbamate.
-
Scientist's Note: Basic hydrolysis is required to open the stable cyclic carbamate ring, liberating the free amino acid. The reaction must be monitored to avoid side reactions.
-
-
Boc Protection: Cool the reaction mixture to room temperature and remove the methanol via rotary evaporation. Redissolve the aqueous residue in water (30 mL) and cool to 0 °C. Add Di-tert-butyl dicarbonate (Boc₂O) (12 mmol, 1.2 eq.) dissolved in a minimal amount of a suitable solvent like dioxane or THF. Adjust the pH to ~9-10 with 2 M NaOH and stir vigorously overnight at room temperature.
-
Purification: After the reaction, wash the mixture with a nonpolar solvent like hexanes or ether (2 x 30 mL) to remove excess Boc₂O and other impurities. Carefully acidify the aqueous layer to pH ~2-3 with 1 M HCl at 0 °C.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate or DCM (3 x 40 mL). Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the final product, (1R,2S)-2-(Boc-amino)cyclopropane-1-carboxylic acid, as a white solid or oil.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric and diastereomeric purity can be confirmed by chiral HPLC if required.
This protected building block is now ready for activation and incorporation into a peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols.[18]
Conclusion and Future Outlook
Cyclopropyl amino acids are no longer a niche tool but a mainstream strategy in medicinal chemistry for rationally designing superior therapeutics. Their ability to impart conformational rigidity and enhance metabolic stability addresses two of the most persistent challenges in drug discovery.[2][5][12] As synthetic methodologies for creating diverse and stereochemically complex CpAAs continue to advance, their application is set to expand further.[15][19] Future applications will likely focus on more complex, poly-functionalized cyclopropane systems to probe intricate biological interactions and develop next-generation drugs with highly tailored pharmacological profiles for oncology, neurodegenerative diseases, and emerging infectious threats.
References
- Stammer, H. C. (1990). Cyclopropane amino acids: 2,3- and 3,4-Methanoamino acids. Tetrahedron, 46(7), 2231–2254.
-
Brackmann, F., & de Meijere, A. (2007). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Chemical Reviews, 107(11), 4493–4537. Available at: [Link]
-
M. F. K. (2018). Synthesis of Amino Acids of Cyclopropylglycine Series. Russian Journal of Organic Chemistry, 54(9), 1271–1302. Available at: [Link]
- El-Sayed, M. T., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2594969.
- Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery.
-
Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]
-
Bernasconi, S., et al. (2000). Enantioselective Synthetic Approaches to Cyclopropane and Cyclobutane β-Amino Acids: Synthesis and Structural Study of a Conformationally Constrained β-Dipeptide. ChemInform, 31(34). Available at: [Link]
- Stammer, C. H. (1985). The synthesis of cyclopropane amino acids and peptides. Google Patents.
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Available at: [Link]
-
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Available at: [Link]
-
Zhang, X., et al. (2021). Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. Angewandte Chemie International Edition, 60(33), 18035–18042. Available at: [Link]
-
Burgess, K., et al. (1994). Synthesis and Properties of Cyclopropane-Derived Peptidomimetics. Accounts of Chemical Research, 27(11), 327–335. Available at: [Link]
-
O'Leary, D. J. (2016). Conformational restriction by steric effects due to the structural characteristics of cyclopropane. ResearchGate. Available at: [Link]
-
Avenoza, A., et al. (2020). Amino Acid-Based Synthesis and Glycosidase Inhibition of Cyclopropane-Containing Iminosugars. ACS Omega, 5(50), 32479–32488. Available at: [Link]
-
Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]
-
Zhang, Y., et al. (2022). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 27(17), 5585. Available at: [Link]
-
Lukey, M. J., et al. (2021). Oncology Therapeutics Targeting the Metabolism of Amino Acids. Cancers, 13(2), 293. Available at: [Link]
- Stammer, C. H. (1985). The synthesis of cyclopropane amino acids and peptides. Google Patents.
-
Forró, E., & Fülöp, F. (2014). Anti-influenza drugs with functionalized cyclic amino acid scaffolds. ResearchGate. Available at: [Link]
-
Avenoza, A., et al. (2020). Amino Acid-Based Synthesis and Glycosidase Inhibition of Cyclopropane-Containing Iminosugars. ResearchGate. Available at: [Link]
-
White, C. J., & Vantourout, J. C. (2021). Solid-Phase Photochemical Peptide Homologation/Cyclization. Journal of the American Chemical Society, 143(30), 11355–11361. Available at: [Link]
-
Scott, R. T. W., et al. (2023). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters, 25(17), 3073–3077. Available at: [Link]
- Ningbo Inno Pharmchem Co., Ltd. The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals.
- Lipton, M. A., et al. (2009). Conformational Templates for Rational Drug Design: Flexibility of cyclo(D-Pro1-Ala2-Ala3-Ala4-Ala5) in DMSO Solution.
-
Bochen, A. K., et al. (2021). Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. Molecules, 26(11), 3331. Available at: [Link]
-
Parang, K., & Som, A. (2021). A Review: The Antiviral Activity of Cyclic Peptides. Molecules, 26(16), 4811. Available at: [Link]
-
Anwar, A. F. (2021). Synthetic Approaches to Cyclopropyl Peptidomimetics as 20s Proteasome Inhibitors. Middle Tennessee State University. Available at: [Link]
-
Wang, Y., et al. (2022). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. International Journal of Molecular Sciences, 23(10), 5399. Available at: [Link]
-
CEM Corporation. (2024). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. YouTube. Available at: [Link]
-
Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(3), 189–199. Available at: [Link]
-
Burgess, K., et al. (1994). Synthesis and Properties of Cyclopropane-Derived Peptidomimetics. Accounts of Chemical Research, 27(11), 327–335. Available at: [Link]
-
Fischer, G. (2014). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. Marine Drugs, 12(1), 323–348. Available at: [Link]
-
Scott, R. T. W., et al. (2023). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. ACS Publications. Available at: [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]
- 10. Amino Acid-Based Synthesis and Glycosidase Inhibition of Cyclopropane-Containing Iminosugars - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]
- 12. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. thieme-connect.com [thieme-connect.com]
Methyl 2-amino-2-cyclopropyl-acetate: A Versatile Building Block for Modern Drug Discovery
Introduction: The Strategic Value of Constrained Amino Acids in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of molecules with enhanced potency, selectivity, and metabolic stability is paramount. Non-natural amino acids have emerged as powerful tools in this endeavor, offering a means to introduce novel chemical functionalities and conformational constraints into peptide and small molecule drug candidates. Among these, amino acids bearing a cyclopropyl group have garnered significant attention for their unique stereoelectronic properties.[1][2] This guide provides an in-depth exploration of Methyl 2-amino-2-cyclopropylacetate as a key building block, detailing its strategic applications and providing robust protocols for its incorporation into potential therapeutic agents.
The cyclopropyl ring, the smallest of the carbocycles, is far from being a simple saturated linker. Its strained three-membered ring imparts a unique electronic character, with C-C bonds exhibiting a higher p-character than typical alkanes.[3][4] This seemingly subtle feature has profound implications for molecular design, influencing everything from binding affinity to metabolic fate.[4][5] By incorporating this moiety, medicinal chemists can rigidify a molecule, locking in a bioactive conformation and potentially increasing its affinity for a biological target.[4][6] Furthermore, the cyclopropyl group can act as a bioisostere for other functional groups, such as alkenes or gem-dimethyl groups, while offering improved metabolic stability by being less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3][5]
This document will serve as a comprehensive resource for researchers, providing not only the theoretical underpinnings for the use of Methyl 2-amino-2-cyclopropylacetate but also practical, step-by-step protocols for its application in synthetic workflows.
Physicochemical Properties and Handling
A foundational understanding of the physicochemical properties of Methyl 2-amino-2-cyclopropylacetate is crucial for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C6H11NO2 | PubChem |
| Molecular Weight | 129.16 g/mol | PubChem |
| Appearance | Typically a liquid or low-melting solid | General Chemical Knowledge |
| Solubility | Soluble in most organic solvents (e.g., DCM, DMF, MeOH) | General Chemical Knowledge |
| Storage | Store under inert atmosphere at 2-8°C |
Note: The free amine is a primary amine and is nucleophilic. The methyl ester can be susceptible to hydrolysis under strongly acidic or basic conditions. For long-term storage and to prevent dimerization or side reactions, it is often supplied and stored as a hydrochloride salt (Methyl 2-amino-2-cyclopropylacetate hydrochloride).[7] Conversion to the free base is typically performed in situ or as a separate workup step before use in coupling reactions.
Strategic Applications in Drug Discovery
The incorporation of Methyl 2-amino-2-cyclopropylacetate into a lead compound can address several common challenges in drug development.
Conformational Constraint and Potency Enhancement
The rigid nature of the cyclopropyl group restricts the conformational freedom of the molecule.[6] This can pre-organize the molecule into a conformation that is optimal for binding to its biological target, leading to an increase in potency.
Caption: Conformational constraint leading to enhanced binding affinity.
Metabolic Stability
The C-H bonds of a cyclopropyl group are generally stronger and less accessible to metabolic enzymes like cytochrome P450s compared to those in linear alkyl chains.[5] Replacing a metabolically labile group with a cyclopropyl moiety can block common metabolic pathways, thereby increasing the half-life of a drug.
Caption: The cyclopropyl group as a metabolic shield.
Modulation of Physicochemical Properties
The introduction of a cyclopropyl group can fine-tune properties such as lipophilicity and pKa. While being lipophilic, the rigid structure of the cyclopropyl group can lead to more favorable interactions within a binding pocket compared to a more "floppy" alkyl chain of similar lipophilicity.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the incorporation of Methyl 2-amino-2-cyclopropylacetate into a peptide sequence. These are intended as a starting point and may require optimization based on the specific substrates and desired products.
Protocol 1: Standard Peptide Coupling using HBTU/HOBt
This protocol is a widely used and generally robust method for forming peptide bonds.
Materials:
-
N-terminally protected amino acid (e.g., Fmoc-L-Alanine)
-
Methyl 2-amino-2-cyclopropylacetate hydrochloride
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Free Base Generation (in situ):
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 2-amino-2-cyclopropylacetate hydrochloride (1.0 eq) in anhydrous DMF.
-
Add DIPEA (1.1 eq) to the solution and stir for 10-15 minutes at room temperature. This will neutralize the hydrochloride salt to generate the free amine.
-
-
Carboxylic Acid Activation:
-
In a separate flask, dissolve the N-terminally protected amino acid (1.05 eq), HBTU (1.05 eq), and HOBt (1.05 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to this solution and stir for 5-10 minutes at room temperature. A color change may be observed, indicating the formation of the active ester.
-
-
Coupling Reaction:
-
Add the activated carboxylic acid solution to the flask containing the free amine of Methyl 2-amino-2-cyclopropylacetate.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (a typical mobile phase would be a mixture of ethyl acetate and hexanes). The reaction is typically complete within 2-4 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the desired dipeptide.
-
Causality Behind Experimental Choices:
-
HBTU/HOBt: This combination is a highly efficient coupling system that minimizes the risk of racemization at the chiral center of the activated amino acid.[8][9] HOBt reacts with the activated acid to form an active ester, which is less prone to racemization than the carbodiimide-activated intermediate.
-
DIPEA: A non-nucleophilic base is used to neutralize the hydrochloride salt and to facilitate the activation and coupling steps without competing in the reaction.
-
Anhydrous Solvents: The use of anhydrous solvents is critical to prevent hydrolysis of the activated ester and the coupling reagents.
Protocol 2: EDC/HOBt Coupling
This is another common and cost-effective method for peptide bond formation.
Materials:
-
N-terminally protected amino acid
-
Methyl 2-amino-2-cyclopropylacetate hydrochloride
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DCM (Dichloromethane) or DMF
-
Dilute aqueous HCl (e.g., 1M)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reactant Solubilization:
-
In a round-bottom flask, dissolve the N-terminally protected amino acid (1.0 eq), Methyl 2-amino-2-cyclopropylacetate hydrochloride (1.1 eq), and HOBt (1.1 eq) in anhydrous DCM or DMF.
-
Add DIPEA (1.2 eq) to neutralize the hydrochloride salt.
-
Cool the mixture to 0°C in an ice bath.
-
-
Coupling Initiation:
-
Add EDC (1.2 eq) to the cooled solution in one portion.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
If using DMF, dilute with ethyl acetate.
-
Wash the organic layer with dilute aqueous HCl (to remove unreacted amine and DIPEA), saturated aqueous sodium bicarbonate (to remove unreacted acid and HOBt), and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography.
-
Trustworthiness and Self-Validation:
Each protocol should be monitored by TLC to ensure the consumption of starting materials and the formation of a new, single major product. The identity and purity of the final product should be confirmed by analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and Mass Spectrometry.
Conclusion: A Valuable Asset in the Medicinal Chemist's Toolbox
Methyl 2-amino-2-cyclopropylacetate represents a powerful and versatile building block for modern drug discovery. Its ability to impart conformational rigidity, enhance metabolic stability, and fine-tune physicochemical properties makes it an attractive choice for addressing many of the challenges encountered in the optimization of lead compounds.[3][4] The protocols outlined in this guide provide a solid foundation for the successful incorporation of this valuable moiety into a wide range of molecular scaffolds. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic use of constrained amino acids like Methyl 2-amino-2-cyclopropylacetate will undoubtedly play an increasingly important role in the future of medicine.
References
-
PubChem. (n.d.). Methyl 2-amino-2-cyclopropylacetate. National Center for Biotechnology Information. Retrieved from [Link]
-
Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]
-
Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]
-
Elsebaei, F., et al. (2023). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Gagné, Y., et al. (2021). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic Letters. Retrieved from [Link]
-
Wang, Y., et al. (2020). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Retrieved from [Link]
-
Stamford, A. W. (2001). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Chemical Reviews. Retrieved from [Link]
-
Okano, K., et al. (2018). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications. Retrieved from [Link]
- Google Patents. (n.d.). The synthesis of cyclopropane amino acids and peptides.
-
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2‐Cyclopropyl‐2‐N‐Boc‐iminoacetate. Retrieved from [Link]
-
Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
AA Blocks. (n.d.). methyl 2-amino-2-[1-(1H-imidazol-2-yl)cyclopropyl]acetate. Retrieved from [Link]
-
OSHA. (n.d.). 2-AMINO-2-METHYLPROPANOL. Retrieved from [Link]
-
PubMed. (n.d.). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]
-
MDPI. (2019). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. Retrieved from [Link]
-
MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]
-
AA Blocks. (n.d.). methyl 2-amino-2-[1-(cyclohex-3-en-1-yl)cyclopropyl]acetate. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scientificupdate.com [scientificupdate.com]
- 4. researchgate.net [researchgate.net]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biosynth.com [biosynth.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
Application Notes and Protocols: Synthesis of Cyclopropyl-Containing Peptidomimetics
Abstract
The incorporation of a cyclopropane ring into peptide structures is a powerful strategy in medicinal chemistry for developing next-generation therapeutics.[1][2] This three-membered carbocycle introduces conformational rigidity, enhances metabolic stability against proteolytic degradation, and can improve binding affinity and selectivity to biological targets.[1][2][3][4] This guide provides a comprehensive overview and detailed protocols for the synthesis of cyclopropyl-containing peptidomimetics, tailored for researchers, scientists, and drug development professionals. We will delve into the rationale behind key synthetic strategies, focusing on the diastereoselective cyclopropanation of unsaturated amino acid precursors, and their subsequent incorporation into peptide chains using Solid-Phase Peptide Synthesis (SPPS).
Introduction: The Cyclopropyl Moiety as a Bioisostere
Peptidomimetics are designed to overcome the inherent pharmacological limitations of natural peptides, such as poor metabolic stability and low oral bioavailability. The cyclopropane ring serves as an invaluable tool in this endeavor. Its unique stereoelectronic properties, including significant ring strain and "bent" bonds with high p-character, allow it to act as a rigid bioisosteric replacement for peptide bonds or amino acid side chains.[3] This conformational locking can pre-organize a molecule into its bioactive conformation, enhancing binding potency and minimizing off-target effects.[1][4] Furthermore, the cyclopropyl group is resistant to common metabolic pathways, leading to an extended in vivo half-life for the drug candidate.[1][3]
This document outlines a robust workflow for synthesizing these valuable compounds, from the creation of the cyclopropyl-amino acid building block to its integration into a target peptide sequence.
Synthetic Strategy Overview
The most common and versatile approach to synthesizing cyclopropyl-containing peptidomimetics involves a multi-stage process. The core of this strategy is the creation of a non-canonical amino acid containing the cyclopropane ring, which is then used as a building block in standard peptide synthesis.
The overall workflow can be visualized as follows:
Caption: Overall workflow for cyclopropyl peptidomimetic synthesis.
Core Protocol 1: Diastereoselective Synthesis of a Cyclopropyl Amino Acid
A cornerstone of this process is the cyclopropanation of an alkene. The Simmons-Smith reaction and its modifications are particularly effective for this transformation, offering high stereospecificity where the geometry of the starting alkene is preserved in the cyclopropane product.[5] The presence of a directing group, such as a hydroxyl group on an allylic alcohol, can guide the reagent to one face of the double bond, resulting in high diastereoselectivity.[6][7]
This protocol details the synthesis of a Boc-protected cyclopropyl amino acid from an unsaturated precursor.
Mechanism: The Simmons-Smith Reaction
The Simmons-Smith reaction involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, which adds a methylene group across a double bond.[5][8] The reaction is believed to proceed through a concerted, "butterfly-type" transition state, which accounts for its stereospecificity.[7][8]
Caption: Simplified schematic of the Simmons-Smith reaction pathway.
Experimental Protocol: Simmons-Smith Cyclopropanation
This procedure is adapted from established methodologies for the diastereoselective cyclopropanation of chiral allylic alcohols derived from amino acids.
Materials:
-
N-Boc-allylglycine methyl ester (unsaturated precursor)
-
Diiodomethane (CH₂I₂)
-
Zinc-Copper couple (Zn(Cu)) or Diethylzinc (Et₂Zn - Furukawa Modification)[5][7]
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: Under an inert atmosphere (Argon), add the N-Boc-allylglycine methyl ester (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Dissolve the substrate in anhydrous DCM.
-
Reagent Preparation (Classic Method): In a separate flask, activate zinc dust by stirring with HCl, followed by washing with water, ethanol, and ether, then drying under vacuum. Add the activated zinc and copper(I) chloride to form the Zn(Cu) couple.
-
Carbenoid Formation: Add a solution of diiodomethane (2.0-3.0 eq) in anhydrous DCM to the Zn(Cu) couple suspension. Gentle heating may be required to initiate the reaction, which forms the active iodomethylzinc iodide carbenoid.
-
Cyclopropanation: Cool the substrate solution to 0 °C. Slowly add the prepared Simmons-Smith reagent to the substrate solution via the dropping funnel over 1-2 hours, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ and brine, then dry over anhydrous MgSO₄. Filter and concentrate the solvent in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield the diastereomerically enriched cyclopropyl amino acid ester.
-
Hydrolysis: The methyl ester can be hydrolyzed under standard basic conditions (e.g., LiOH in THF/water) to yield the free carboxylic acid, ready for peptide coupling.
| Parameter | Condition/Reagent | Rationale & Expert Notes |
| Solvent | Anhydrous DCM or DCE | Non-coordinating solvents are preferred as basic solvents can decrease the reaction rate.[8] Must be anhydrous to prevent quenching the organozinc reagent. |
| Equivalents (CH₂I₂) | 2.0 - 3.0 | An excess is required to drive the reaction to completion. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic formation of the carbenoid. The reaction is then typically run at room temperature. |
| Diastereoselectivity | >90:10 (typical) | The existing stereocenter and protecting group on the amino acid backbone direct the cyclopropanation to one face of the alkene. |
| Purification | Flash Chromatography | Necessary to separate the desired product from unreacted starting material, reagents, and any minor diastereomers formed. |
Core Protocol 2: Solid-Phase Peptide Synthesis (SPPS)
With the cyclopropyl amino acid in hand, it can be incorporated into a peptide sequence using standard SPPS methodologies.[9][10][11] The Fmoc/tBu strategy is the most common approach.[10]
General SPPS Cycle
The fundamental workflow follows an iterative cycle of deprotection, coupling, and washing.[9]
Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocol: Incorporation and Cleavage
Materials:
-
Fmoc-protected cyclopropyl amino acid
-
Appropriate solid-phase resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids)[12]
-
Fmoc-protected natural amino acids
-
Coupling reagents: HBTU, HATU, or HOBt/DIC
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% Piperidine in Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.[12]
-
First Amino Acid Coupling: If starting with a fresh resin, couple the first Fmoc-protected amino acid according to standard protocols.[12]
-
Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating it with 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF, DCM, and MeOH to remove piperidine and byproducts.[12]
-
Coupling of Cyclopropyl Amino Acid:
-
Pre-activate the Fmoc-cyclopropyl amino acid (1.5-3.0 eq) by dissolving it with a coupling reagent (e.g., HBTU) and a base (DIPEA) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-4 hours. Monitor completion using a ninhydrin test. Due to potential steric hindrance from the cyclopropyl group, a double coupling may be necessary.[9]
-
-
Chain Elongation: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin-bound peptide thoroughly and dry it under vacuum. Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes side-chain protecting groups simultaneously.[9]
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.[9]
-
Collection: Pellet the crude peptide by centrifugation, decant the ether, and wash the pellet again with cold ether to remove scavengers and cleaved protecting groups. Dry the crude peptide under vacuum.
Purification and Characterization
The final, critical steps involve purifying the crude product and verifying its identity and purity.
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[13] The crude peptide is dissolved in a minimal amount of aqueous solvent (often containing 0.1% TFA) and loaded onto a C18 column. A gradient of increasing organic solvent (typically acetonitrile, also with 0.1% TFA) is used to elute the peptides based on their hydrophobicity.[13] Fractions are collected and analyzed by analytical HPLC to pool those containing the pure product.[13]
-
Characterization:
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the final peptidomimetic, verifying the correct sequence and the incorporation of the cyclopropyl amino acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the presence and stereochemistry of the cyclopropane ring and the overall peptide structure.[14]
-
| Technique | Purpose | Key Information Obtained |
| RP-HPLC | Purification & Purity Analysis | Retention time, purity percentage (e.g., >95%) |
| LC-MS | Identity Confirmation | Molecular weight of the target peptide |
| ¹H & ¹³C NMR | Structural Elucidation | Confirmation of cyclopropane ring protons (upfield shifts), amino acid connectivity, and stereochemistry. |
Conclusion
The synthetic protocols outlined provide a robust framework for the creation of cyclopropyl-containing peptidomimetics. The key steps—diastereoselective cyclopropanation to form the non-canonical amino acid followed by its incorporation via SPPS—are well-established and adaptable. By leveraging the unique conformational constraints imparted by the cyclopropane ring, researchers can design and synthesize novel peptide-based drug candidates with enhanced stability and potency. Careful execution of these protocols, coupled with rigorous purification and characterization, is essential for success in this exciting area of drug discovery.
References
- Benchchem. Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
- Benchchem. The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals.
- Benchchem. A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides.
- Benchchem. The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery.
-
Martin, S. F., et al. (2011). Three-step synthesis of cyclopropyl peptidomimetics. Organic Letters, 13(18), 4879-81. Available from: [Link]
-
Adams, L. A., et al. (2003). Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ. The Journal of Organic Chemistry, 68(24), 9433-42. Available from: [Link]
-
Adams, L. A., et al. (2003). Diastereoselective Synthesis of Cyclopropane Amino Acids Using Diazo Compounds Generated in Situ. Monash University. Available from: [Link]
-
Luan, G., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals, 7(6), e00323-22. Available from: [Link]
-
Nakamura, M., et al. (2003). Reaction pathways of the Simmons-Smith reaction. Journal of the American Chemical Society, 125(8), 2341-50. Available from: [Link]
-
Adams, L. A., et al. (2003). Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ. Semantic Scholar. Available from: [Link]
-
Adams, L. A., et al. (2003). Diastereoselective Synthesis of Cyclopropane Amino Acids Using Diazo Compounds Generated in Situ. The Journal of Organic Chemistry, 68(24), 9433-9442. Available from: [Link]
-
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Available from: [Link]
-
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. Available from: [Link]
-
Martin, S. F., et al. (2011). Three-Step Synthesis of Cyclopropyl Peptidomimetics. ResearchGate. Available from: [Link]
-
Wikipedia. Peptide synthesis. Available from: [Link]
-
Martin, S. F., et al. (1998). Cyclopropane-derived peptidomimetics. Design, synthesis, evaluation, and structure of novel HIV-1 protease inhibitors. Journal of Medicinal Chemistry, 41(10), 1581-97. Available from: [Link]
-
Royal Society of Chemistry. (2024). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Available from: [Link]
-
Wikipedia. Simmons–Smith reaction. Available from: [Link]
-
Grokipedia. Simmons–Smith reaction. Available from: [Link]
-
Martin, S. F., et al. (1999). Cyclopropane-Derived Peptidomimetics. Design, Synthesis, and Evaluation of Novel Ras Farnesyltransferase Inhibitors. The Journal of Organic Chemistry, 64(21), 7802-7814. Available from: [Link]
-
Cravatt, B. F. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-26. Available from: [Link]
-
Reichelt, A., & Martin, S. F. (2006). Synthesis and properties of cyclopropane-derived peptidomimetics. Accounts of Chemical Research, 39(7), 433-42. Available from: [Link]
-
NRO Chemistry. (2020). Simmons-Smith Reaction. YouTube. Available from: [Link]
-
Powers, D. C., et al. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PMC, 145(44), 24103-24108. Available from: [Link]
-
Nakamura, M., et al. (2003). Reaction Pathways of the Simmons−Smith Reaction. ResearchGate. Available from: [Link]
-
Oxford Global. (2023). Peptide Characterisation Methods and Impurity Detection. Available from: [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-45. Available from: [Link]
-
Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. Reaction pathways of the Simmons-Smith reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. journals.asm.org [journals.asm.org]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. bachem.com [bachem.com]
- 14. oxfordglobal.com [oxfordglobal.com]
A Comprehensive Guide to the Incorporation of Unnatural Amino Acids into Therapeutic Peptides: Methodologies, Protocols, and Applications
Abstract
The incorporation of unnatural amino acids (Uaas) into peptides represents a transformative strategy in modern drug discovery, offering a powerful toolkit to overcome the inherent limitations of native peptides as therapeutic agents. By expanding beyond the canonical 20 amino acids, researchers can precisely engineer peptides with enhanced stability, improved potency, and novel functionalities. This guide provides a detailed exploration of the primary methodologies for Uaa incorporation, including solid-phase peptide synthesis (SPPS), native chemical ligation (NCL), and in vivo expression systems. Each section offers in-depth protocols, expert insights into the rationale behind experimental choices, and visual workflows to facilitate a comprehensive understanding. Furthermore, we delve into the critical analytical techniques for the characterization of Uaa-containing peptides and highlight their diverse applications in therapeutic development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of unnatural amino acids in their peptide-based research.
Introduction: The Expanding Chemical Toolbox for Therapeutic Peptides
The therapeutic potential of peptides is vast, owing to their high specificity and potency. However, their clinical utility is often hampered by poor metabolic stability, low oral bioavailability, and a limited range of chemical functionalities. The introduction of unnatural amino acids (Uaas) provides a robust solution to these challenges, enabling the rational design of peptide therapeutics with tailored properties.[][2][3]
The Limitations of the Canonical 20 Amino Acids
Peptides composed solely of the 20 proteinogenic amino acids are susceptible to rapid degradation by proteases, limiting their in vivo half-life. Their conformational flexibility can also lead to reduced receptor binding affinity and selectivity. Furthermore, the functional groups present in the side chains of natural amino acids are limited, restricting the possibilities for introducing novel chemical moieties for applications such as imaging or drug conjugation.
Unnatural Amino Acids: A Gateway to Enhanced Therapeutic Properties
Uaas are amino acids that are not naturally incorporated into proteins. They can be found in nature or, more commonly, synthesized in the laboratory.[2] Their incorporation into peptides can confer a range of desirable properties:
-
Increased Proteolytic Stability: The introduction of D-amino acids or other non-natural residues can render peptides resistant to enzymatic degradation.[4][5]
-
Improved Potency and Selectivity: Uaas can be used to constrain the peptide's conformation, leading to a more favorable interaction with its biological target.[2]
-
Novel Functionalities: Uaas can carry a wide array of chemical groups, such as fluorescent labels, photo-crosslinkers, or bioorthogonal handles, for a variety of applications.[][4]
Overview of Incorporation Strategies
There are three primary methods for incorporating Uaas into peptides, each with its own set of advantages and limitations:
-
Solid-Phase Peptide Synthesis (SPPS): A chemical synthesis method that allows for the precise, site-specific incorporation of a wide variety of Uaas.[4][6]
-
Native Chemical Ligation (NCL): A semisynthetic approach that enables the joining of a synthetic, Uaa-containing peptide to a larger, recombinantly expressed peptide or protein.[7][8][9]
-
In Vivo Incorporation: A biological method that utilizes the cell's translational machinery to incorporate Uaas into peptides and proteins.[6][10][11]
Solid-Phase Peptide Synthesis (SPPS): The Workhorse of Uaa Incorporation
SPPS is the most widely used method for synthesizing Uaa-containing peptides. It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[4][12]
Core Principles of Fmoc/tBu SPPS for Uaa Integration
The most common SPPS strategy is the Fmoc/tBu approach.[6][13] The N-terminus of the growing peptide chain is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the side chains of the amino acids are protected by acid-labile groups such as tert-butyl (tBu). The synthesis cycle consists of:
-
Fmoc Deprotection: Removal of the Fmoc group with a weak base, typically piperidine.
-
Coupling: Addition of the next Fmoc-protected amino acid, which is activated by a coupling reagent.
-
Washing: Removal of excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed with a strong acid, such as trifluoroacetic acid (TFA).
Key Considerations for Uaa Incorporation via SPPS
While the basic principles of SPPS apply to Uaa incorporation, several factors require special attention:
-
Steric Hindrance: Bulky Uaas can slow down the coupling reaction. In such cases, stronger coupling reagents or longer reaction times may be necessary.[4]
-
Protecting Group Strategy: The protecting groups on the Uaa must be compatible with the Fmoc/tBu chemistry. They should be stable during the synthesis cycles but readily removable during the final cleavage step.[12]
-
Coupling Reagents: A variety of coupling reagents are available, and the choice depends on the specific Uaa and the difficulty of the coupling step. Common coupling reagents include HBTU, HATU, and DIC/HOBt.
Detailed Protocol: Manual Fmoc SPPS of a Uaa-Containing Peptide
This protocol describes the manual synthesis of a short peptide containing a Uaa.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (natural and unnatural)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagent (e.g., HBTU)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.[4]
-
First Amino Acid Loading: Couple the first Fmoc-protected amino acid to the resin using a suitable coupling method.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group.[4] Wash the resin thoroughly with DMF.
-
Coupling of the Next Amino Acid (including Uaa):
-
Dissolve the Fmoc-protected amino acid (3 equivalents) and HBTU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the reaction using a ninhydrin test to ensure complete coupling.[6]
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Synthesis Cycle: Repeat steps 3-5 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After the last coupling step, remove the final Fmoc group.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-4 hours.[4]
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether.[4]
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]
Workflow Diagram
Caption: Fmoc/tBu Solid-Phase Peptide Synthesis Workflow.
Troubleshooting Common SPPS Problems with Uaas
| Problem | Possible Cause | Suggested Solution |
| Incomplete Coupling | Steric hindrance from the Uaa. | Use a stronger coupling reagent (e.g., HATU), increase coupling time, or perform a double coupling. |
| Side Reactions | Reactive functional groups on the Uaa side chain. | Ensure appropriate and stable side-chain protection for the Uaa. |
| Low Cleavage Yield | Incomplete cleavage from the resin. | Increase cleavage time or use a stronger cleavage cocktail. |
| Aggregation | Hydrophobic Uaas or peptide sequence. | Use a high-swelling resin, add chaotropic salts to the coupling solution, or incorporate pseudoprolines.[13] |
Semisynthesis via Native Chemical Ligation (NCL): Assembling Larger Peptides with Uaas
NCL is a powerful technique for the synthesis of large peptides and proteins that are inaccessible by SPPS alone.[8] It involves the chemoselective reaction between two unprotected peptide fragments to form a native peptide bond.[7][9]
The Power of NCL for Incorporating Uaas into Larger Peptides and Proteins
NCL allows for the incorporation of Uaas into large proteins by ligating a chemically synthesized peptide containing the Uaa to a recombinantly expressed protein segment. This approach combines the precision of chemical synthesis with the efficiency of biological expression.[14]
Principle of NCL: Chemoselective Ligation of Peptide Fragments
The NCL reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue.[7][9] The reaction proceeds through a transthioesterification intermediate, followed by an irreversible S-to-N acyl shift to form a stable amide bond at the ligation site.
Protocol: NCL of a Synthetic Uaa-Containing Peptide to a Recombinant Protein Segment
Materials:
-
Synthetic peptide with a C-terminal thioester and an incorporated Uaa
-
Recombinant protein segment with an N-terminal cysteine
-
Ligation buffer (e.g., 6 M guanidine hydrochloride, 100 mM sodium phosphate, pH 7.5)
-
Thiol catalyst (e.g., 4-mercaptophenylacetic acid, MPAA)
-
Reducing agent (e.g., TCEP)
Procedure:
-
Preparation of Peptide Fragments:
-
Synthesize the Uaa-containing peptide with a C-terminal thioester using SPPS.
-
Express and purify the protein segment with an N-terminal cysteine.
-
-
Ligation Reaction:
-
Dissolve the two peptide fragments in the ligation buffer.
-
Add the thiol catalyst and reducing agent.
-
Incubate the reaction mixture at room temperature or 37°C, monitoring the progress by RP-HPLC and mass spectrometry.
-
-
Purification: Purify the full-length ligated product by RP-HPLC or other chromatographic methods.
NCL Workflow Diagram
Sources
- 2. biosynth.com [biosynth.com]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Introduction of Non-natural Amino Acids Into T-Cell Epitopes to Mitigate Peptide-Specific T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
Asymmetric Synthesis of Cyclopropyl Amino Esters: A Guide for Pharmaceutical Innovation
Introduction: The Strategic Value of Cyclopropyl Amino Esters in Drug Design
In the landscape of modern drug discovery, the pursuit of molecular scaffolds that offer both novel chemical space and improved pharmacological properties is relentless. Among these, cyclopropyl amino esters have emerged as a privileged structural motif. The inherent strain and unique electronic properties of the cyclopropane ring impart a remarkable degree of conformational rigidity to molecules.[1][2][3] This constraint can pre-organize a drug molecule into a bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target.[1] Furthermore, the cyclopropyl group can significantly influence a compound's metabolic stability, often by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[4] This combination of desirable attributes has led to the incorporation of cyclopropyl amino esters in a range of therapeutic agents, including anticoagulants, enzyme inhibitors, and antiviral drugs.[2][5]
This application note provides a comprehensive overview of robust and scalable methodologies for the asymmetric synthesis of cyclopropyl amino esters. We will delve into the mechanistic underpinnings of key synthetic strategies, offer detailed experimental protocols, and present data to guide researchers in selecting and optimizing the most suitable approach for their specific drug development campaigns.
Key Methodologies for Asymmetric Synthesis
The stereoselective construction of the cyclopropane ring, particularly with the simultaneous introduction of an amino and an ester functionality, presents a significant synthetic challenge. Several powerful strategies have been developed to address this, each with its own set of advantages and considerations.
Transition-Metal-Catalyzed Cyclopropanation of Alkenes
Transition-metal catalysis stands as a cornerstone for the asymmetric synthesis of cyclopropanes. These methods typically involve the reaction of an alkene with a diazo compound in the presence of a chiral catalyst. The catalyst plays a crucial role in controlling the stereochemical outcome of the reaction.
Causality Behind Experimental Choices:
-
Catalyst Selection: Rhodium(II) and Cobalt(II) complexes are among the most effective catalysts for this transformation.[6][7] Chiral ligands, often featuring D2-symmetric porphyrins or bis(oxazoline) (Pybox) moieties, create a chiral environment around the metal center.[7][8][9] This chiral pocket dictates the facial selectivity of the carbene transfer to the alkene, thereby inducing enantioselectivity.
-
Diazo Reagent: Ethyl diazoacetate is a commonly used and commercially available carbene precursor.[8][10] The choice of the diazo compound can influence both the reactivity and the stereoselectivity of the reaction. For instance, α-aryldiazomethanes have been successfully employed in cobalt-catalyzed systems to generate chiral cyclopropyl α-amino acids with excellent enantioselectivity.[11]
-
Alkene Substrate: The electronic nature and steric bulk of the alkene substrate significantly impact the reaction's efficiency. Electron-rich alkenes are generally more reactive towards the electrophilic metal carbene intermediate.[12]
This protocol describes a general procedure for the asymmetric cyclopropanation of an N-protected dehydroamino acid ester using a chiral rhodium(II) catalyst.
Materials:
-
N-Boc-dehydroalanine methyl ester (1.0 equiv)
-
Ethyl diazoacetate (1.2 equiv)
-
Dirhodium(II) tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate] (Rh2(S-TCPTTL)4) (1 mol%)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add N-Boc-dehydroalanine methyl ester and Rh2(S-TCPTTL)4.
-
Dissolve the solids in anhydrous DCM.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of ethyl diazoacetate in anhydrous DCM to the reaction mixture over a period of 2 hours using a syringe pump. Caution: Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood.
-
Allow the reaction to stir at 0 °C for an additional 4 hours after the addition is complete.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired cyclopropyl amino ester.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).[13]
Workflow for Rhodium-Catalyzed Asymmetric Cyclopropanation
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. lifechemicals.com [lifechemicals.com]
- 3. biospace.com [biospace.com]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalytic Enantio- and Diastereoselective Cyclopropanation of 2-Azadienes for the Synthesis of Aminocyclopropanes Bearing Quaternary Carbon Stereogenic Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Asymmetric cyclopropanation of electron-rich alkenes by the racemic diene rhodium catalyst: the chiral poisoning approach - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. yakhak.org [yakhak.org]
Application Notes & Protocols: Unlocking Therapeutic Potential by Evaluating the Biological Activity of Peptides Containing Methyl 2-amino-2-cyclopropylhexanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The incorporation of non-natural amino acids into peptide scaffolds represents a paradigm-shifting strategy in modern drug discovery. These unique building blocks can imbue peptides with enhanced therapeutic properties, including increased metabolic stability, constrained conformations for improved receptor selectivity, and novel functionalities.[1][2] This guide focuses on peptides containing Methyl 2-amino-2-cyclopropylhexanoate, a non-canonical amino acid designed to leverage the structural and metabolic advantages of a cyclopropyl group.[3] The inherent rigidity of the cyclopropane ring can lock the peptide backbone into a bioactive conformation, potentially increasing binding affinity and enzymatic resistance.[2][4] We provide a comprehensive framework, from the foundational principles of peptide synthesis to detailed protocols for evaluating biological activity, empowering researchers to explore the full therapeutic potential of this novel class of peptides.
Introduction: The Rationale for Incorporating this compound
Peptides are highly specific and potent signaling molecules, making them attractive therapeutic candidates.[5] However, their clinical utility is often hampered by poor metabolic stability and low bioavailability.[6] The introduction of non-natural amino acids, such as this compound, is a proven strategy to overcome these limitations.[6][7]
The cyclopropyl group offers several advantages:
-
Conformational Rigidity: The three-membered ring structure restricts bond rotation, forcing the peptide backbone into a more defined conformation. This pre-organization can lead to higher binding affinity for the target receptor.[4]
-
Metabolic Stability: The cyclopropyl moiety is resistant to degradation by metabolic enzymes, which can significantly extend the in vivo half-life of the peptide.[3]
-
Enhanced Receptor Selectivity: The fixed side-chain orientation can improve selectivity for the desired biological target, minimizing off-target effects.[4]
This guide will provide the necessary protocols to synthesize, purify, and characterize peptides containing this compound and subsequently evaluate their biological activity through a suite of robust in vitro assays.
Synthesis, Purification, and Characterization of Modified Peptides
The cornerstone of creating peptides with non-natural amino acids is Solid-Phase Peptide Synthesis (SPPS).[1] The most common approach is the Fmoc/tBu strategy, which offers high yields and purity.[8][9]
Workflow for Peptide Synthesis and Characterization
The overall process for generating and validating a custom peptide is outlined below.
Caption: General workflow for the synthesis and validation of peptides.
Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide containing this compound.
Materials:
-
Fmoc-Rink Amide resin (for C-terminal amide) or 2-chlorotrityl chloride resin (for C-terminal carboxylic acid)[10]
-
Fmoc-protected amino acids (including Fmoc-Methyl 2-amino-2-cyclopropylhexanoate-OH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine solution (20% in DMF)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[1]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.[10]
-
Drain and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours. Note: For the sterically hindered this compound, a longer coupling time or a more potent coupling agent may be necessary.[1]
-
Wash the resin thoroughly with DMF.
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Cleavage and Deprotection:
-
After the final Fmoc deprotection and washing, dry the resin.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[1]
-
-
Peptide Precipitation:
Protocol: Peptide Purification and Characterization
Purification by Reverse-Phase HPLC (RP-HPLC): Crude peptides are purified using RP-HPLC.[11][12]
-
Column: A C18 column is typically used.
-
Mobile Phases:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient from low to high percentage of solvent B is used to elute the peptide. The exact gradient will need to be optimized for each peptide.
-
Detection: UV absorbance at 214 nm and 280 nm.
Characterization by Liquid Chromatography-Mass Spectrometry (LC-MS): The purity and identity of the purified peptide must be confirmed.[13][14][15]
-
LC-MS analysis confirms the correct molecular weight of the synthesized peptide.[13]
-
The purity is determined by integrating the area of the desired peptide peak relative to the total peak area in the chromatogram.[15]
Protocols for Evaluating Biological Activity
The choice of bioassay depends on the therapeutic target of the peptide.[16] Below are protocols for common assays to determine cytotoxicity, receptor binding, and enzyme inhibition.
Protocol: Cell Viability (MTS/MTT) Assay
This assay assesses the effect of the peptide on cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[17][18][19]
Principle: Viable cells with active metabolism reduce a tetrazolium salt (like MTS or MTT) to a colored formazan product.[17][18] The amount of formazan produced is proportional to the number of living cells.[18]
Materials:
-
Target cell line
-
Complete cell culture medium
-
Peptide stock solution
-
MTS or MTT reagent
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Peptide Treatment:
-
Prepare serial dilutions of the peptide in cell culture medium.
-
Remove the old medium from the cells and add the peptide solutions. Include untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTS/MTT Addition:
-
Measurement:
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 value (the concentration of peptide that causes 50% inhibition of cell viability).
Protocol: Receptor Binding Assay (Competitive ELISA)
This assay determines the ability of the peptide to bind to a specific receptor and displace a known ligand.[21][22][23]
Principle: A known ligand for the receptor is coated onto a microplate. The receptor and the test peptide are then added. If the peptide binds to the receptor, it will prevent the receptor from binding to the coated ligand. The amount of receptor bound to the plate is then quantified.[24]
Caption: Principle of a competitive receptor binding assay.
Materials:
-
Recombinant receptor protein
-
Known biotinylated ligand for the receptor
-
Test peptide
-
96-well plates (high-binding)
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1M H₂SO₄)
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the known ligand overnight at 4°C.[24]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours.[24]
-
Competition Reaction:
-
Add a constant concentration of the receptor mixed with varying concentrations of the test peptide to the wells.
-
Incubate for 1-2 hours to allow for competitive binding.
-
-
Detection:
-
Wash the plate to remove unbound receptor.
-
Add a solution of Streptavidin-HRP and incubate for 1 hour.
-
Wash the plate again and add TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis: A lower signal indicates stronger binding of the test peptide to the receptor. Plot the absorbance against the peptide concentration to determine the Ki (inhibition constant) or IC50 value.[22]
Protocol: Enzyme Inhibition Assay
This assay measures the ability of a peptide to inhibit the activity of a target enzyme.[25]
Principle: The activity of an enzyme is measured by monitoring the conversion of a substrate to a product, which is often chromogenic or fluorogenic. The assay is performed in the presence and absence of the test peptide to determine its inhibitory effect.[25]
Materials:
-
Target enzyme
-
Specific substrate for the enzyme (preferably one that produces a colorimetric or fluorescent signal)
-
Test peptide
-
Assay buffer
-
96-well plate
-
Spectrophotometer or fluorometer
Procedure:
-
Pre-incubation: In a 96-well plate, add the enzyme and varying concentrations of the test peptide. Include a control with no peptide.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately begin measuring the absorbance or fluorescence at regular intervals to determine the initial reaction velocity (V₀).[26]
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each peptide concentration.
-
Plot the inhibition percentage against the peptide concentration to determine the IC50 value.
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive), the assay can be repeated with varying substrate concentrations. The data can then be analyzed using Lineweaver-Burk plots.[27][28]
-
Data Presentation and Interpretation
Quantitative data from the bioassays should be summarized in a clear and concise format.
Table 1: Summary of Biological Activity Data
| Peptide ID | Sequence | Purity (%) | MW (Da) | Cytotoxicity IC50 (µM) | Receptor Binding Ki (nM) | Enzyme Inhibition IC50 (µM) |
| P-001 | Ac-X-Y-Z-NH₂ | >98 | 1234.5 | >100 | 50.2 | 10.5 |
| P-002 | Ac-A-X-Z-NH₂ | >99 | 1345.6 | 85.3 | 12.7 | 2.1 |
| P-003 | Ac-A-Y-X-NH₂ | >98 | 1456.7 | >100 | 250.1 | 45.8 |
| Control | Ac-A-Y-Z-NH₂ | >99 | 1123.4 | >100 | >1000 | >100 |
Where 'X' represents this compound.
Conclusion
The incorporation of this compound into peptides offers a compelling strategy for developing next-generation therapeutics with enhanced stability and activity.[2][3][4] The protocols detailed in this guide provide a robust framework for the synthesis, purification, and comprehensive biological evaluation of these novel peptide candidates. By systematically applying these methodologies, researchers can effectively screen for lead compounds and gain critical insights into their mechanism of action, accelerating the journey from discovery to clinical application.
References
- BenchChem. (2025).
-
MDPI. (n.d.). Bioassays for Identifying and Characterizing Plant Regulatory Peptides. [Link]
-
National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. [Link]
-
National Center for Biotechnology Information. (n.d.). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. [Link]
-
PubMed. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. [Link]
-
PubMed Central. (n.d.). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. [Link]
-
PubMed. (2024). Characterization of Synthetic Peptides by Mass Spectrometry. [Link]
-
Royal Society of Chemistry. (2004). The synthesis of peptides and proteins containing non-natural amino acids. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. [Link]
-
ACS Publications. (2025). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. [Link]
-
ResearchGate. (2025). Naturally-Occurring Cyclopeptides: Structures and Bioactivity. [Link]
-
ResearchGate. (n.d.). Peptide concentrations used for kinetic study. [Link]
-
ResearchGate. (n.d.). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. [Link]
-
Gifford Bioscience. (n.d.). About Ligand Binding Assays. [Link]
-
ACS Publications. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. [Link]
-
Springer Nature Experiments. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]
-
National Institutes of Health. (n.d.). Exploring the Potential of Bioactive Peptides: From Natural Sources to Therapeutics. [Link]
-
National Institutes of Health. (n.d.). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. [Link]
-
MDPI. (n.d.). Marine Bioactive Peptides—Structure, Function, and Application 2.0. [Link]
-
Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]
-
Portland Press. (2021). Steady-state enzyme kinetics. [Link]
- Google Patents. (n.d.). The synthesis of cyclopropane amino acids and peptides.
-
ChemRxiv. (n.d.). β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. [Link]
-
ResearchGate. (2025). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]
-
ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. [Link]
-
ResearchGate. (n.d.). Toxicity of inhibitory peptides in vitro . MTS assay for cell viability.... [Link]
-
BMG LABTECH. (2025). Binding Assays. [Link]
-
PSE Community.org. (2022). Bioactive Peptides: An Understanding from Current Screening Methodology. [Link]
-
MDPI. (n.d.). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. [Link]
-
Agilent. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. [Link]
-
JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. [Link]
-
Frontiers. (2019). Three Novel ACE Inhibitory Peptides Isolated From Ginkgo biloba Seeds: Purification, Inhibitory Kinetic and Mechanism. [Link]
-
UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
YouTube. (2025). Integrated Screening & Assay Capabilities Facilitate Peptide Drug Discovery. [Link]
-
ACS Publications. (n.d.). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. [Link]
-
ResearchGate. (2025). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. [Link]
-
PubMed Central. (n.d.). Biological Activities of Natural and Engineered Cyclotides, a Novel Molecular Scaffold for Peptide-Based Therapeutics. [Link]
-
Molecular Biology of the Cell (MBoC). (2017). A Guide to Simple and Informative Binding Assays. [Link]
-
National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]
-
MIT OpenCourseWare. (n.d.). Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. [Link]
-
GenScript. (n.d.). Custom Peptide Libraries for Peptide Bioassays Development. [Link]
-
Semantic Scholar. (2019). BIOPEP-UWM Database of Bioactive Peptides: Current Opportunities. [Link]
-
ResearchGate. (2025). Characterization of Synthetic Peptides by Mass Spectrometry. [Link]
-
Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]
-
PubMed. (n.d.). Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery. [Link]
-
PubMed. (2024). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploring the Potential of Bioactive Peptides: From Natural Sources to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synthesis of peptides and proteins containing non-natural amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.uci.edu [chem.uci.edu]
- 11. lcms.cz [lcms.cz]
- 12. agilent.com [agilent.com]
- 13. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. MTT assay overview | Abcam [abcam.com]
- 19. Cell viability assays | Abcam [abcam.com]
- 20. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis [mdpi.com]
- 21. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. bmglabtech.com [bmglabtech.com]
- 24. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
- 25. Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 26. portlandpress.com [portlandpress.com]
- 27. Frontiers | Three Novel ACE Inhibitory Peptides Isolated From Ginkgo biloba Seeds: Purification, Inhibitory Kinetic and Mechanism [frontiersin.org]
- 28. ocw.mit.edu [ocw.mit.edu]
The Role of Cyclopropyl Amino Acids in Enhancing Metabolic Stability
An Application Guide for Drug Discovery Professionals
Abstract
Metabolic instability is a primary cause of attrition in drug development, leading to poor pharmacokinetic profiles and premature termination of promising candidates. A key strategy in medicinal chemistry to overcome this hurdle is the incorporation of structural motifs that protect metabolically labile sites and enhance drug-like properties. Among these, the cyclopropyl group, particularly when incorporated as a cyclopropyl amino acid, has emerged as a powerful tool. This guide provides an in-depth exploration of the mechanisms by which cyclopropyl amino acids confer metabolic stability, offers practical application notes for their use in drug design, and details a comprehensive protocol for evaluating the metabolic stability of resulting compounds.
Introduction: The Challenge of Metabolic Instability
The journey of a drug from discovery to clinical approval is fraught with challenges, with pharmacokinetics being a major determinant of success. A drug's efficacy is critically dependent on its ability to reach the target site in sufficient concentration and for an adequate duration. The primary organ responsible for drug metabolism is the liver, where a superfamily of enzymes, most notably the cytochrome P450 (CYP) isozymes, chemically modify xenobiotics to facilitate their excretion.[1][2] While this is a vital detoxification process, it can also lead to rapid clearance of a drug, diminishing its therapeutic effect.
Medicinal chemists employ various strategies to protect drug candidates from rapid metabolism, such as introducing blocking groups at metabolic "hotspots." The incorporation of cyclopropyl amino acids represents a sophisticated and highly effective approach to address this issue, offering a unique combination of steric and electronic properties that significantly enhance metabolic robustness.[3][4]
The Unique Physicochemical Nature of the Cyclopropyl Group
The effectiveness of the cyclopropyl moiety stems from its distinct structural and electronic characteristics, which differ significantly from simple alkanes.[3][5]
-
Ring Strain and Bonding: The three-membered ring forces the C-C-C bond angles to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. This high degree of ring strain results in C-C bonds with enhanced p-character, often described as "bent" bonds.[6]
-
Bond Strength: A direct consequence of this structure is that the C-H bonds are shorter and stronger than those in typical aliphatic chains. The C-H bond dissociation energy is significantly higher, making hydrogen atom abstraction—the initial and often rate-limiting step in CYP-mediated oxidation—energetically unfavorable.[7]
-
Rigidity and Conformational Locking: The cyclopropyl group is a rigid, planar structure. When incorporated into a molecule, it reduces the number of rotatable bonds and locks the local conformation.[4][8] This conformational constraint can prevent the molecule from adopting the necessary orientation to fit into the active site of a metabolic enzyme.[5][9]
Core Mechanisms of Metabolic Stabilization
The introduction of cyclopropyl amino acids enhances metabolic stability through several key mechanisms, which can be leveraged strategically in drug design.
Steric Shielding and Blocking of CYP450-Mediated Oxidation
The most direct mechanism is the inherent resistance of the cyclopropyl group to oxidative metabolism. Cytochrome P450 enzymes typically initiate metabolism by abstracting a hydrogen atom from a C-H bond. The high energy required to break the strong C-H bonds of a cyclopropyl ring makes it a poor substrate for these enzymes.[7] By placing this "metabolic shield" at or near a known site of metabolism, chemists can effectively block this pathway.
For example, replacing a metabolically vulnerable isopropyl or gem-dimethyl group with a cyclopropyl ring is a common and effective strategy.[8] This bioisosteric replacement often preserves the necessary steric profile for biological activity while significantly improving the compound's half-life.[10]
Caption: Mechanism of blocking CYP450 oxidation via a cyclopropyl group.
Conformational Restriction of Peptides
Peptides are notoriously susceptible to degradation by proteases in the body, limiting their therapeutic utility. Incorporating cyclopropyl amino acids into a peptide backbone imposes rigid conformational constraints.[9] This "locking" of the peptide's secondary structure can make it a poor substrate for proteases, which often require a degree of flexibility in their substrates to bind and cleave them effectively. This strategy significantly enhances the proteolytic resistance and in vivo half-life of peptide-based drugs.[11][12][13]
Application Notes for Medicinal Chemists
Strategic Implementation in Drug Design
The decision to incorporate a cyclopropyl amino acid should be data-driven.
-
Metabolite Identification: First, identify the metabolic "hotspots" of a lead compound through metabolite identification studies.
-
Bioisosteric Replacement: If a labile group (e.g., tert-butyl, isopropyl) is identified, consider replacing it with a cyclopropyl moiety. This is particularly effective where the steric bulk and geometry need to be preserved.[10][14]
-
Peptide Stabilization: For peptide leads, systematically replace natural amino acids with their cyclopropyl counterparts at various positions to identify which modifications confer the greatest proteolytic resistance without compromising target affinity.[15]
Case Study: Approved Drugs and Clinical Candidates
The success of this strategy is validated by the number of approved drugs that feature a cyclopropyl group. A notable example is Pitavastatin , where the cyclopropyl group serves to divert metabolism away from the highly polymorphic and drug-interaction-prone CYP3A4 enzyme towards minor pathways, resulting in a cleaner drug-drug interaction profile.[7]
| Drug/Candidate Class | Role of Cyclopropyl Group | Outcome |
| Pitavastatin | Blocks oxidation at a key position. | Diverts metabolism from CYP3A4, reducing drug interaction potential.[7] |
| Prasugrel (active metabolite) | Core structural component. | Contributes to the overall metabolic profile and stability.[16] |
| DPP-IV Inhibitors | Incorporated into proline mimetics. | Enhanced chemical and metabolic stability.[15] |
| HCV NS5B Inhibitors | Used to block metabolic hotspots. | Increased half-life and improved potency.[7] |
Potential Liabilities and Considerations
While highly effective, the use of cyclopropyl groups is not without potential downsides. When directly attached to an amine (cyclopropylamine), the moiety can sometimes be susceptible to CYP-mediated oxidation that leads to ring-opening and the formation of reactive intermediates.[7] This was observed with the antibiotic Trovafloxacin, where bioactivation of the cyclopropylamine moiety was linked to hepatotoxicity.[7] Therefore, careful bioactivation screening is warranted for novel compounds containing a cyclopropylamine scaffold.
Protocols: Assessing Metabolic Stability
A critical step after designing and synthesizing a new chemical entity (NCE) containing a cyclopropyl amino acid is to experimentally verify its metabolic stability. The in vitro liver microsomal stability assay is a foundational experiment in drug discovery for this purpose.[17][18]
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol outlines a standard procedure to determine the rate of disappearance of a test compound in the presence of human liver microsomes (HLM).[16][17][18]
Caption: Experimental workflow for the in vitro microsomal stability assay.
A. Materials and Reagents
-
Test Compound (TC) and Positive Controls (e.g., Testosterone, Verapamil)
-
Pooled Human Liver Microsomes (HLM), stored at -80°C
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Acetonitrile (ACN), HPLC grade, containing an internal standard (IS) for LC-MS/MS analysis
-
96-well incubation plate and collection plate
-
Incubating shaker set to 37°C
B. Experimental Procedure
-
Prepare Solutions:
-
Thaw HLM on ice. Dilute with cold phosphate buffer to a final protein concentration of 1 mg/mL. Keep on ice.
-
Prepare a 1 µM working solution of the Test Compound and positive controls in phosphate buffer.
-
Prepare the NADPH solution according to the manufacturer's instructions.
-
-
Set up Incubation Plate:
-
Add 99 µL of the HLM suspension (1 mg/mL) to the designated wells of the 96-well plate.
-
For "No-NADPH" control wells, add 99 µL of buffer instead of HLM suspension.
-
Add 1 µL of the 1 µM Test Compound working solution to each well.
-
-
Pre-incubation:
-
Place the plate in the incubating shaker at 37°C for 5-10 minutes to allow the system to equilibrate.
-
-
Initiate the Reaction:
-
Start the metabolic reaction by adding 10 µL of the pre-warmed NADPH solution to each well. The final TC concentration is now ~1 µM and the final HLM concentration is ~0.5 mg/mL.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take a 25 µL aliquot from the incubation wells.
-
Immediately transfer the aliquot into a collection plate containing 100 µL of ice-cold ACN with the internal standard. This stops the reaction and precipitates the microsomal proteins.
-
-
Sample Processing:
-
Once all time points are collected, seal the collection plate and vortex for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent Test Compound at each time point.
-
Protocol 2: Data Analysis and Interpretation
-
Calculate Percent Remaining: Determine the percentage of the Test Compound remaining at each time point relative to the 0-minute time point.
-
Determine the Half-Life (t½):
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear portion of this curve (k) represents the elimination rate constant.
-
Calculate the half-life using the equation: t½ = -0.693 / k
-
-
Calculate Intrinsic Clearance (CLint):
-
Intrinsic clearance, a measure of the metabolic capacity of the liver for a specific compound, is calculated as follows: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)
-
Interpretation of Results:
-
High Stability: t½ > 60 min. The compound is slowly metabolized.
-
Moderate Stability: 15 min < t½ < 60 min.
-
Low Stability: t½ < 15 min. The compound is rapidly metabolized and may face challenges with in vivo exposure.
These quantitative data allow for the rank-ordering of compounds and provide crucial insights for selecting candidates for further in vivo pharmacokinetic studies.[17]
Conclusion
The incorporation of cyclopropyl amino acids is a proven and powerful strategy in modern medicinal chemistry to overcome the pervasive challenge of metabolic instability. By leveraging the unique electronic and conformational properties of the cyclopropyl ring, drug designers can effectively shield molecules from CYP-mediated oxidation and proteolytic degradation. This leads to compounds with improved pharmacokinetic profiles, longer in vivo half-lives, and a higher probability of clinical success. The systematic application of this strategy, coupled with robust in vitro assessment protocols as detailed in this guide, empowers researchers to rationally design more durable and effective therapeutics.
References
-
Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]
-
Chemistry LibreTexts. 1.6: Drug Modifications to Improve Stability. [Link]
- Google Patents. WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides.
-
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]
-
ACS Publications. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]
- Google Patents. EP0135429A1 - The synthesis of cyclopropane amino acids and peptides.
-
Patsnap Synapse. How to Conduct an In Vitro Metabolic Stability Study. [Link]
-
Hypha Discovery. Metabolism of cyclopropyl groups. [Link]
-
Synfacts. Synthesis of Cyclopropyl-Ring-Containing Unnatural Amino Acid Derivatives. Thieme, 2025. [Link]
-
PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 2016. [Link]
-
ResearchGate. Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. [Link]
-
ResearchGate. Synthesis of Amino Acids of Cyclopropylglycine Series. [Link]
-
Beilstein Journal of Organic Chemistry. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein-Institut, 2020. [Link]
-
Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]
-
Protocols.io. In-vitro Mouse or Human Blood stability assay. [Link]
-
Sci-Hub. Synthesis of Cyclopropyl Amino Acid Derivatives. Australian Journal of Chemistry, 1992. [Link]
-
ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]
-
NIH. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. [Link]
-
Springer. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Journal of Pharmaceutical Sciences, 2025. [Link]
-
Semantic Scholar. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]
-
PubMed. Enhancing the Cell Permeability and Metabolic Stability of Peptidyl Drugs by Reversible Bicyclization. Angewandte Chemie International Edition, 2017. [Link]
-
PubMed Central. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 2020. [Link]
-
PubMed. Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability... Journal of Medicinal Chemistry, 2004. [Link]
-
PubMed Central. Drug interactions due to cytochrome P450. Proceedings (Baylor University. Medical Center), 2000. [Link]
-
PubMed Central. Pharmacokinetic Interactions of Herbs with Cytochrome P450 and P-Glycoprotein. [Link]
-
NIH. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. [Link]
-
NIH. Biochemistry, Cytochrome P450. StatPearls, 2023. [Link]
-
PubMed Central. A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. Pharmaceuticals, 2021. [Link]
Sources
- 1. Drug interactions due to cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]
- 9. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]
- 12. EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]
- 13. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scientificupdate.com [scientificupdate.com]
- 15. Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 18. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
Application Notes & Protocols: Scalable Synthesis of Enantiopure (S)-Cyclopropylglycine for Clinical Research
Abstract
(S)-Cyclopropylglycine is a non-proteinogenic amino acid of significant interest in pharmaceutical development, serving as a key chiral building block in numerous clinical candidates. Its rigid cyclopropyl moiety imparts unique conformational constraints on peptide backbones and can enhance metabolic stability and bioactivity. The provision of multi-kilogram quantities of enantiomerically pure (S)-cyclopropylglycine is a critical bottleneck for preclinical and clinical research. This guide provides a detailed examination of scalable and robust synthetic strategies, focusing on a state-of-the-art biocatalytic process and a classical diastereomeric salt resolution. We offer in-depth, field-proven protocols, process optimization insights, and a comparative analysis to guide researchers in selecting the most appropriate route for their clinical supply needs.
Introduction: The Strategic Importance of (S)-Cyclopropylglycine
The unique trifecta of a chiral center, a carboxylic acid, and an amine, combined with the conformational rigidity of the cyclopropane ring, makes (S)-cyclopropylglycine a "privileged" scaffold in medicinal chemistry. Its incorporation into drug candidates can lead to improved potency, selectivity, and pharmacokinetic profiles. Consequently, the demand for a reliable, scalable, and economically viable synthesis of this enantiopure amino acid is paramount for advancing drug development programs.
This document presents two primary methodologies for producing (S)-cyclopropylglycine on a scale sufficient for clinical research:
-
Method A: NADH-Driven Biocatalytic Asymmetric Synthesis. A highly efficient and green chemistry approach utilizing a genetically engineered enzyme for direct, highly enantioselective synthesis.
-
Method B: Chemical Synthesis followed by Diastereomeric Salt Resolution. A robust, traditional approach involving the synthesis of a racemic mixture and subsequent separation of the desired enantiomer.
We will delve into the causality behind experimental choices for each method, provide step-by-step protocols, and offer a comparative framework to aid in process selection.
Comparative Analysis of Scalable Synthetic Routes
The choice between a biocatalytic and a classical resolution approach depends on several factors including available expertise, development timelines, cost of goods (COGs), and green chemistry goals.
| Parameter | Method A: Biocatalytic Synthesis | Method B: Diastereomeric Salt Resolution |
| Principle | Direct asymmetric reductive amination of a prochiral keto-acid. | Synthesis of a racemic mixture followed by separation using a chiral resolving agent. |
| Stereoselectivity | Excellent (>99.5% e.e.) achieved directly in the reaction.[1] | Dependent on the efficiency of crystallization; often requires multiple recrystallizations. |
| Theoretical Max. Yield | ~100% | 50% (for the desired enantiomer from the racemate) |
| Typical Process Yield | High (>95% conversion).[1] | Moderate (typically 30-40% overall for the resolved enantiomer). |
| Scalability | Demonstrated at >600 g scale; amenable to large-scale fermentation/bioreactors.[1] | Well-established at multi-kilogram and ton scale for many APIs.[2] |
| Process Steps | Fewer steps: Keto-acid synthesis -> Biotransformation -> Product Isolation. | More steps: Racemic synthesis -> Salt formation -> Crystallization -> Salt breaking -> Isolation. |
| Key Reagents | Engineered enzyme, NADH cofactor, formate dehydrogenase, cyclopropyl methyl ketone.[1] | Standard organic reagents, chiral resolving agent (e.g., (R)-mandelic acid), acids/bases. |
| Environmental Impact | Generally lower; aqueous media, biodegradable catalyst (enzyme), mild conditions. | Higher solvent usage, potential for heavy metal catalysts (depending on racemic synthesis), use of resolving agents. |
| Cost of Goods (COGs) | Potentially lower at scale due to high efficiency and fewer steps, though initial enzyme development can be costly. | Can be higher due to the loss of >50% of the material as the undesired enantiomer and higher solvent/reagent costs. |
| Development Time | May require significant upfront time for enzyme screening, optimization, and fermentation development. | Can often be developed more quickly using established chemical and crystallization screening platforms. |
Method A: NADH-Driven Biocatalytic Asymmetric Synthesis
This method represents a cutting-edge approach that leverages the high selectivity of enzymes to produce (S)-cyclopropylglycine directly. The core of this process is an engineered bifunctional enzyme that combines a leucine dehydrogenase (LDH) for the asymmetric reductive amination and a formate dehydrogenase (FDH) to regenerate the essential NADH cofactor in situ.[1]
Scientific Rationale
The process begins with the cheap starting material, cyclopropyl methyl ketone, which is oxidized to potassium cyclopropylglyoxylate. This ketoacid is the prochiral substrate for the key enzymatic step. The engineered E. coli whole-cell biocatalyst expresses a fusion protein (e.g., Ti-LDH and Kp-FDH) that catalyzes the conversion of the ketoacid to (S)-cyclopropylglycine. The use of ammonium formate serves as both the nitrogen source and the fuel for cofactor regeneration, making the process atom-economical and self-sustaining.[1]
Workflow Diagram
Caption: Workflow for diastereomeric salt resolution of cyclopropylglycine.
Detailed Experimental Protocol (Multi-Gram Scale)
Part 1: Racemic Synthesis (Conceptual Outline)
A standard Strecker synthesis is typically employed.
-
React cyclopropanecarboxaldehyde with ammonium chloride and sodium cyanide to form the corresponding aminonitrile.
-
Hydrolyze the aminonitrile under acidic or basic conditions to yield racemic (D,L)-cyclopropylglycine.
-
Purify the racemic product by crystallization.
Part 2: Diastereomeric Salt Resolution
-
Setup: In a 2 L jacketed reactor, dissolve racemic cyclopropylglycine (1.0 mol, 115.1 g) in 1 L of a 1:1 mixture of ethanol and water, heating to 60-70°C to achieve full dissolution.
-
Resolving Agent: In a separate vessel, dissolve (R)-(-)-Mandelic acid (0.5 mol, 76.1 g, 0.5 equivalents) in 250 mL of 1:1 ethanol/water.
-
Salt Formation: Slowly add the mandelic acid solution to the cyclopropylglycine solution over 30 minutes, maintaining the temperature at 60°C.
-
Crystallization: Slowly cool the mixture to room temperature over 4-6 hours, then further cool to 0-5°C and hold for 2 hours. A precipitate of the less soluble (S)-cyclopropylglycine-(R)-mandelic acid salt will form.
-
Isolation: Filter the crystalline salt, wash the cake with a small amount of cold ethanol, and dry. Check the diastereomeric purity. If needed, a recrystallization from the same solvent system can be performed to enhance purity.
Part 3: Salt Breaking and Final Purification
-
Dissolution: Suspend the isolated diastereomeric salt in 1 L of deionized water.
-
Salt Breaking: Adjust the pH to ~10-11 with 2 M NaOH to dissolve the salt and deprotonate the mandelic acid.
-
Extraction: Extract the aqueous solution with a non-polar solvent like methyl tert-butyl ether (MTBE) (3 x 300 mL) to remove the mandelic acid.
-
Isolation of Amino Acid: Adjust the pH of the aqueous layer to the isoelectric point (~pH 6) with 1 M HCl.
-
Final Crystallization: Cool the solution to 0-4°C to crystallize the (S)-cyclopropylglycine. Filter the product, wash with cold water and then ethanol, and dry under vacuum. (Expected yield: 30-40 g, >99% e.e. after optimization).
Quality Control & Analytical Protocols
A robust synthesis requires a self-validating system of analytical controls to ensure the identity, purity, and enantiomeric excess of the final product.
5.1. Chiral HPLC for Enantiomeric Purity
-
Objective: To determine the enantiomeric excess (% e.e.) of (S)-cyclopropylglycine.
-
Column: Daicel CHIRALPAK® AS-H (250 x 4.6 mm, 5 µm) or similar amylose-based chiral stationary phase.
-
Mobile Phase: A mixture of n-Hexane, Ethanol, and Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v). The exact ratio should be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve ~1 mg of cyclopropylglycine in the mobile phase to make a 0.1 mg/mL solution.
-
Procedure: Inject 10 µL of the sample. The (S)- and (R)-enantiomers will elute as separate peaks. Calculate the % e.e. using the peak areas.
5.2. Additional QC Tests
-
¹H and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.
-
HPLC (Achiral): To determine overall chemical purity using a standard C18 column.
-
Mass Spectrometry: To confirm the molecular weight.
-
Elemental Analysis: To confirm the elemental composition (C, H, N).
-
Residual Solvent Analysis (GC-HS): To quantify any remaining solvents from the purification process.
-
Loss on Drying (LOD): To determine the amount of volatile matter (e.g., water, residual solvent).
Safety, Health, and Environmental (SHE) Considerations
-
Biocatalytic Route: This process is inherently greener. The main considerations are the handling of KMnO4 (a strong oxidizer) in the substrate synthesis step and standard practices for working with non-pathogenic E. coli strains. Waste streams are generally aqueous and more easily treatable.
-
Chemical Route: The Strecker synthesis involves the use of highly toxic sodium cyanide, requiring strict engineering controls (fume hood, dedicated equipment) and quench/decontamination protocols. The use of organic solvents necessitates appropriate ventilation, grounding to prevent static discharge, and proper waste management.
Conclusion
Both the biocatalytic and diastereomeric resolution pathways are scalable and capable of producing high-purity (S)-cyclopropylglycine suitable for clinical research.
The biocatalytic route offers significant advantages in terms of efficiency, stereoselectivity, and environmental impact, representing the future of chiral amino acid synthesis. [1]It is the preferred method when green chemistry and long-term cost-effectiveness are primary drivers.
The diastereomeric salt resolution method, while having a lower theoretical yield, is a robust and well-understood process. It can be implemented rapidly with standard chemical pilot plant equipment, making it an excellent choice for projects with aggressive timelines or where biocatalytic development resources are limited.
The selection of the optimal synthetic route will ultimately depend on a careful evaluation of project-specific timelines, budget, available infrastructure, and corporate sustainability goals.
References
-
Tang, Q., et al. (2024). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. MDPI. Available at: [Link]
- Henderson, R. K., et al. (2008). EHS & LCA assessment for 7-ACA synthesis: A case study for comparing biocatalytic & chemical synthesis. Industrial Biotechnology.
- Fandrick, D. R., et al. (2016). Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts.
- BOC Sciences. (n.d.). Crystallization of APIs: Methods and Challenges. BOC Sciences.
- Patel, S., et al. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences.
-
BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale. BioDuro. Available at: [Link]
- MDPI. (n.d.). Safety, Resilience and Sustainability of Industrial Processes and Chemical Plants. MDPI.
- Daicel Chiral Technologies. (n.d.). Instruction manual for CHIRALPAK® AS-H. Daicel.
- Schiffers, I., & Bolm, C. (2008). SYNTHESIS AND RESOLUTION OF RACEMIC TRANS-2-(N-BENZYL)AMINO-1-CYCLOHEXANOL: ENANTIOMER SEPARATION BY SEQUENTIAL USE OF (R)- AND (S)-MANDELIC ACID. Organic Syntheses.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of α,α-Disubstituted Cyclopropyl Amino Acids
Welcome to the technical support hub for the synthesis of α,α-disubstituted cyclopropyl amino acids. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with practical, field-tested insights into overcoming the unique challenges associated with constructing these sterically demanding molecules. These conformationally constrained amino acids are invaluable building blocks in medicinal chemistry, offering the potential to enhance metabolic stability and control peptide secondary structure.[1][2] However, their synthesis is notoriously difficult due to the steric hindrance at the quaternary α-carbon center.[3]
This resource is structured as a dynamic troubleshooting guide and a set of frequently asked questions to directly address the common pitfalls and strategic decisions you will face in the lab.
Troubleshooting Guide: From Low Yields to Isomer Mazes
This section addresses the most common experimental failures in a question-and-answer format, providing a logical path from problem identification to resolution.
Issue 1: Low or No Yield in Cyclopropanation Reactions
Question: "My Simmons-Smith (or Furukawa) cyclopropanation of an α,α-disubstituted allylic amine derivative is failing. Why am I recovering starting material or observing minimal product formation?"
Answer: This is a frequent and frustrating issue, often stemming from reagent quality, reaction conditions, or inherent substrate limitations. Let's break down the potential causes and solutions.
Potential Causes & Troubleshooting Steps:
-
Inactive Zinc Reagent: The classic Simmons-Smith reaction relies on a zinc-copper couple, while the Furukawa modification uses diethylzinc (Et₂Zn).[4] The activity of these reagents is paramount.
-
Solution: For the Zn-Cu couple, ensure proper activation. If you are preparing it yourself, the process is critical. For commercially available Et₂Zn, ensure it has not been degraded by atmospheric moisture. Always handle it under a strictly inert atmosphere (Argon or Nitrogen).
-
-
Presence of Moisture: Organozinc reagents are extremely sensitive to water. Any protic impurity will quench the carbenoid, halting the reaction.
-
Solution: Rigorously dry all glassware in an oven overnight. Use anhydrous solvents, preferably distilled or passed through a solvent purification system. Ensure your starting material is azeotropically dried if necessary and stored in a desiccator.
-
-
Poor Substrate Reactivity: The Simmons-Smith carbenoid is electrophilic, meaning it reacts faster with electron-rich alkenes.[5] If your alkene is substituted with electron-withdrawing groups, the reaction rate can plummet.
-
Solution: Consider using a more reactive, modified zinc carbenoid. The Shi modification, which generates reagents like (RXZnCH₂Y), can enhance reactivity for less cooperative olefins.[6] Alternatively, increasing the temperature or reaction time may help, but monitor closely for decomposition.
-
-
Steric Hindrance: The α,α-disubstitution already presents a significant steric barrier. If the substituents on the double bond or the α-carbon are particularly bulky, the approach of the carbenoid can be severely impeded.
-
Solution: This is the most challenging aspect. If possible, redesign the synthesis to install the cyclopropane ring before one of the bulky α-substituents. If this is not an option, a high-pressure reaction setup might overcome the activation barrier, though this requires specialized equipment.
-
Caption: A decision-making workflow for troubleshooting low cyclopropanation yields.
Issue 2: Poor or Incorrect Diastereoselectivity
Question: "I am attempting a diastereoselective cyclopropanation on a chiral substrate, but I'm getting a 1:1 mixture of diastereomers, or the opposite isomer to what I expected."
Answer: Controlling diastereoselectivity is about exploiting existing stereochemical information in your molecule. The failure to do so points to issues with directing groups, reaction mechanism, or catalyst choice.
Potential Causes & Troubleshooting Steps:
-
Ineffective Directing Group (Simmons-Smith): For substrates like allylic alcohols, the hydroxyl group is a powerful directing group. It coordinates to the zinc atom, delivering the methylene group to the syn-face of the double bond.[6] If this group is protected or absent, this control is lost.
-
Solution: If you have a directing group (e.g., -OH, -NHR), ensure it is unprotected. If you are using a protected alcohol, consider a deprotection step before cyclopropanation. If no directing group is present, you will likely need to switch to a catalyst-controlled asymmetric method.
-
-
Incorrect Reaction Conditions for Diazo-Based Methods: When using diazo compounds generated in-situ from tosylhydrazone salts to cyclopropanate dehydroamino acids, the reaction pathway dictates the stereochemical outcome.[7]
-
Thermal Reaction: Proceeds via a 1,3-dipolar cycloaddition followed by nitrogen extrusion, typically yielding the (E)-cyclopropane isomer.[8]
-
Metal-Catalyzed Reaction: Using a catalyst like meso-tetraphenylporphyrin iron chloride (ClFeTPP) proceeds via a metal carbene intermediate and typically yields the (Z)-cyclopropane isomer.[7]
-
Solution: To obtain your desired diastereomer, you must choose the correct pathway. For the (E)-isomer, run the reaction under thermal conditions (e.g., refluxing THF). For the (Z)-isomer, add the metal catalyst. This provides a powerful method for achieving complementary diastereoselectivity.
-
-
Tosylhydrazone Salt Preparation: In a round-bottom flask under N₂, dissolve the appropriate aryl aldehyde tosylhydrazone (1.2 equiv) in anhydrous THF. Cool to 0 °C. Add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour. The salt often precipitates and can be used as a slurry.
-
Cyclopropanation (for Z-isomer): To a separate flask containing the dehydroamino acid derivative (1.0 equiv) and meso-tetraphenylporphyrin iron chloride (0.05 equiv) in anhydrous THF, add the pre-formed tosylhydrazone salt slurry dropwise at 60 °C.
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography to separate the diastereomers.
Issue 3: Unwanted Side Reactions
Question: "My reaction is producing significant byproducts. I've observed evidence of ring-opening and the formation of unexpected amines."
Answer: Side reactions in these syntheses often arise from the inherent strain of the cyclopropane ring or the specific reactivity of the chosen reagents.
Potential Causes & Troubleshooting Steps:
-
Cyclopropane Ring-Opening: The three-membered ring is highly strained and can open under certain conditions, particularly radical or strongly acidic/electrophilic conditions.[9][10]
-
Solution: Scrutinize your reaction and work-up conditions. Avoid strongly acidic work-ups if possible; a buffered or basic wash may be preferable. If your synthesis involves downstream radical reactions, be aware that the cyclopropylmethyl radical can undergo rapid ring-opening.[11]
-
-
Byproduct Formation in Kulinkovich-Szymoniak Reaction: This powerful reaction converts nitriles to primary cyclopropylamines but is sensitive to stoichiometry.[12]
-
Cause: Using more than two equivalents of the Grignard reagent can lead to the formation of a tertiary carbinamine. Using sub-stoichiometric amounts of the titanium(IV) isopropoxide catalyst can result in increased formation of ketone byproducts.[12]
-
Solution: Carefully control the stoichiometry. Use approximately 2 equivalents of the Grignard reagent and a stoichiometric amount of Ti(i-OPr)₄ relative to the nitrile for optimal formation of the desired primary amine.
-
Frequently Asked Questions (FAQs)
Q1: Which cyclopropanation method is best for achieving high enantioselectivity in my α,α-disubstituted amino acid?
For achieving high enantioselectivity, catalytic asymmetric methods are the state-of-the-art. While substrate-controlled methods like the Simmons-Smith on a chiral allylic alcohol can be effective, they rely on having a pre-existing stereocenter. For achiral precursors, a chiral catalyst is necessary.
-
Co(II)-Based Metalloradical Catalysis: This approach uses D₂-symmetric chiral amidoporphyrin ligands to control the stereochemistry of radical cyclopropanation of dehydroaminocarboxylates, providing excellent enantioselectivities.[13]
-
(Salen)Ru(II) Catalysis: Chiral (Salen)Ru(II) complexes are effective for the asymmetric cyclopropanation of alkenes to produce trans-cyclopropyl amino acid derivatives with high ee.[14][15]
-
Cu(I)-Catalyzed Reactions: Using phenyliodonium ylides with a chiral copper(I) catalyst is another efficient method for generating enantiomerically enriched cyclopropane α-amino acid esters.[16]
The optimal choice will depend on your specific substrate and the desired stereochemical outcome. Catalyst screening is often a necessary step.
Q2: How should I approach the selection of protecting groups for my synthesis?
Protecting group strategy is fundamental and must be planned from the beginning. The key principle is orthogonality , meaning each protecting group can be removed without affecting the others.[17]
-
α-Amine Protection: The most common choices are Fmoc (9-fluorenylmethoxycarbonyl), which is base-labile, and Boc (tert-butyloxycarbonyl), which is acid-labile.[18] Your choice will dictate the cleavage conditions for your side-chain protecting groups.
-
Side-Chain Protection: If you are using an Fmoc strategy for the α-amine, you must use acid-labile groups on your side chains (e.g., Trt for Gln/Asn, tBu for Asp/Glu).[18] Protecting the side-chain amide of asparagine and glutamine with a group like Trityl (Trt) is also crucial to prevent dehydration side reactions during peptide coupling steps.[18]
-
Carboxyl Protection: Standard methyl or ethyl esters are common, removable by saponification. For more sensitive substrates, a benzyl ester (removable by hydrogenolysis) or a t-butyl ester (removable by acid) can be used.
Caption: Hydroxyl-directed delivery of the methylene group in the Simmons-Smith reaction.
Q3: Are there safer alternatives to using explosive reagents like diazomethane?
Absolutely. The hazards of diazomethane are well-known, and modern methods largely avoid its use. A highly effective and safer alternative is the in-situ generation of diazo compounds from N-tosylhydrazone salts .[7][8] This involves the base-induced decomposition of a stable tosylhydrazone precursor, generating the reactive diazo species only as it is needed in the reaction vessel, thus preventing the accumulation of the hazardous reagent.
Data Summary: Comparison of Cyclopropanation Methods
| Method | Precursor | Reagents | Key Feature | Common Issue |
| Simmons-Smith | Alkene | CH₂I₂, Zn-Cu | Diastereoselective with directing groups.[6] | Reagent sensitivity to moisture. |
| Furukawa Mod. | Alkene | CH₂I₂, Et₂Zn | More reproducible and reactive than classic S-S.[19] | Pyrophoric Et₂Zn requires careful handling. |
| Kulinkovich-Szymoniak | Nitrile | R-MgX, Ti(i-OPr)₄ | Direct synthesis of primary cyclopropylamines.[12] | Stoichiometry is critical to avoid byproducts.[12] |
| Diazo (in-situ) | Dehydroamino acid | Tosylhydrazone, Base, ± Metal Catalyst | Tunable diastereoselectivity (E vs. Z).[7] | Tosylhydrazone synthesis adds a step. |
| Catalytic Asymmetric | Alkene / Dehydro-AA | Diazo/Ylide, Chiral Catalyst (Cu, Ru, Co) | High enantioselectivity for chiral synthesis.[13][14][16] | Catalyst cost and screening required. |
References
- Miller, J. A., & Gellman, S. H. (2005). trans-Cyclopropyl Beta-Amino Acid Derivatives via Asymmetric Cyclopropanation Using a (Salen)Ru(II) Catalyst. Organic Letters.
- Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. (2024). MDPI.
- Wang, X., et al. (2021). Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. Chem.
- Miller, J. A., & Gellman, S. H. (2005). trans-Cyclopropyl β-Amino Acid Derivatives via Asymmetric Cyclopropanation Using a (Salen)Ru(II). Organic Letters.
- Müller, P., et al. (2003). Expedient Synthesis of Cyclopropane α-Amino Acids by the Catalytic Asymmetric Cyclopropanation of Alkenes Using Iodonium Ylides Derived from Methyl Nitroacetate. Journal of the American Chemical Society.
- Kulinkovich-Szymoniak Reaction. Organic Chemistry Portal.
- Zhang, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications.
- Zhang, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications.
- Kulinkovich Reaction. Organic Chemistry Portal.
- Cyclopropyl based O- and N- and S-protecting groups. Google Patents.
- Faler, C. A., & Joullié, M. M. (2007). The Kulinkovich reaction in the synthesis of constrained n,n-dialkyl neurotransmitter analogues. Organic Letters.
- Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Advances in the Synthesis of Cyclopropylamines. (2025). Chemical Reviews.
- Zhang, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. IDEAS.
- Simmons–Smith reaction. Wikipedia.
- Zhang, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. PubMed.
- Amino Acid Derivatives for Peptide Synthesis. [Source not explicitly provided].
- Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. ResearchGate.
- Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. (2022). JACS Au.
- Simmons‐Smith Cyclopropanation Reaction. ResearchGate.
- Charette, A. B., & Jolicoeur, E. (2007). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. NIH.
- Cyclopropanation of Alkenes. (2023). Master Organic Chemistry.
- Goudreau, S. R., & Charette, A. B. (2010). Diastereoselective Synthesis of Cyclopropane Amino Acids Using Diazo Compounds Generated in Situ. The Journal of Organic Chemistry.
- Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2022). NIH.
- Simmons-Smith Reaction. Organic Chemistry Portal.
- The synthesis of cyclopropane amino acids and peptides. Google Patents.
- Biosynthesis of Strained Amino Acids Through a PLP-Dependent Enzyme via Cryptic Halogenation. (2023). bioRxiv.
- Amino Acid-Protecting Groups. SciSpace.
- Protecting Groups in Peptide Synthesis. Biosynth.
- Stereoselective Cyclopropanation Reactions. Chemical Reviews.
- Small ring opening by Electrocyclic reaction: cyclopropyl cation to allyl cation. (2017). YouTube.
- Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. (2026). Organic Letters.
- Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin.
- Goudreau, S. R., & Charette, A. B. (2010). Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ. PubMed.
- Synthesis of Cyclopropene Alpha-Amino Acids via Enantioselective Desymmetrization. [Source not explicitly provided].
- Oxidative radical ring-opening/cyclization of cyclopropane derivatives. (2019). Beilstein Journals.
- Synthesis of Cyclopropane α-Amino Acids. ResearchGate.
- Master Organic Chemistry - An Online Organic Chemistry Resource. Master Organic Chemistry.
- Functional Groups In Organic Chemistry. (2010). [Source not explicitly provided].
Sources
- 1. researchgate.net [researchgate.net]
- 2. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simmons-Smith Reaction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 13. Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. trans-Cyclopropyl beta-amino acid derivatives via asymmetric cyclopropanation using a (Salen)Ru(II) catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. biosynth.com [biosynth.com]
- 18. peptide.com [peptide.com]
- 19. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Reaction Conditions for Cyclopropanation of Amino Esters
Welcome to the Technical Support Center for the cyclopropanation of amino esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your reaction conditions and achieve your desired cyclopropane amino acid derivatives.
Introduction: The Significance and Challenges of Amino Ester Cyclopropanation
Cyclopropane-containing amino acids are valuable building blocks in medicinal chemistry and materials science. Their rigid structure can enforce specific conformations in peptides, leading to enhanced biological activity or stability.[1] However, the synthesis of these compounds, particularly with high stereocontrol, presents several challenges. Common issues include low yields, poor diastereoselectivity, and difficulties in purification. This guide aims to provide practical solutions to these common hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the cyclopropanation of amino esters?
A1: The most prevalent method involves the reaction of an amino ester-derived alkene with a carbene or carbenoid species.[2] Metal-catalyzed reactions, particularly those using rhodium(II)[3][4] and copper complexes with diazo compounds, are widely employed due to their efficiency and stereoselectivity.[3] The Simmons-Smith reaction, utilizing a zinc-copper couple and diiodomethane, is another classic and effective method, especially for electron-rich olefins.[5][6]
Q2: How do I choose the right catalyst for my reaction?
A2: Catalyst selection is critical and depends on the specific amino ester substrate and the desired stereochemical outcome. For enantioselective cyclopropanations, chiral rhodium(II) catalysts with bulky ligands, such as dirhodium tetraacetate or catalysts with adamantylglycine derived ligands, are often the catalysts of choice.[3][7] Copper catalysts with chiral ligands, like bis(oxazoline) (BOX) ligands, are also highly effective. It is often necessary to screen a small library of catalysts and ligands to identify the optimal system for a new substrate.
Q3: My reaction is giving a low yield. What are the first things I should check?
A3: Low yields can stem from several factors. First, ensure the purity of your reagents and the complete exclusion of air and moisture, as many catalysts are sensitive to these.[8] Second, verify the quality of your diazo compound if you are using one; they can be unstable.[3] Third, check your reaction temperature. Some reactions require low temperatures to suppress side reactions like β-hydride elimination.[4] Finally, consider the stoichiometry of your reagents. An excess of the alkene or diazo compound may be necessary to drive the reaction to completion.[4]
Q4: How can I improve the diastereoselectivity of my cyclopropanation?
A4: Diastereoselectivity is heavily influenced by the steric and electronic properties of the substrate, carbene, and catalyst. The choice of catalyst and ligand is paramount; sterically demanding ligands can effectively control the facial selectivity of the carbene addition.[4] The protecting group on the amino ester can also play a significant directing role.[5] Additionally, the solvent can impact selectivity, so screening different solvents is recommended.[9]
Troubleshooting Guide
This section provides a more detailed breakdown of common problems encountered during the cyclopropanation of amino esters and offers systematic solutions.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps & Explanation |
| Catalyst Inactivity | Solution: Ensure your catalyst is active. For commercially available catalysts, check the expiration date and storage conditions. For catalysts prepared in-house, verify their purity and structure. Many rhodium and copper catalysts are sensitive to oxidation, so handle them under an inert atmosphere (e.g., argon or nitrogen).[8] |
| Diazo Compound Decomposition | Solution: Diazo compounds can be unstable and should ideally be used fresh.[3] If you suspect decomposition, prepare a fresh batch. For thermally sensitive diazo compounds, conduct the reaction at lower temperatures. |
| Presence of Inhibitors | Solution: Water and oxygen are common inhibitors.[8] Use anhydrous solvents and oven-dried glassware. Degas your solvents prior to use. Impurities in the starting materials can also poison the catalyst. Purify your amino ester and alkene if necessary. |
| Suboptimal Reaction Temperature | Solution: The optimal temperature can vary significantly. While some reactions proceed well at room temperature, others require cooling to -78 °C to prevent side reactions and catalyst decomposition.[4] Conversely, some sluggish reactions may benefit from gentle heating. A temperature screen is a valuable optimization step. |
Problem 2: Poor Diastereoselectivity or Enantioselectivity
| Potential Cause | Troubleshooting Steps & Explanation |
| Inappropriate Catalyst/Ligand | Solution: The choice of ligand is crucial for stereocontrol. For enantioselective reactions, a library of chiral ligands should be screened. The steric and electronic properties of the ligand must be matched to the substrate. For example, bulky ligands can create a chiral pocket around the metal center, dictating the approach of the alkene.[4] |
| Incorrect Solvent Choice | Solution: The solvent can influence the conformation of the catalyst-substrate complex and the transition state geometry.[9][10] Screen a range of solvents with varying polarities (e.g., dichloromethane, toluene, hexanes, THF). Non-coordinating solvents are often preferred to avoid interference with the catalyst. |
| Nature of the Protecting Group | Solution: The protecting group on the nitrogen atom of the amino ester can exert a significant steric or electronic influence on the reaction's stereochemical outcome.[5][11] Consider screening different protecting groups (e.g., Boc, Cbz, Fmoc) to see how they affect selectivity. |
| Slow Addition of Reagents | Solution: In many cases, slow addition of the diazo compound to the reaction mixture containing the catalyst and the amino ester is crucial. This maintains a low concentration of the reactive carbene intermediate, minimizing side reactions and potentially improving selectivity. |
Problem 3: Formation of Side Products
| Potential Cause | Troubleshooting Steps & Explanation |
| Carbene Dimerization | Solution: This occurs when the carbene reacts with itself. Slow addition of the diazo compound is the most effective way to minimize this side reaction. Using a higher concentration of the alkene substrate can also favor the desired cyclopropanation pathway. |
| β-Hydride Elimination | Solution: This is a common side reaction with α-alkyl-α-diazoesters.[4] Using sterically demanding carboxylate ligands on the rhodium catalyst and running the reaction at low temperatures (-78 °C) can suppress this pathway.[4] |
| C-H Insertion | Solution: Metal carbenes can also undergo C-H insertion reactions. The chemoselectivity between cyclopropanation and C-H insertion is influenced by the catalyst and the substrate. If C-H insertion is a major issue, a different catalyst system may be required. |
| Ring-Opening of the Product | Solution: Donor-acceptor cyclopropanes can be susceptible to ring-opening under certain conditions, especially in the presence of Lewis acids or nucleophiles.[12][13] Ensure that the workup and purification conditions are mild and avoid strong acids or bases. |
Experimental Protocols
General Protocol for Rhodium(II)-Catalyzed Cyclopropanation
This protocol provides a starting point for the optimization of your reaction.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the amino ester (1.0 equiv) and the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 1-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add anhydrous solvent (e.g., dichloromethane or toluene, to make a 0.1 M solution of the amino ester) via syringe.
-
Diazo Compound Addition: In a separate flask, prepare a solution of the diazo compound (1.1-1.5 equiv) in the same anhydrous solvent. Add this solution dropwise to the reaction mixture over a period of 1-4 hours using a syringe pump.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[14]
Optimization Parameters to Consider:
-
Catalyst Loading: 0.5 - 5 mol%
-
Temperature: -78 °C to 40 °C
-
Solvent: Dichloromethane, Toluene, Hexanes, Diethyl Ether, THF
-
Concentration: 0.05 M to 0.5 M
Visualizations
Workflow for Reaction Optimization
Caption: A systematic workflow for optimizing cyclopropanation reaction conditions.
Decision Tree for Troubleshooting Low Yield
Caption: A decision tree to diagnose and solve issues of low reaction yield.
References
-
Wikipedia. (n.d.). Metal-catalyzed cyclopropanations. Retrieved from [Link]
-
Maxwell, J. L., Brown, K. C., Bartley, D., & Kodadek, T. (1992). Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes. Science, 256(5063), 1544–1547. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of solvent on the ring-opening reactions of cyclopropanated.... Retrieved from [Link]
-
Lindsay, V. N. G., Lin, W., & Charette, A. B. (2010). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Accounts of Chemical Research, 43(3), 366–377. Retrieved from [Link]
-
Vo, C., & Fox, J. M. (2009). Rh-catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst Dependent Chemo- and Diastereoselectivity. Organic Letters, 11(21), 5026–5029. Retrieved from [Link]
-
Anciaux, A. J., Hubert, A. J., Noels, A. F., Petiniot, N., & Teyssie, P. (1980). Transition-metal-catalyzed reactions of diazo compounds. 1. Cyclopropanation of double bonds. The Journal of Organic Chemistry, 45(4), 695–702. Retrieved from [Link]
-
Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. Retrieved from [Link]
-
Shao, X., & Malcolmson, S. J. (2019). Catalytic Enantio- and Diastereoselective Cyclopropanation of 2-Azadienes for the Synthesis of Aminocyclopropanes Bearing Quaternary Carbon Stereogenic Centers. Organic Letters, 21(18), 7380–7385. Retrieved from [Link]
-
Smith, C. A., et al. (2021). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters, 23(17), 6773–6778. Retrieved from [Link]
-
Smith, C. A., et al. (2021). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters, 23(17), 6773–6778. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions. Retrieved from [Link]
-
Wang, A. Y., & Cronan, J. E. (1994). Cyclopropane Fatty Acid Synthase of Escherichia Coli: Deduced Amino Acid Sequence, Purification, and Studies of the Enzyme Active Site. Journal of Biological Chemistry, 269(3), 1789–1795. Retrieved from [Link]
-
ResearchGate. (n.d.). Stereoselective cyclopropanations of amino-acid derived enones. Retrieved from [Link]
-
Charette, A. B., et al. (2012). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic Letters, 14(10), 2658–2661. Retrieved from [Link]
-
Zhang, W., et al. (2020). Biosynthesis of Strained Amino Acids by a PLP-Dependent Enzyme through Cryptic Halogenation. Angewandte Chemie International Edition, 59(32), 13359–13364. Retrieved from [Link]
-
Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Accounts of Chemical Research, 53(6), 1236–1252. Retrieved from [Link]
-
Chemical Reviews. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
-
MDPI. (n.d.). Enantioselective Cyclopropanation Catalyzed by Gold(I)-Carbene Complexes. Retrieved from [Link]
-
Knight, J. G., & Muldowney, M. P. (2000). Diastereoselective Synthesis of Cyclopropane Amino Acids Using Diazo Compounds Generated in Situ. The Journal of Organic Chemistry, 65(19), 6031–6039. Retrieved from [Link]
- Google Patents. (1985). The synthesis of cyclopropane amino acids and peptides.
-
ResearchGate. (n.d.). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Docentes FCT NOVA. (n.d.). Stereoselective Cyclopropanation Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. Retrieved from [Link]
-
ETH Zürich. (2018). Cyclopropanations in Syntheses. Retrieved from [Link]
Sources
- 1. WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]
- 2. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 4. Rh-catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst Dependent Chemo- and Diastereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 10. researchgate.net [researchgate.net]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cyclopropane fatty acid synthase of Escherichia coli: deduced amino acid sequence, purification, and studies of the enzyme active site - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 2-Amino-2-Cyclopropylhexanoate
Welcome to the technical support center for the purification of methyl 2-amino-2-cyclopropylhexanoate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this unique, non-proteinogenic amino acid ester. As a chiral α-tertiary amino acid derivative, its purification presents specific challenges that require a nuanced approach. This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you achieve high purity and yield in your experiments.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific, practical problems you may encounter during the purification of this compound. The solutions provided are based on fundamental chemical principles and established laboratory techniques for analogous compounds.
Q1: My initial work-up left significant impurities. How can I perform a more effective liquid-liquid extraction?
Answer: This is a common issue, often arising from unreacted starting materials or acidic/basic byproducts. The key is to leverage the amphoteric nature of your amino acid ester. The free amino group provides a basic handle that allows for selective extraction.
Causality: this compound contains a basic amino group (pKa of the conjugate acid is likely ~7.5-8.5) and a neutral methyl ester. This allows it to be protonated and move into an aqueous acidic phase, leaving non-basic organic impurities behind in the organic phase.
Recommended Protocol: Acid-Base Extraction
-
Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash (Forward Extraction): Transfer the solution to a separatory funnel and extract with a dilute aqueous acid, such as 1 M hydrochloric acid (HCl) or 1 M citric acid. Your product, now protonated as the ammonium salt, will move into the aqueous layer. Most neutral or acidic organic impurities will remain in the organic layer.
-
Separate Layers: Carefully separate the two layers. Retain the aqueous layer containing your product. Discard the organic layer (or save it for analysis to confirm removal of impurities).
-
Basification and Re-extraction (Back Extraction): Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is >9. This deprotonates the ammonium salt, returning it to the free-base form.
-
Final Extraction: Extract the now basic aqueous layer multiple times with fresh EtOAc or DCM. Your neutral product will move back into the organic phase.
-
Drying and Concentration: Combine the organic extracts, wash with brine to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.
This method is highly effective for removing non-basic starting materials and byproducts.[1]
Q2: My product streaks badly during silica gel column chromatography, leading to poor separation and low yield. What's causing this and how do I fix it?
Answer: Streaking (or tailing) of amines on standard silica gel is a classic problem. It occurs because the free amino group, being basic, interacts strongly and often irreversibly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[2] This leads to a slow, continuous elution instead of a sharp band.
Solutions:
-
Use a Modified Eluent: The most common solution is to add a small amount of a volatile base to your mobile phase to compete with your product for the acidic sites on the silica.
-
Recommended Modifier: Add 0.5-2% triethylamine (Et₃N) or ammonia (e.g., using a 7N solution in methanol as part of your polar solvent) to your eluent system.
-
Example Eluent System: Start with a gradient of 0-10% Methanol in DCM, with 1% Et₃N constant throughout.
-
-
Use an Alternative Stationary Phase:
-
Basic Alumina: Aluminum oxide is less acidic than silica gel and is a good alternative for purifying basic compounds.
-
Reverse-Phase Chromatography (C18): If your compound is sufficiently non-polar, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient can be very effective.[3] You may need to add a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure the amine is protonated and behaves well.[1][3]
-
-
"Pre-treat" the Silica: Before loading your sample, you can flush the column with your eluent containing the basic modifier to equilibrate the stationary phase.
Troubleshooting Flowchart for Chromatography Issues
Caption: Decision tree for troubleshooting column chromatography.
Q3: The purified product is a persistent oil. How can I induce crystallization to get a stable, solid material?
Answer: Many amino acid esters exist as oils in their free-base form, especially those with longer alkyl chains like the hexanoate in your molecule. The easiest and most reliable way to obtain a crystalline solid is by converting the product to a stable salt, typically the hydrochloride salt.[4][5]
Causality: Salt formation introduces strong ionic lattice forces that facilitate the formation of a well-ordered crystal structure, significantly increasing the melting point compared to the free base, which relies on weaker intermolecular forces.
Recommended Protocol: Conversion to Hydrochloride Salt
-
Dissolve the Free Base: Dissolve your purified, oily free-base product in a minimal amount of a dry, non-protic solvent like diethyl ether, EtOAc, or DCM. Anhydrous conditions are important to prevent hydrolysis of the ester.[6]
-
Prepare HCl Solution: Use a commercially available solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in 1,4-dioxane).
-
Precipitation: While stirring the solution of your amine (preferably cooled in an ice bath), add the HCl solution dropwise. The hydrochloride salt will typically precipitate immediately as a white solid.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold, dry diethyl ether to remove any residual non-salt impurities.
-
Drying: Dry the solid under high vacuum to remove all traces of solvent.
-
Recrystallization (Optional): If further purification is needed, the salt can be recrystallized from a suitable solvent system, such as methanol/diethyl ether or ethanol/ethyl acetate.
Q4: How can I confirm the purity and separate the enantiomers of my final product?
Answer: As a chiral compound, assessing both chemical and enantiomeric purity is critical, especially for applications in drug development.
Chemical Purity Assessment:
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and detects proton- or carbon-containing impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight and provides a highly sensitive measure of purity by detecting trace impurities.
Enantiomeric Purity (Enantiomeric Excess - ee) Assessment & Separation: Direct separation of enantiomers is required as they have identical physical properties in a non-chiral environment.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate analytical method. You will need a chiral stationary phase (CSP). Columns based on derivatized cellulose or amylose are often effective for amino acid derivatives. The two enantiomers will have different retention times.
-
Preparative Chiral Chromatography: If you need to separate the enantiomers on a larger scale, preparative chiral HPLC is the most direct method.
-
Diastereomeric Salt Resolution: This is a classical chemical method.
-
Principle: React your racemic amino ester with a single enantiomer of a chiral acid (e.g., (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid). This forms a mixture of two diastereomeric salts.[7]
-
Separation: Diastereomers have different physical properties (like solubility) and can often be separated by fractional crystallization.
-
Liberation: Once a single diastereomer is isolated, the chiral acid is removed by an acid-base workup to yield the desired single enantiomer of your product.
-
Frequently Asked Questions (FAQs)
Q: What is a good starting point for a purification strategy for crude this compound?
A: A robust, multi-step strategy is recommended. Do not rely on a single technique.
Recommended General Purification Workflow
Caption: Recommended multi-step purification workflow.
Q: My methyl ester seems to be hydrolyzing back to the carboxylic acid during purification. How can I prevent this?
A: Ester hydrolysis is catalyzed by both acid and base, especially in the presence of water. To prevent this:
-
Use Anhydrous Solvents: Ensure all solvents used after the initial aqueous work-up are anhydrous.
-
Avoid Strong, Non-volatile Acids/Bases: During chromatography, use volatile modifiers like triethylamine or formic acid that can be easily removed. Avoid non-volatile buffers.
-
Temperature Control: Perform all concentration steps at low temperatures (e.g., <40°C on a rotary evaporator) to minimize heat-catalyzed degradation.
-
Prompt Processing: Do not let your compound sit in acidic or basic aqueous solutions for extended periods during extraction.
Q: What are the best storage conditions for the purified product?
A: Both the free base and the salt form should be stored under conditions that prevent degradation.
-
Temperature: Store at low temperatures (-20°C is ideal) to slow down any potential decomposition pathways.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation of the amino group.
-
Moisture: Store in a tightly sealed container with a desiccant. The hydrochloride salt can be hygroscopic, and moisture can promote ester hydrolysis.
Summary of Recommended Chromatography Conditions
| Technique | Stationary Phase | Typical Mobile Phase System | Modifier | Purpose |
| Normal Phase | Silica Gel | Hexanes/Ethyl Acetate or DCM/Methanol | 0.5-2% Triethylamine | Primary purification of free base |
| Normal Phase | Basic Alumina | Hexanes/Ethyl Acetate or DCM/Methanol | None usually needed | Alternative for basic compounds |
| Reverse Phase | C18 Silica | Water/Acetonitrile or Water/Methanol | 0.1% TFA or Formic Acid | High-resolution analysis/purification |
| Chiral | Chiral Stationary Phase (e.g., Chiralpak®) | Hexanes/Isopropanol or specialized mobile phases | Per column recommendation | Enantiomer separation |
References
- Organic Syntheses Procedure. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses.
-
PubChem. (n.d.).Methyl 2-amino-2-cyclopropylacetate. National Center for Biotechnology Information. Retrieved from [Link].
-
MDPI. (2020).Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules. Retrieved from [Link].
- Google Patents. (1992).Method for crystallization of amino acids. (Patent No. US5118815A).
-
Teledyne ISCO. (2022).Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Retrieved from [Link].
-
ACS Publications. (1963).Ion Exchange Chromatography of Amino Acids. A Single Column, High Resolving, Fully Automatic Procedure. Analytical Chemistry. Retrieved from [Link].
-
Bio-Rad Laboratories. (n.d.).An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved from [Link].
-
ResearchGate. (n.d.).Chiral separation of amino acids and derivatives by CE. Retrieved from [Link].
-
Reddit. (2022).chromatography of carboxylic acid derivatives of aminoacids? r/OrganicChemistry. Retrieved from [Link].
-
NIH National Library of Medicine. (2022).Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Journal of Organic Chemistry. Retrieved from [Link].
-
Sorbent Technologies. (n.d.).Amino Acid Purification - Column Chromatography. Retrieved from [Link].
-
NIH National Library of Medicine. (2012).A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. Retrieved from [Link].
-
ResearchGate. (2017).Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY). Retrieved from [Link].
-
IntechOpen. (2018).Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. Retrieved from [Link].
-
MDPI. (2022).Development of a Computer-Aided Process for Recovering and Purifying 2-Methyl-2-Cyclopentenone Based on Measured Phase Equilibrium Data. Processes. Retrieved from [Link].
-
Chemistry LibreTexts. (2021).25.4: Analysis of Amino Acids. Retrieved from [Link].
- Google Patents. (2011).Process for the preparation of amino acid methyl esters. (Patent No. US8039662B2).
-
Royal Society of Chemistry. (2017).The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Dalton Transactions. Retrieved from [Link].
-
Occupational Safety and Health Administration. (n.d.).2-AMINO-2-METHYLPROPANOL. U.S. Department of Labor. Retrieved from [Link].
-
Diaion. (n.d.).Separation and Refining of Amino acids. Retrieved from [Link].
-
Journal of Biological Chemistry. (1952).Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. Retrieved from [Link].
-
Taylor & Francis Online. (1998).A Mild and Convenient Procedure for the Esterification of Amino Acids. Synthetic Communications. Retrieved from [Link].
-
ResearchGate. (2005).Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2‐Cyclopropyl‐2‐N‐Boc‐iminoacetate. Retrieved from [Link].
-
PubChem. (n.d.).Methyl 2-amino-2-methylpropanoate. National Center for Biotechnology Information. Retrieved from [Link].
-
PubChem. (n.d.).Methyl 2-amino-5-cyclopropylhexanoate. National Center for Biotechnology Information. Retrieved from [Link].
-
ResearchGate. (2022).Separation data for amino acid derivatives and chiral drugs in polar-organic phase mode…. Retrieved from [Link].
-
ResearchGate. (n.d.).CHIRAL SEPARATIONS | Chiral Derivatization. Retrieved from [Link].
Sources
- 1. reddit.com [reddit.com]
- 2. column-chromatography.com [column-chromatography.com]
- 3. teledyneisco.com [teledyneisco.com]
- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation proc ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00073A [pubs.rsc.org]
- 7. bio-rad.com [bio-rad.com]
Overcoming low yields in the synthesis of cyclopropyl amino acids
Technical Support Center: Synthesis of Cyclopropyl Amino Acids
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of cyclopropyl amino acids. These conformationally constrained non-canonical amino acids are invaluable tools in medicinal chemistry, offering enhanced metabolic stability and receptor selectivity in peptide-based therapeutics.[1][2] However, their synthesis is often plagued by challenges, most notably low yields stemming from issues with reactivity, selectivity, and purification.
This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, experience-driven solutions to the common hurdles encountered in the lab. We will move beyond simple protocols to explore the causality behind these challenges, empowering you to troubleshoot effectively and optimize your synthetic routes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise when planning or troubleshooting the synthesis of cyclopropyl amino acids.
Q1: What makes the synthesis of cyclopropyl amino acids so challenging?
The primary difficulties stem from three areas:
-
Ring Strain: The inherent strain of the cyclopropane ring makes its formation thermodynamically and kinetically demanding.
-
Stereocontrol: Creating the desired stereoisomer (diastereo- and enantioselectivity) is often difficult. Many methods can produce complex mixtures that are challenging to separate, leading to low yields of the target molecule.[1][3]
-
Functional Group Compatibility: The reagents used for cyclopropanation can be highly reactive and may not be compatible with the sensitive functional groups present in amino acid precursors, necessitating complex protecting group strategies.[1]
Q2: What are the primary synthetic strategies, and which one should I choose?
There are two main categories for synthesizing the cyclopropane ring in these molecules:
-
Cyclopropanation of an existing backbone: This involves reacting a C1-equivalent (a carbene or carbenoid) with a dehydroamino acid derivative. This is a very common and versatile method.[1][4]
-
Construction of the amino acid on a pre-formed cyclopropane: This involves methods like the formal bis-alkylation of malonic esters or other glycine equivalents.[1][5]
The best choice depends on your target molecule, available starting materials, and stereochemical requirements. Cyclopropanation of dehydroamino acids is often preferred for its directness but requires careful control of selectivity.
Q3: How critical is the choice of protecting groups for the amino and carboxyl functions?
It is absolutely critical. The choice of protecting group can dictate the success of your reaction. For instance, base-sensitive groups like Fmoc can lead to diminished yields in reactions requiring basic conditions.[1] Furthermore, bulky protecting groups can influence the stereochemical outcome of the cyclopropanation step through steric hindrance. You must select protecting groups that are stable to the cyclopropanation conditions but can be removed without compromising the integrity of the cyclopropane ring.[6]
Q4: I have a low yield after purification. Is the reaction failing, or is it my purification method?
Both are possible. Low yields can result from poor reaction conversion or selectivity, but purification is a major bottleneck. The separation of diastereomers or enantiomers can be particularly difficult and often requires specialized techniques like supercritical fluid chromatography (SFC) or chiral HPLC.[1] It is crucial to analyze the crude reaction mixture by NMR or LC-MS to distinguish between a failed reaction and a purification challenge. In some cases, a synthetic route can be redesigned to yield a product that precipitates, avoiding chromatography altogether.[1]
Part 2: Troubleshooting Guides for Specific Synthetic Routes
This section provides detailed troubleshooting for common problems encountered in two major synthetic pathways.
Guide 1: Cyclopropanation of Dehydroamino Acids via Diazo Compounds/Carbenoids
This method is powerful but sensitive. A common approach involves the reaction of a dehydroamino acid ester with a diazo compound, often generated in situ for safety, in the presence of a metal catalyst (e.g., Rh(II), Cu(I), Fe(III)).[4][7]
Problem 1: Low or No Conversion of Starting Material
-
Underlying Cause: This often points to an issue with the generation or reactivity of the carbene intermediate. The diazo compound may be unstable, or the catalyst may be inactive.
-
Troubleshooting Steps:
-
Diazo Compound Stability: Avoid isolating diazo compounds, which can be toxic and explosive.[7] Use an in-situ generation method, such as the decomposition of tosylhydrazone salts with a base. This method is often higher yielding and much safer.[4][7]
-
Catalyst Activity: Ensure your catalyst is active. Rhodium(II) acetate dimer, a common choice, can be deactivated by air or moisture. Use fresh catalyst or consider a more robust alternative if needed.
-
Reaction Temperature: The decomposition of the diazo precursor is temperature-dependent. If conversion is low, a modest increase in temperature may be required. However, be cautious, as higher temperatures can also lead to more side products.
-
Problem 2: Poor Diastereoselectivity (Incorrect E/Z Ratio)
-
Underlying Cause: The stereochemical outcome of the cyclopropanation is dictated by the catalyst and the reaction conditions. The approach of the carbene to the double bond determines the final stereochemistry.
-
Troubleshooting Steps:
-
Catalyst Selection is Key: The choice of metal catalyst has a profound impact on selectivity. For example, thermal 1,3-dipolar cycloaddition followed by nitrogen extrusion tends to yield E-selective products. In contrast, using meso-tetraphenylporphyrin iron chloride as a catalyst can predominantly give the Z isomers.[4]
-
Solvent Effects: The polarity of the solvent can influence the transition state. Screen a range of solvents (e.g., dichloromethane, toluene, THF) to find the optimal conditions for your substrate.
-
Substituent Effects: Bulky groups on the dehydroamino acid or the diazo precursor can sterically bias the reaction towards one diastereomer. If selectivity is poor, consider modifying the protecting groups to enhance this effect.
-
Workflow: Troubleshooting Diazo-Based Cyclopropanation
Caption: Chelation of the zinc carbenoid to the allylic alcohol directs methylene delivery syn to the hydroxyl group.
Part 3: General Protocols & Data
Protocol: In-situ Generation of Diazo Compound for Cyclopropanation
This protocol is adapted from Aggarwal, et al. and provides a safer alternative to handling isolated diazo compounds. [4]
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the dehydroamino acid derivative (1.0 equiv) and the metal catalyst (e.g., Rh₂(OAc)₄, 1-2 mol%).
-
Solvent: Add anhydrous solvent (e.g., dichloromethane, 0.1 M concentration).
-
Reagents: In a separate flask, dissolve the tosylhydrazone precursor (1.1 equiv) in the same anhydrous solvent.
-
Base Addition: Add a strong, non-nucleophilic base (e.g., DBU, 1.2 equiv) to the flask containing the dehydroamino acid and catalyst.
-
Reaction: Add the tosylhydrazone solution dropwise to the reaction flask at room temperature over 1-2 hours using a syringe pump. Slow addition is crucial to keep the concentration of the diazo intermediate low.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within a few hours after the addition is finished.
-
Workup: Quench the reaction, perform an aqueous workup, and purify by column chromatography.
Table: Comparison of Cyclopropanation Methods & Conditions
| Method | Typical Substrate | Reagents | Key Strengths | Common Pitfalls | Yield Range |
| Diazo / Metal Carbene | Dehydroamino Acid Esters | R-CHN₂, Rh₂(OAc)₄ | High yielding, versatile | Diazo handling (safety), selectivity control | 40-95% [4] |
| Simmons-Smith | Allylic Alcohols | CH₂I₂, Zn-Cu couple | High diastereoselectivity with directing groups | Reagent sensitivity, limited substrate scope | 50-90% [8] |
| Furukawa Modification | Unfunctionalized Alkenes | CH₂I₂, Et₂Zn | Higher reactivity than classic Simmons-Smith | Pyrophoric reagent (Et₂Zn), cost | 60-95% [9] |
| Intramolecular Rearrangement | Functionalized Amides | NBS, Base (Hofmann) | Access to complex bicyclic structures | Prone to side reactions (e.g., fragmentation) [1] | 50-75% [1] |
References
-
A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters. [Link]
-
Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PubMed Central (PMC) - NIH. [Link]
-
Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ. PubMed. [Link]
- The synthesis of cyclopropane amino acids and peptides.
-
Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. ResearchGate. [Link]
-
Synthesis of Amino Acids of Cyclopropylglycine Series. ResearchGate. [Link]
-
Biosynthesis of Strained Amino Acids Through a PLP-Dependent Enzyme via Cryptic Halogenation. bioRxiv. [Link]
-
Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]
-
Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. MDPI. [Link]
-
Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. ACS Publications. [Link]
-
Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. NIH. [Link]
- Cyclopropyl based O- and N- and S-protecting groups.
-
Diastereoselective Synthesis of Cyclopropane Amino Acids Using Diazo Compounds Generated in Situ. ACS Publications. [Link]
-
Simmons‐Smith Cyclopropanation Reaction. ResearchGate. [Link]
-
Simmons–Smith reaction. Wikipedia. [Link]
-
Stereoselective Cyclopropanation Reactions. ACS Publications. [Link]
-
Simmons-Smith Reaction. Organic Chemistry Portal. [Link]
-
Diastereoselective Synthesis of 1-Aryl-2-Amino-Cyclopropane Carboxylates. Thieme. [Link]
-
Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. MDPI. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]
- 4. Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US5536815A - Cyclopropyl based O- and N- and S-protecting groups - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 2-Amino-2-cyclopropylhexanoic Acid
Welcome to the technical support center for the synthesis of 2-amino-2-cyclopropylhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, we provide troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing insights into the root causes and offering practical solutions.
Problem 1: Low or No Yield of the Target Amino Acid
Question: I am attempting the synthesis of 2-amino-2-cyclopropylhexanoic acid via a Strecker reaction followed by hydrolysis, but I am getting a very low yield of the final product. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the synthesis of sterically hindered α,α-disubstituted amino acids like 2-amino-2-cyclopropylhexanoic acid are a common challenge. The primary bottlenecks are often the formation of the intermediate α-aminonitrile and its subsequent hydrolysis.
Potential Causes and Solutions:
-
Inefficient Aminonitrile Formation: The steric bulk of the cyclopropyl and butyl groups on the ketone starting material (1-cyclopropylpentan-1-one) can hinder the nucleophilic attack of the cyanide ion.
-
Troubleshooting Steps:
-
Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the cyanide source. Use of a Lewis acid catalyst, such as Yb(OTf)₃, can help activate the imine intermediate.
-
Reagent Stoichiometry: A slight excess of the cyanide source (e.g., TMSCN) and the amine source can drive the reaction forward.
-
-
-
Incomplete Hydrolysis of the Aminonitrile: The nitrile group in the α-aminonitrile intermediate is sterically shielded, making its hydrolysis to the corresponding carboxylic acid challenging.
-
Troubleshooting Steps:
-
Harsh Hydrolysis Conditions: Standard hydrolysis conditions (e.g., 6M HCl at reflux) may be insufficient. Consider more forcing conditions, such as concentrated H₂SO₄ at elevated temperatures. However, be mindful of potential side reactions (see Problem 2).
-
Stepwise Hydrolysis: A two-step hydrolysis can be more effective. First, convert the nitrile to an amide using conditions like HCl in methanol, followed by hydrolysis of the more labile amide to the carboxylic acid.
-
-
Problem 2: Presence of an Unexpected Byproduct with a Molecular Weight Corresponding to a Ring-Opened Structure
Question: During the hydrolysis of the aminonitrile or a hydantoin intermediate, I am observing a significant amount of a byproduct that appears to be a ring-opened species. How can I prevent this?
Answer:
The cyclopropyl group is susceptible to ring-opening under strongly acidic conditions, which are often required for the hydrolysis of sterically hindered intermediates. This is a known issue in the synthesis of other cyclopropyl-containing amino acids.
Mechanism of Ring Opening:
Under strong acid catalysis, the cyclopropyl ring can be protonated, leading to a carbocation that can be attacked by water or other nucleophiles, resulting in a ring-opened byproduct.
Preventative Measures:
-
Milder Hydrolysis Conditions: If possible, opt for milder hydrolysis conditions. For instance, if you are using a Bucherer-Bergs approach, the hydrolysis of the hydantoin intermediate can sometimes be achieved with aqueous Ba(OH)₂ followed by acidification.
-
Protecting Group Strategy: While more synthetically demanding, a strategy involving protecting groups might circumvent the need for harsh acidic conditions during the final deprotection steps.
-
Careful Monitoring: Monitor the reaction progress closely using techniques like TLC or LC-MS to minimize exposure to harsh conditions once the desired product is formed.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally recommended for preparing 2-amino-2-cyclopropylhexanoic acid?
A1: Both the Strecker synthesis and the Bucherer-Bergs reaction are viable routes. The choice often depends on the available starting materials and the scale of the synthesis.
-
Strecker Synthesis: This route typically involves the reaction of 1-cyclopropylpentan-1-one with an amine source (e.g., ammonia or an ammonium salt) and a cyanide source (e.g., KCN or TMSCN) to form an α-aminonitrile, which is then hydrolyzed. It is a versatile method for α-amino acid synthesis.
-
Bucherer-Bergs Reaction: This method involves the reaction of the same ketone with potassium cyanide and ammonium carbonate to form a spiro-hydantoin intermediate. This hydantoin is then hydrolyzed to the desired amino acid. This route can sometimes offer advantages in terms of purification of the crystalline hydantoin intermediate.
Below is a workflow diagram illustrating the decision-making process for route selection.
Caption: Decision workflow for selecting a synthetic route.
Q2: How can I effectively monitor the progress of the hydrolysis step?
A2: Monitoring the hydrolysis of the sterically hindered nitrile or hydantoin intermediate is crucial to maximize yield and minimize byproduct formation.
-
Thin-Layer Chromatography (TLC): TLC can be used for qualitative monitoring. You will likely need a polar mobile phase to move the amino acid from the baseline. Staining with ninhydrin is effective for visualizing the amino acid product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for quantitative monitoring. It allows you to track the disappearance of the starting material and the appearance of the product and any byproducts. An example of expected masses is provided in the table below.
| Compound | Expected [M+H]⁺ |
| α-Aminonitrile Intermediate | 167.15 |
| Spiro-hydantoin Intermediate | 211.14 |
| 2-Amino-2-cyclopropylhexanoic Acid | 186.15 |
| Ring-Opened Byproduct (Hydrolyzed) | 204.16 |
Q3: What are the best practices for purifying the final amino acid product?
A3: The purification of 2-amino-2-cyclopropylhexanoic acid can be achieved through several methods, taking advantage of its zwitterionic nature.
-
Isoelectric Point Precipitation: The amino acid will be least soluble at its isoelectric point (pI). You can dissolve the crude product in an acidic solution, filter out any insoluble impurities, and then adjust the pH to the pI to precipitate the pure amino acid.
-
Ion-Exchange Chromatography: This is a highly effective method for purifying amino acids.
-
Protocol:
-
Load the crude product onto a strong cation-exchange resin (e.g., Dowex 50WX8) in its H⁺ form.
-
Wash the resin with deionized water to remove neutral and anionic impurities.
-
Elute the desired amino acid with a dilute aqueous ammonia solution (e.g., 2-5% NH₄OH).
-
Collect the fractions containing the product (monitor by TLC or LC-MS) and remove the solvent under reduced pressure.
-
-
The following diagram outlines the purification workflow.
Caption: Purification options for the final amino acid product.
References
Technical Support Center: A Guide to Improving the Enantioselectivity of Cyclopropyl Amino Acid Synthesis
Welcome to the technical support center for the synthesis of cyclopropyl amino acids. These conformationally constrained non-proteinogenic amino acids are invaluable building blocks in medicinal chemistry and peptide design.[1] Achieving high enantiopurity is often the most critical and challenging aspect of their synthesis. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help you overcome common hurdles and enhance the enantioselectivity of your reactions.
Troubleshooting Guide: Enhancing Enantioselectivity and Yield
This section addresses the most common issues encountered during the asymmetric synthesis of cyclopropyl amino acids.
Q1: My reaction shows low or no enantiomeric excess (ee). What are the primary causes and how can I improve it?
Low enantioselectivity is the most frequent challenge. The root cause typically lies in the subtle energetic balance between the two diastereomeric transition states leading to the respective enantiomers. Several factors can adversely affect this balance.
A. Catalyst and Ligand System
-
The Problem: The chosen catalyst or ligand may be suboptimal for the specific substrate, or its activity may be compromised.
-
Causality: The catalyst's chiral environment is the primary determinant of stereochemical control. The electronic and steric properties of the ligand framework must create a significant energy barrier difference for the formation of the two enantiomers. For instance, in metal-catalyzed cyclopropanations, the chiral ligand directly influences the facial selectivity of the carbene transfer to the olefin.[2][3]
-
Solutions & Actionable Insights:
-
Catalyst Screening: There is no universal catalyst. It is often necessary to screen a panel of catalysts. For diazo-based cyclopropanations, dirhodium(II) paddlewheel complexes with chiral carboxylate or carboxamidate ligands are powerful, but cobalt(II) or ruthenium(II)-salen complexes can offer different reactivity and selectivity profiles.[4][5][6]
-
Ligand Modification: Fine-tuning the steric and electronic properties of the ligand can have a profound impact. For example, in cobalt-catalyzed radical cyclopropanations, modifying the periphery of a D2-symmetric chiral amidoporphyrin ligand is key to achieving high ee.[5] Increasing the steric bulk on the ligand can create a more defined chiral pocket, enhancing facial discrimination.
-
Check Catalyst Purity and Handling: Chiral catalysts can be sensitive to air and moisture. Ensure the catalyst is pure, handled under an inert atmosphere (if required), and has not degraded during storage. Some catalysts may require activation prior to use.
-
Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes lead to the formation of less selective dimeric or aggregated catalyst species. Conversely, too little catalyst may result in a slow reaction where background, non-catalyzed pathways can occur. Optimize the catalyst loading systematically (e.g., 0.5 mol%, 1 mol%, 2 mol%).
-
B. Reaction Parameters
-
The Problem: The reaction conditions (solvent, temperature, concentration) are not optimized to favor the desired stereochemical pathway.
-
Causality: These parameters directly influence the catalyst's conformation, the solubility of reagents, and the kinetics of the reaction. The energy difference (ΔΔG‡) between the two competing diastereomeric transition states is often small, and subtle changes in reaction conditions can alter it significantly.
-
Solutions & Actionable Insights:
-
Temperature: Lowering the reaction temperature is often the most effective strategy for improving ee. This reduces the available thermal energy, making the reaction more sensitive to the small energy difference between the diastereomeric transition states.
-
Solvent Choice: The polarity and coordinating ability of the solvent are critical. Non-coordinating solvents (e.g., dichloromethane, toluene, hexanes) are often preferred as they are less likely to interfere with the catalyst's active site.[2] A solvent screen is highly recommended.
-
Concentration & Addition Rate: For reactions involving highly reactive intermediates like diazo compounds, slow addition of the diazo reagent to the reaction mixture containing the catalyst and olefin is crucial. This maintains a low concentration of the carbene precursor, minimizing side reactions like dimerization and favoring the desired catalytic cycle.[7]
-
C. Substrate and Reagents
-
The Problem: Impurities in starting materials or the inherent properties of the substrate are hindering selectivity.
-
Causality: The electronic nature and purity of the olefin and the carbene precursor are paramount. Electron-withdrawing groups on the olefin can deactivate it, while certain functional groups can coordinate to the catalyst and inhibit or alter its selectivity.[7]
-
Solutions & Actionable Insights:
-
Purity is Paramount: Ensure all starting materials—especially the olefin and the diazo precursor—are of the highest purity. Trace impurities (e.g., water, acid, or other coordinating species) can poison the catalyst. Solvents should be freshly distilled and anhydrous.
-
Protecting Groups: The choice of protecting group on the amino acid precursor can influence stereoselectivity through steric or electronic effects. For example, in some systems, a Cbz-protected olefin may show different reactivity and selectivity compared to a Boc-protected one.[4]
-
Diazo Reagent Quality: If using diazo compounds, ensure they are freshly prepared or properly stored. Decomposition can lead to side reactions and inconsistent results. In-situ generation of diazo compounds from tosylhydrazone salts can be a reliable alternative.[8]
-
Troubleshooting Workflow for Low Enantioselectivity
The following diagram outlines a logical workflow for addressing poor enantioselectivity.
Caption: A step-by-step workflow for troubleshooting low enantiomeric excess.
Q2: I am observing poor diastereoselectivity (e.g., a mixture of trans/cis isomers). How can I improve it?
-
Causality: Diastereoselectivity in cyclopropanation is governed by steric and electronic interactions in the transition state. For instance, in reactions with disubstituted olefins, the approach of the carbene can be controlled to favor the less sterically hindered product (often the trans or E isomer).[7]
-
Solutions & Actionable Insights:
-
Catalyst Choice: The choice of catalyst is paramount. Some catalysts have an inherent bias for a particular diastereomer. For example, thermal 1,3-dipolar cycloaddition of diazo compounds to dehydroamino acids tends to give E selectivity, whereas iron porphyrin catalysts can favor the Z isomer.[7][8]
-
Ligand Bulk: Increasing the steric bulk of the chiral ligand on the metal catalyst can often enhance diastereoselectivity by creating a more crowded transition state that strongly disfavors the formation of the more hindered diastereomer.
-
Substrate Geometry: Ensure the geometric purity of your starting olefin. If you start with a mixture of E/Z isomers, you will likely obtain a mixture of diastereomeric products.
-
Q3: The reaction yield is low, or the reaction fails to proceed. What should I investigate?
-
Causality: Low yields can result from catalyst deactivation, substrate decomposition, or competing side reactions.
-
Solutions & Actionable Insights:
-
Catalyst Poisoning: As mentioned, impurities like water, acids, or coordinating functional groups can poison the catalyst. Rigorous purification of all components is the first step.
-
Diazo Dimerization: A common side reaction is the dimerization of the diazo compound.[7] This is often a sign that the rate of carbene formation is faster than the rate of cyclopropanation. Use slow addition of the diazo compound and ensure the catalyst is active.
-
Substrate Reactivity: Deactivated olefins (e.g., those with strong electron-withdrawing groups) may require more forcing conditions, such as a higher reaction temperature or a more reactive catalyst system. However, be aware that this can negatively impact enantioselectivity.
-
Inert Atmosphere: Many cyclopropanation catalysts, particularly those used in Simmons-Smith type reactions or those involving organometallic reagents, are sensitive to air and moisture.[2][3] Ensure the reaction is run under a rigorously inert atmosphere (N₂ or Ar).
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right chiral catalyst for my specific substrate?
There is no single answer, but general guidelines exist. Reviewing the literature for cyclopropanations of similar olefin classes is the best starting point.
-
For styrenes and electron-rich olefins: Rh(II) and Cu(I) complexes with chiral box or pybox ligands are well-established. Ru(II)-salen complexes have also shown excellent performance.[4][6]
-
For dehydroamino acids: Co(II)-based metalloradical catalysis has emerged as a powerful method for achieving high enantioselectivity and controlling diastereoselectivity.[5]
-
For electron-deficient olefins (e.g., α,β-unsaturated esters): Michael-Initiated Ring Closure (MIRC) reactions using chiral organocatalysts or phase-transfer catalysts can be highly effective.[9]
Q2: What are the best analytical methods for accurately determining the ee of my product?
Accurate determination of ee is critical for optimizing your reaction.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. A wide variety of chiral stationary phases (CSPs) are available, often based on polysaccharides like cellulose or amylose. Method development involves screening different columns and mobile phases (typically hexane/isopropanol mixtures).[10]
-
Chiral Gas Chromatography (GC): Suitable for volatile cyclopropane derivatives.
-
NMR Spectroscopy: Using chiral solvating agents or chiral derivatizing agents can allow for the differentiation of enantiomers by creating diastereomeric complexes that have distinct signals in the ¹H or ¹⁹F NMR spectrum.
Q3: Can the protecting group on my amino acid precursor influence the stereochemical outcome?
Absolutely. The protecting group (PG) on the nitrogen of a dehydroamino acid, for example, can have a significant steric and electronic influence. A bulky PG might sterically block one face of the double bond, guiding the catalyst to the other. In one study, a Cbz-protected olefin could be cyclopropanated while the corresponding Boc-protected version gave no reaction, highlighting the profound electronic and steric influence of the PG.[4] It is sometimes worthwhile to screen different N-protecting groups (e.g., Boc, Cbz, Ac).
Key Experimental Protocols
Protocol 1: General Procedure for a Dirhodium(II)-Catalyzed Asymmetric Cyclopropanation
This protocol is a representative example and requires optimization for specific substrates.
-
Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the chiral dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, 1 mol%).
-
Reagents: Add the olefin substrate (1.0 equiv) and anhydrous, degassed solvent (e.g., dichloromethane, to achieve a 0.1 M concentration).
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.
-
Slow Addition: Dissolve the diazoacetate (e.g., ethyl diazoacetate, 1.2 equiv) in the same anhydrous solvent. Add this solution to the reaction mixture dropwise via a syringe pump over 4-6 hours.
-
Reaction Monitoring: Stir the reaction at the set temperature. Monitor the progress by TLC or GC-MS until the starting olefin is consumed.
-
Workup: Quench the reaction by warming to room temperature and concentrating the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the cyclopropyl amino acid derivative.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio by ¹H NMR of the crude product and the enantiomeric excess by chiral HPLC analysis (see Protocol 2).
Protocol 2: Determination of Enantiomeric Excess (ee) via Chiral HPLC
-
Sample Preparation: Prepare a stock solution of the purified racemic product (as a reference) and the chiral product at a concentration of ~1 mg/mL in the mobile phase solvent (e.g., hexane/isopropanol).
-
Column and Mobile Phase Selection: Select a chiral column (e.g., Chiralpak IA, AD-H). Start with a standard mobile phase, such as 90:10 hexane:isopropanol, at a flow rate of 1.0 mL/min.
-
Racemic Standard Injection: Inject the racemic sample to determine the retention times of both enantiomers and confirm baseline separation.
-
Chiral Sample Injection: Inject the chiral product sample obtained from the asymmetric reaction.
-
Data Analysis: Integrate the peak areas for both enantiomers (A₁ and A₂). Calculate the enantiomeric excess using the formula: ee (%) = |(A₁ - A₂) / (A₁ + A₂)| × 100.
Simplified Catalytic Cycle for Asymmetric Cyclopropanation
This diagram illustrates a conceptual catalytic cycle for a dirhodium(II)-catalyzed reaction.
Caption: A simplified catalytic cycle for Rh(II)-catalyzed asymmetric cyclopropanation.
References
- Miller, J. A., Hennessy, E. J., Marshall, W. J., Scialdone, M. A., & Nguyen, S. T. (2003). trans-Cyclopropyl β-Amino Acid Derivatives via Asymmetric Cyclopropanation Using a (Salen)Ru(II) Catalyst. The Journal of Organic Chemistry.
-
Lee, W. C. C., Wang, D. S., Zhang, C., Xie, J., Li, B., & Zhang, X. P. (2021). Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. Chem. Available at: [Link]
-
Fañanás-Mastral, M., & Feringa, B. L. (2014). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. Available at: [Link]
-
Hu, J., Xia, T., Wu, X., Feng, H., Qu, J., & Chen, Y. (2024). Cobalt-Catalyzed Enantioselective Reductive Addition of Ketimine with Cyclopropyl Chloride to Construct Chiral Amino Esters Bearing Cyclopropyl Fragments. Organic Chemistry Frontiers. Available at: [Link]
-
Gong, X., & Cooks, R. G. (1998). A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of D,L-Amino Acids. Analytical Chemistry. Available at: [Link]
-
Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews. Available at: [Link]
-
Miller, J. A., Hennessy, E. J., Marshall, W. J., Scialdone, M. A., & Nguyen, S. T. (2003). trans-Cyclopropyl β-Amino Acid Derivatives via Asymmetric Cyclopropanation Using a (Salen)Ru(II) Catalyst. ACS Publications. Available at: [Link]
-
Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews. Available at: [Link]
-
O'Boyle, B. M., Gu, P., & Maguire, A. R. (2008). Diastereoselective Synthesis of Cyclopropane Amino Acids Using Diazo Compounds Generated in Situ. The Journal of Organic Chemistry. Available at: [Link]
-
Kumar, P., & Verma, S. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. Available at: [Link]
-
Macmillan Group Meeting. (2003). General Methods of Enantioselective Cyclopropanations. Available at: [Link]
-
Wang, Y., et al. (2024). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. MDPI. Available at: [Link]
-
O'Boyle, B. M., Gu, P., & Maguire, A. R. (2008). Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ. Semantic Scholar. Available at: [Link]
-
Zhang, Z., et al. (2022). Chiral Cyclopentadienyl RhIII-Catalyzed Enantioselective Cyclopropanation of Electron-Deficient Olefins Enable Rapid Access to UPF-648 and Oxypilin Natural Products. ResearchGate. Available at: [Link]
- Stammer, C. H. (1985). The synthesis of cyclopropane amino acids and peptides. Google Patents.
-
Jouvin, M., Geden, J. V., & Smietana, M. (2021). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic Letters. Available at: [Link]
-
Chen, D., et al. (2018). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society. Available at: [Link]
-
Ferrer, S., & Toste, F. D. (2008). Asymmetric Synthesis of Medium-Sized Rings by Intramolecular Au(I)-Catalyzed Cyclopropanation. Journal of the American Chemical Society. Available at: [Link]
-
Williamson, K. S., & Driver, T. G. (2015). Catalytic Enantio- and Diastereoselective Cyclopropanation of 2-Azadienes for the Synthesis of Aminocyclopropanes Bearing Quaternary Carbon Stereogenic Centers. Journal of the American Chemical Society. Available at: [Link]
-
O'Boyle, B. M., Gu, P., & Maguire, A. R. (2008). Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ. PubMed. Available at: [Link]
-
Shimanuki, M., et al. (2021). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. RSC Advances. Available at: [Link]
-
Bentley, K. W., et al. (2018). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Communications. Available at: [Link]
-
Wolf, C., et al. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society. Available at: [Link]
-
Lee, W., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
Sources
- 1. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acs.figshare.com [acs.figshare.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Troubleshooting guide for the synthesis of cyclopropylglycine derivatives
Welcome to the technical support center for the synthesis of cyclopropylglycine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in the synthesis of these valuable compounds. Cyclopropylglycine and its derivatives are crucial building blocks in medicinal chemistry, valued for the conformational rigidity and metabolic stability they impart to parent molecules.[1][2][3][4] However, their synthesis can be fraught with challenges ranging from low yields to difficulties in purification and stereocontrol.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
I. General Troubleshooting & FAQs
This section addresses broad, overarching issues that can affect various synthetic routes to cyclopropylglycine derivatives.
Question 1: My overall yield for the synthesis of a Boc-protected cyclopropylglycine is consistently low. What are the most likely causes and how can I improve it?
Answer: Low overall yield is a frequent challenge and can stem from multiple stages of the synthesis. A systematic approach to troubleshooting is essential. The main contributors to low yield are often incomplete reactions, side-product formation, and losses during workup and purification.
Key Areas to Investigate:
-
Purity of Starting Materials: Ensure the purity of your starting alkene (e.g., a dehydroalanine derivative), cyclopropanating agent, and solvents. Impurities can inhibit catalysts or lead to unwanted side reactions.
-
Reaction Conditions for Cyclopropanation: The cyclopropanation step is often the most critical. Factors such as temperature, reaction time, and the nature of the carbene or carbenoid source are paramount.[5] For instance, in a Simmons-Smith reaction, the activation of the zinc-copper couple is crucial for success.[6]
-
Protecting Group Strategy: The choice and stability of the amine and carboxyl protecting groups are vital. For example, the Boc (tert-butyloxycarbonyl) group is widely used for amine protection due to its stability under many cyclopropanation conditions and its straightforward removal.[2][3][7] Ensure that your protecting groups are stable to the reaction conditions and that deprotection steps are high-yielding.
-
Purification Losses: Cyclopropylglycine derivatives can sometimes be challenging to purify by column chromatography due to their polarity. Consider alternative purification methods such as crystallization or Group-Assisted Purification (GAP) where applicable.[8]
Troubleshooting Workflow:
To systematically diagnose the issue, consider the following workflow:
Caption: General troubleshooting workflow for low yield.
II. Method-Specific Troubleshooting: Simmons-Smith Cyclopropanation
The Simmons-Smith reaction and its modifications are among the most common methods for synthesizing cyclopropanes.[9][10]
Question 2: I am attempting a Simmons-Smith cyclopropanation of a Boc-protected dehydroalanine ester, but I'm observing a significant amount of unreacted starting material. What could be wrong?
Answer: Incomplete conversion in a Simmons-Smith reaction often points to issues with the generation or reactivity of the zinc carbenoid species (IZnCH₂I).
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inactive Zinc-Copper Couple | The surface of the zinc may be oxidized, preventing the oxidative addition of diiodomethane. | Activate the zinc-copper couple immediately before use. Common methods include washing with dilute HCl, followed by water, ethanol, and ether, then drying under vacuum. |
| Moisture in the Reaction | Organozinc reagents are highly sensitive to moisture. | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (argon or nitrogen). Use anhydrous solvents. |
| Insufficient Reagent | The stoichiometry of the zinc carbenoid to the alkene is critical. | Use a molar excess of both the zinc-copper couple and diiodomethane (typically 1.5-2.0 equivalents of each relative to the alkene). |
| Low Substrate Reactivity | Electron-poor alkenes react more slowly with the electrophilic Simmons-Smith reagent.[9] | Consider using a more reactive carbenoid, such as that generated from diethylzinc and diiodomethane (Furukawa's modification), which is often more effective for less reactive alkenes.[6][11] |
Experimental Protocol: Activation of Zinc-Copper Couple
-
Place zinc dust in a flask under an inert atmosphere.
-
Add a 1M solution of HCl and stir for 2-5 minutes.
-
Decant the HCl and wash the zinc sequentially with deionized water, ethanol, and diethyl ether.
-
Dry the activated zinc under high vacuum before use.
Question 3: My Simmons-Smith reaction is producing a complex mixture of byproducts. What are the likely side reactions?
Answer: While the Simmons-Smith reaction is generally clean, several side reactions can occur, especially if the reaction is not carefully controlled.
Common Side Reactions:
-
Methylation of Heteroatoms: The zinc carbenoid can act as a methylating agent, particularly with prolonged reaction times or excess reagent.[10] Alcohols and other nucleophilic functional groups on the substrate can be methylated.
-
Formation of Sulfur Ylides: If the substrate contains a thioether, the zinc carbenoid can form a sulfur ylide, which may undergo a[12][13]-sigmatropic rearrangement instead of cyclopropanation.[10]
-
Double Bond Isomerization: In some cases, particularly with substrates prone to isomerization, the reaction conditions can lead to migration of the double bond.[8]
Mitigation Strategies:
-
Control Reaction Time and Stoichiometry: Use a minimal excess of the Simmons-Smith reagent and monitor the reaction by TLC or GC-MS to quench it upon completion of the desired cyclopropanation.
-
Protect Susceptible Functional Groups: If your substrate contains highly nucleophilic groups like free hydroxyls or thiols, consider protecting them before the cyclopropanation step.
III. Stereoselectivity in Cyclopropylglycine Synthesis
Achieving the desired stereochemistry is often a primary goal, especially in drug development.
Question 4: I need to synthesize a specific enantiomer of a cyclopropylglycine derivative. What are the most reliable methods for achieving high enantioselectivity?
Answer: Enantioselective synthesis of cyclopropylglycine derivatives can be achieved through several strategies, broadly categorized as chiral auxiliary-controlled methods, catalytic asymmetric cyclopropanation, and enzymatic resolutions.
Comparison of Enantioselective Methods:
| Method | Principle | Advantages | Disadvantages |
| Chiral Auxiliary | A chiral auxiliary is attached to the substrate to direct the stereochemical outcome of the cyclopropanation. | Often high diastereoselectivity, well-established methods. | Requires additional steps for attachment and removal of the auxiliary. |
| Catalytic Asymmetric Cyclopropanation | A chiral catalyst (e.g., based on rhodium or copper) is used with a diazo compound to effect an enantioselective carbene transfer. | Atom-economical, can be highly enantioselective. | Development of an optimal catalyst/ligand system may be required for a specific substrate. |
| Enzymatic Resolution | An enzyme is used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. | Can provide very high enantiomeric excess (>99% ee).[12] Often uses mild, environmentally friendly conditions.[14] | The maximum theoretical yield for the desired enantiomer is 50%.[14] |
Workflow for Enantioselective Synthesis Strategy Selection:
Caption: Decision tree for enantioselective synthesis.
One highly effective approach is the use of biocatalysis. For instance, leucine dehydrogenase can be used for the reductive amination of a cyclopropyl keto-acid to produce (S)-cyclopropylglycine with high enantiomeric excess.[8] Similarly, papain-catalyzed deracemization of racemic N-Boc-cyclopropylglycinate methyl ester can yield both enantiomers with excellent purity.[12][14]
IV. Purification and Characterization
Question 5: I am struggling to purify my final cyclopropylglycine derivative. Column chromatography gives poor separation and low recovery. What are my options?
Answer: Purification of polar amino acid derivatives can indeed be challenging. Here are some strategies to consider:
-
Recrystallization: If your product is a solid, recrystallization is often the most effective method for obtaining highly pure material. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, methanol/ether).
-
Ion-Exchange Chromatography: For zwitterionic or charged cyclopropylglycine derivatives, ion-exchange chromatography can be a powerful purification technique. This method separates molecules based on their net charge.
-
Derivative Formation: Sometimes, it is easier to purify a less polar derivative. For example, if you have a free amino acid, you could protect it as the N-Boc derivative and esterify the carboxylic acid. This often makes the compound more amenable to silica gel chromatography. After purification, the protecting groups can be removed.
-
Group-Assisted Purification (GAP): This technique involves introducing a functional group that allows for selective precipitation or extraction of the desired product, thereby avoiding chromatography.[8]
Characterization Tips:
-
NMR Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the presence of the cyclopropyl ring. Look for the characteristic upfield signals in both the proton and carbon spectra. 2D NMR techniques like COSY and HSQC can be crucial for assigning the complex spin systems of substituted cyclopropanes.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of your product.
By systematically addressing these common issues, you can significantly improve the efficiency and success rate of your cyclopropylglycine derivative syntheses. This guide provides a foundation for troubleshooting, but always remember that careful observation and methodical optimization are key to success in synthetic chemistry.
References
-
Zefirov, N. S., & Kuznetsova, T. S. (2015). Synthesis of Amino Acids of Cyclopropylglycine Series. ResearchGate. Available at: [Link]
-
Qu, C., & Reetz, M. T. (2003). Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2‐Cyclopropyl‐2‐N‐Boc‐iminoacetate. ResearchGate. Available at: [Link]
-
Zefirov, N. S., & Kuznetsova, T. S. (2000). ChemInform Abstract: Synthesis of Amino Acids of Cyclopropylglycine Series. ResearchGate. Available at: [Link]
-
Mazón, A., Pedregal, C., & Prowse, W. (1999). Enantioselective synthesis of 2-(3′-alkyl-2′-carboxy cyclopropyl)glycines. Tetrahedron. Available at: [Link]
-
Yu, H., et al. (2020). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. MDPI. Available at: [Link]
-
Chen, Y. H., et al. (2024). Exploring Sources, Biological Functions, and Potential Applications of the Ubiquitous Marine Cyclic Dipeptide: A Concise Review of Cyclic Glycine-Proline. MDPI. Available at: [Link]
-
Schramma, K., et al. (2021). Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes. Journal of Biological Chemistry. Available at: [Link]
-
Chen, Y. H., et al. (2024). Exploring Sources, Biological Functions, and Potential Applications of the Ubiquitous Marine Cyclic Dipeptide: A Concise Review of Cyclic Glycine-Proline. MDPI. Available at: [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available at: [Link]
-
Charette, A. B., & Beauchemin, A. (2001). Simmons‐Smith Cyclopropanation Reaction. ResearchGate. Available at: [Link]
-
Lebel, H., et al. (2004). Stereoselective Cyclopropanation Reactions. ACS Publications. Available at: [Link]
-
PrepChem.com. Synthesis of Boc-Gly. PrepChem.com. Available at: [Link]
-
Wikipedia. Simmons–Smith reaction. Wikipedia. Available at: [Link]
-
Ma, D., & Zhu, W. (2001). Synthesis of (S)-alpha-cyclopropyl-4-phosphonophenylglycine. PubMed. Available at: [Link]
-
Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. Available at: [Link]
-
Yu, H., et al. (2020). (a) Continuous synthesis of (S)-cyclopropylglycine. When the last cycle... ResearchGate. Available at: [Link]
-
Grygorenko, O. O., et al. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. MDPI. Available at: [Link]
-
ResearchGate. Cyclopropanation Reactions in the Presence or Absence of Free-Radical Spin Trapping Agent. ResearchGate. Available at: [Link]
-
OrgoSolver. Simmons–Smith reaction – cyclopropanation of alkenes. OrgoSolver. Available at: [Link]
-
Organic Chemistry Portal. Simmons-Smith Reaction. Organic Chemistry Portal. Available at: [Link]
-
Heinisch, T., & Ward, T. R. (2016). Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution. ACS Publications. Available at: [Link]
-
Wikipedia. Cyclopropanation. Wikipedia. Available at: [Link]
-
Schramma, K., et al. (2022). Structural, Biochemical, and Bioinformatic Basis for Identifying Radical SAM Cyclopropyl Synthases. ACS Publications. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgosolver.com [orgosolver.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 11. Simmons-Smith Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Stability of Cyclopropyl-Containing Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclopropyl-containing peptides. The introduction of a cyclopropyl group into a peptide backbone is a powerful strategy to enhance metabolic stability, constrain conformation, and improve potency. However, this unique structural element can also introduce specific challenges related to stability during synthesis, purification, storage, and biological evaluation. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and ensure the integrity of your experimental outcomes.
Understanding the Cyclopropyl Moiety in Peptides
The cyclopropyl group is more than just a small cyclic alkane. Its strained three-membered ring imparts unique electronic and steric properties. The C-H bonds are shorter and stronger than in typical alkanes, contributing to increased resistance to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] This conformational rigidity can also pre-organize the peptide into a bioactive conformation, enhancing binding affinity to its target.[2][3] However, the ring's inherent strain and the nature of its attachment to the peptide can also create vulnerabilities.
Troubleshooting Guide: Synthesis and Purification
Challenges in Solid-Phase Peptide Synthesis (SPPS)
Question: I am observing low coupling efficiency when incorporating Fmoc-cyclopropyl-amino acids into my peptide sequence. What could be the cause and how can I improve it?
Answer:
Low coupling efficiency with unnatural amino acids, including those with cyclopropyl groups, is a common challenge in SPPS. The steric bulk of the cyclopropyl group, particularly when close to the alpha-carbon, can hinder the approach of the activated carboxyl group to the deprotected N-terminal amine of the growing peptide chain.
Causality and Troubleshooting:
-
Steric Hindrance: The primary reason for incomplete coupling is often steric hindrance. The efficiency can vary depending on the specific cyclopropyl amino acid and the preceding amino acid in the sequence.[4][5]
-
Aggregation: Hydrophobic sequences are prone to aggregation on the resin, which can physically block reactive sites.[6]
Troubleshooting Protocol:
-
Extended Coupling Times: Double the standard coupling time for the cyclopropyl-amino acid residue.
-
Double Coupling: After the initial coupling reaction, wash the resin and perform a second coupling with a fresh solution of the activated amino acid.
-
Use of Stronger Activation Reagents: Switch from standard activators like HBTU to more potent ones such as HATU or COMU, which can accelerate the reaction and overcome steric barriers.[7]
-
Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 35-40 °C) can increase reaction kinetics.
-
Solvent Choice: If aggregation is suspected, consider switching from DMF to NMP or adding a small percentage of DMSO to the solvent to disrupt secondary structures.[6]
Question: My final cleaved peptide shows a significant impurity with a mass that I cannot identify. Could this be a side reaction related to the cyclopropyl group?
Answer:
While the cyclopropyl group itself is relatively stable under standard SPPS conditions, side reactions can still occur, particularly during the final cleavage and deprotection step, which is typically performed in strong acid (e.g., trifluoroacetic acid - TFA).
Potential Side Reactions and Identification:
-
Acid-Catalyzed Ring Opening: Although less common for simple cyclopropyl groups, if the cyclopropyl ring is adjacent to a group that can stabilize a carbocation (e.g., a cyclopropylamine), there is a possibility of acid-catalyzed ring opening, leading to a variety of rearranged or solvent-adducted products.[8]
-
Alkylation of Sensitive Residues: During cleavage, reactive species can be generated from protecting groups or the resin linker, which can alkylate sensitive residues like Cysteine or Tryptophan.[9][10] While not specific to the cyclopropyl group, it's a common source of unexpected impurities.
Troubleshooting and Characterization:
-
Optimize Cleavage Cocktail: Ensure your TFA cleavage cocktail contains appropriate scavengers. For example, triisopropylsilane (TIS) can help to scavenge carbocations that may form.
-
LC-MS/MS Analysis: To identify the unknown impurity, perform a detailed analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Fragmentation analysis can help to pinpoint the location and nature of the modification.
-
Forced Degradation: Subjecting a small amount of the purified peptide to acidic stress (e.g., prolonged exposure to TFA) and analyzing the products can help to confirm if the impurity is a result of acid-catalyzed degradation.
HPLC Purification Challenges
Question: I'm observing significant peak tailing during the reversed-phase HPLC purification of my cyclopropyl-containing peptide. What are the likely causes and solutions?
Answer:
Peak tailing in reversed-phase HPLC is often due to secondary interactions between the peptide and the stationary phase, or issues with the sample itself. While not exclusively a problem for cyclopropyl-peptides, their potentially increased hydrophobicity can exacerbate these issues.
Causality and Troubleshooting:
-
Secondary Silanol Interactions: Residual free silanol groups on the silica-based stationary phase can interact with basic residues in the peptide, leading to tailing.
-
Hydrophobicity: Highly hydrophobic peptides can have strong interactions with the C18 stationary phase, leading to broader peaks. The cyclopropyl group can contribute to the overall hydrophobicity.[11]
-
Metal Contamination: Trace metal contaminants in the silica matrix can chelate with certain peptide sequences, causing tailing.
Troubleshooting Protocol:
| Problem | Potential Cause | Solution |
| Peak Tailing | Secondary interactions with silanol groups. | - Increase the concentration of the ion-pairing agent (e.g., TFA from 0.1% to 0.15%).- Use a column with end-capping or a different stationary phase (e.g., a polar-embedded column).[12]- Use a column with MaxPeak High Performance Surface technology to reduce metal interactions. |
| Poor Resolution | Inappropriate gradient. | - Optimize the gradient slope. A shallower gradient can improve the separation of closely eluting impurities.[13] |
| High sample load. | - Reduce the amount of peptide loaded onto the column. | |
| Unusual Retention Time | Conformational changes. | - The rigid nature of cyclopropyl-peptides may lead to different retention behavior compared to their linear counterparts. This is generally not an issue but should be noted when comparing to analogs.[14] |
Stability During Storage and Handling
Question: What are the recommended storage conditions for lyophilized and solubilized cyclopropyl-containing peptides to ensure long-term stability?
Answer:
Proper storage is critical to prevent degradation. For lyophilized peptides, the main concerns are moisture and temperature. For peptides in solution, pH, temperature, and microbial contamination are key factors.
Recommended Storage Conditions:
| Peptide Form | Recommended Temperature | Additional Considerations |
| Lyophilized Powder | -20°C for short-term (weeks to months)-80°C for long-term (months to years) | - Store in a desiccator to minimize moisture absorption.- Allow the vial to warm to room temperature before opening to prevent condensation.[12] |
| In Solution | -20°C for short-term (up to a few weeks)-80°C for long-term (up to a few months) | - Aliquot into single-use vials to avoid freeze-thaw cycles.- Use a sterile buffer at a pH where the peptide is most stable (typically slightly acidic, pH 4-6, but this is sequence-dependent).[15] |
Question: Are cyclopropyl-containing peptides susceptible to specific degradation pathways in solution?
Answer:
Yes, in addition to the common degradation pathways for all peptides (hydrolysis, deamidation, oxidation), the cyclopropyl group, particularly when part of a cyclopropylamine moiety, can be susceptible to specific degradation mechanisms.
Degradation Pathways:
-
Hydrolysis of Cyclopropylamines: N-cyclopropyl amides or amines can be susceptible to hydrolytic cleavage, especially under high pH conditions. This can lead to ring-opening and the formation of various degradation products.
-
Oxidative Degradation: While the cyclopropyl C-H bonds are generally strong, oxidative conditions can still lead to degradation, potentially through radical-mediated ring-opening.[1]
-
Photodegradation: Exposure to light, especially UV light, can induce degradation in susceptible molecules. The potential for photodegradation of cyclopropyl-containing peptides should be considered, and they should be protected from light.[16]
Caption: Potential degradation pathways for cyclopropyl-containing peptides under various stress conditions.
Troubleshooting in Biological Assays
Question: My cyclopropyl-containing peptide is showing inconsistent or unexpected results in a fluorescence-based assay. Could the cyclopropyl group be causing interference?
Answer:
Yes, it is possible for small molecules to interfere with assay readouts, and while not widely documented specifically for cyclopropyl groups, their unique electronic properties could potentially lead to artifacts.
Potential Mechanisms of Interference:
-
Fluorescence Quenching: The cyclopropyl group, with its enhanced π-character, could potentially interact with fluorophores and cause quenching of the fluorescent signal, leading to a false-positive result in an inhibition assay.[17]
-
Compound Autofluorescence: The peptide itself or an impurity could be fluorescent at the excitation and emission wavelengths of the assay, leading to a false-negative result in an inhibition assay.[18]
-
Non-specific Reactivity: Although generally stable, under certain assay conditions (e.g., presence of specific metals or radicals), the cyclopropyl group might become reactive, leading to covalent modification of the target protein or other assay components.[19]
Troubleshooting Protocol:
-
Run a Control Experiment: Test the cyclopropyl-containing peptide in the assay buffer without the target enzyme or protein to check for autofluorescence.
-
Counter-Screen: If possible, test the peptide in an orthogonal assay that uses a different detection method (e.g., absorbance-based or mass spectrometry-based) to confirm the activity.
-
Vary Fluorophore: If the assay allows, try using a different fluorophore with distinct spectral properties to see if the interference is specific to a particular dye.
Frequently Asked Questions (FAQs)
Q1: Does the cyclopropyl group always increase the enzymatic stability of a peptide?
A1: Generally, yes. The conformational constraint imposed by the cyclopropyl group can make the peptide a poorer substrate for proteolytic enzymes, which often require a flexible, extended conformation to bind to their active site.[20][21] However, the degree of stabilization is sequence-dependent and should be experimentally verified.
Q2: How can I perform a forced degradation study to assess the stability of my cyclopropyl-containing peptide?
A2: A forced degradation study involves subjecting the peptide to a variety of stress conditions to identify potential degradation products and pathways.[8][22][23]
Experimental Protocol: Forced Degradation Study
-
Prepare Peptide Stock: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a known concentration (e.g., 1 mg/mL).
-
Aliquot for Stress Conditions: Distribute the stock solution into separate vials for each stress condition.
-
Apply Stress Conditions:
-
Acidic Hydrolysis: Add HCl to an aliquot to achieve a final concentration of 0.1 M. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Add NaOH to an aliquot to achieve a final concentration of 0.1 M. Incubate at 60°C for 24 hours.
-
Oxidation: Add hydrogen peroxide to an aliquot to a final concentration of 3%. Incubate at room temperature for 24 hours.
-
Thermal Stress: Incubate an aliquot at 60°C for 24 hours.
-
Photostability: Expose an aliquot to a calibrated light source (e.g., in a photostability chamber) for a defined period.
-
-
Neutralize and Analyze: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, by RP-HPLC with UV and mass spectrometry detection to identify and quantify any degradation products.
Caption: Workflow for a forced degradation study of a peptide.
Q3: Is there a significant difference in the stability of cis- vs. trans-cyclopropyl-containing peptides?
A3: The stereochemistry of the cyclopropyl group can have a profound impact on the peptide's conformation and, consequently, its stability and biological activity. The relative orientation of the substituents on the cyclopropyl ring will dictate the preferred backbone dihedral angles, which can influence susceptibility to enzymatic degradation and intramolecular reactions. While there is no universal rule, it is essential to consider that different stereoisomers may exhibit distinct stability profiles.
References
-
Stathopoulos, P., Papas, S., Pappas, C., Mousis, V., Sayyad, N., Theodorou, V., Tzakos, A. G., & Tsikaris, V. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357–1363. [Link]
- Young, J. D., & Merrifield, R. B. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194–200.
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
-
Stathopoulos, P., Papas, S., Pappas, C., Mousis, V., Sayyad, N., Theodorou, V., Tzakos, A. G., & Tsikaris, V. (2013). Side reactions in the SPPS of Cys-containing peptides. Academia.edu. Retrieved from [Link]
- BenchChem. (2025). Applications in medicinal chemistry for cyclopropyl-containing compounds. BenchChem.
-
Waters Corporation. (n.d.). Method Development for the Chromatographic Separation of Synthetic Cyclic Peptides and Impurities Utilizing a Systematic Protocol and MaxPeak High Performance Surface Technology. Retrieved from [Link]
-
Stathopoulos, P., Papas, S., Pappas, C., Mousis, V., Sayyad, N., Theodorou, V., Tzakos, A. G., & Tsikaris, V. (2013). Side reactions in the SPPS of Cys-containing peptides. PubMed. [Link]
-
NovoPro. (2021, February 26). Improving enzymatic and chemical stability of peptides by chemical modifications. Retrieved from [Link]
-
Veeprho. (2020, August 6). Evaluation of Photodegradation Pathways. Retrieved from [Link]
- Luxembourg Bio Technologies. (2012). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science, 18(2), 88-91.
-
Patel, S., Vyas, V., & Mehta, P. (2023). A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. CoLab. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Retrieved from [Link]
-
Neuland Labs. (2018, June 1). Overcoming Challenges in Complex Peptide Purification. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Studies on photodegradation process of psychotropic drugs: a review. Retrieved from [Link]
-
MDPI. (2021, November 1). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Retrieved from [Link]
-
PubMed. (2006). Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH. Retrieved from [Link]
-
MDPI. (2023, March 14). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cyclization of Two Antimicrobial Peptides Improves Their Activity. Retrieved from [Link]
-
ResearchGate. (2025, August 9). A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. Retrieved from [Link]
-
Agilent. (n.d.). Characterization of Forced Degradation Impurities of Glucagon-Like Peptide-1 Agonists by LC/Q-TOF Mass Spectrometry. Retrieved from [Link]
-
PubMed. (2021, July 16). Computational Design of Radical Recognition Assay with the Possible Application of Cyclopropyl Vinyl Sulfides as Tunable Sensors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. Retrieved from [Link]
-
ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]
-
PubMed. (2018). Rapid Analysis of Cyclic Peptide Cyclosporine A by HPLC Using a Column Packed with Nonporous Particles. Retrieved from [Link]
-
ACS Publications. (n.d.). Structural, Biochemical, and Bioinformatic Basis for Identifying Radical SAM Cyclopropyl Synthases. Retrieved from [Link]
-
PubMed. (2017, October 4). Cyclopropyl Group: An Excited-State Aromaticity Indicator?. Retrieved from [Link]
-
Reddit. (2025, July 2). High peak tailing (T ~6) in RP-HPLC peptide method – using Jupiter 300 C18 with salt buffer?. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]
-
PubMed. (1996, April). Comparison of cyclic and linear analogs of vasoactive intestinal peptide. Retrieved from [Link]
-
Khan Academy. (n.d.). Peptide bonds: Formation and cleavage. Retrieved from [Link]
-
Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]
-
Waters Corporation. (n.d.). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Retrieved from [Link]
-
National Institutes of Health. (2025, May 28). Interference and Artifacts in High-content Screening. Retrieved from [Link]
-
ResearchGate. (2025, October 14). Advanced Oxidation Processes in Pharmaceutical Formulations: Photo-Fenton Degradation of Peptides and Proteins. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease. Retrieved from [Link]
-
PubMed. (2005). Fluorescence-based assays. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Retention behavior of reversed-phase for HPLC using a 100% aqueous mobile phase. Retrieved from [Link]
-
PubMed. (2009, November 15). Peptide retention standards and hydrophobicity indexes in reversed-phase high-performance liquid chromatography of peptides. Retrieved from [Link]
-
LCGC International. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Retrieved from [Link]
-
MDPI. (2021, January 17). Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides. Retrieved from [Link]
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 11. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reversed-phase HPLC of peptides: Assessing column and solvent selectivity on standard, polar-embedded and polar endcapped columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. Rapid Analysis of Cyclic Peptide Cyclosporine A by HPLC Using a Column Packed with Nonporous Particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 17. Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides [mdpi.com]
- 18. Factors Influencing the Prediction Accuracy of Model Peptides in Reversed-Phase Liquid Chromatography [mdpi.com]
- 19. Computational Design of Radical Recognition Assay with the Possible Application of Cyclopropyl Vinyl Sulfides as Tunable Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 21. Introducing enzymatic cleavage features and transfer learning realizes accurate peptide half-life prediction across species and organs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | CoLab [colab.ws]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Purification of Synthetic Amino Acid Esters
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that the synthesis of amino acid esters is a foundational step in peptide synthesis and pharmaceutical development. However, achieving high purity can be a significant challenge due to the formation of various impurities. This guide is designed to provide practical, in-depth solutions to common purification problems, explaining not just the "how" but also the "why" behind each technique.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I should expect in my crude amino acid ester, and where do they come from?
A1: Understanding the potential impurities is the first step to devising an effective purification strategy. Impurities in synthetic amino acid esters typically arise from the starting materials or side reactions during the esterification process.
Common Impurities and Their Origins:
-
Unreacted Starting Materials:
-
Free Amino Acid: Incomplete esterification is a common issue. The unreacted amino acid, being zwitterionic at neutral pH, has vastly different solubility compared to the desired ester.
-
Alcohol: Often used in excess as both a reagent and a solvent, residual alcohol (e.g., methanol, ethanol) is a frequent impurity.
-
-
Reaction By-products:
-
Dipeptides: The newly formed amino acid ester can act as a nucleophile and attack another activated amino acid, leading to the formation of a dipeptide impurity. This is especially prevalent if the amino group is not protected[1].
-
Diketopiperazines (DKPs): These are cyclic dipeptides that can form from the intramolecular cyclization of a dipeptide ester or intermolecularly from two amino acid ester molecules.
-
Products of Side-Chain Reactions: For amino acids with reactive side chains (e.g., glutamic acid, aspartic acid), side-chain esterification can occur.[2]
-
Racemization Products: The stereochemical integrity of the amino acid can be compromised under harsh reaction conditions, leading to the formation of diastereomers or enantiomers.[3]
-
-
Reagent-Related Impurities:
Caption: Workflow for identifying common impurities.
Q2: My crude product is an oil and my TLC shows a baseline spot (unreacted amino acid). How can I easily remove it without column chromatography?
A2: This is a very common scenario. The key is to exploit the significant difference in solubility and charge between the amino acid ester (typically as a hydrochloride salt) and the free amino acid. An acidic aqueous extraction is highly effective.
The Principle (Causality): Your desired amino acid ester is likely in the form of a hydrochloride salt (R-COOR'-NH₃⁺Cl⁻), which is soluble in an organic solvent like ethyl acetate or dichloromethane. The unreacted amino acid is zwitterionic (R-COO⁻-NH₃⁺) and, while sparingly soluble in organic solvents, it becomes highly water-soluble when protonated in an acidic aqueous solution.
-
Dissolution: Dissolve your crude oily product in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Use approximately 10-20 volumes of solvent to crude product weight.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute acidic solution, such as 0.5-1 M HCl or 5% citric acid. The volume of the aqueous wash should be about one-third of the organic phase volume.
-
Separation: Shake the funnel gently at first (to avoid emulsions) and then more vigorously. Allow the layers to separate. The unreacted amino acid will be protonated and move into the aqueous layer.
-
Repeat: Drain the aqueous layer and repeat the wash 1-2 more times to ensure complete removal.
-
Neutralization & Drying: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove bulk water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the organic solvent in vacuo to obtain your purified amino acid ester, which should now be free of the starting amino acid.
Trustworthiness Check: After the workup, run a new TLC. The baseline spot corresponding to the free amino acid should be gone.
Q3: I have significant dipeptide and diketopiperazine (DKP) formation. What is the best purification strategy?
A3: The formation of dipeptides and DKPs introduces impurities that are structurally similar to your desired product, making simple extraction less effective. In this case, flash column chromatography is often the most reliable method.[7][8]
The Principle (Causality): Flash chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent system). Although structurally similar, the dipeptide is more polar than the amino acid ester due to the presence of the amide bond. DKPs are typically less polar than the linear dipeptide. This difference in polarity is what allows for their separation on silica gel.
-
Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh) for most applications.
-
Mobile Phase Selection:
-
Start by finding a good solvent system using TLC. A common mobile phase for amino acid esters is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).
-
Aim for an Rf value of ~0.2-0.3 for your desired amino acid ester on the TLC plate. This generally provides good separation on the column.
-
A small amount of triethylamine (~0.5-1%) can be added to the mobile phase to prevent the protonated amine from streaking on the silica gel.
-
-
Column Packing & Loading:
-
Pack the column with silica gel as a slurry in the non-polar component of your mobile phase.
-
Dissolve your crude product in a minimal amount of the mobile phase or dichloromethane. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
-
Elution:
-
Run the column using the selected mobile phase. You can use an isocratic (constant solvent composition) or gradient (increasing polarity) elution.
-
The expected order of elution is typically: DKP (least polar) -> Amino Acid Ester -> Dipeptide (most polar).
-
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Comparison of Purification Methods for Dipeptide Removal
| Method | Pros | Cons | Best For |
| Flash Chromatography | High resolution, versatile for various impurities. | Time-consuming, uses large solvent volumes. | Complex mixtures with structurally similar impurities. |
| Crystallization | Can yield very high purity product, scalable. | Product must be a solid, requires method development. | Products that are solids and when a very high purity is needed. |
| Acid/Base Extraction | Fast, simple, good for large scale. | Low resolution, ineffective for similar impurities. | Removing highly polar (amino acid) or non-polar impurities. |
Q4: My amino acid ester is a solid. How can I purify it by crystallization?
A4: Crystallization is an excellent and scalable purification technique if your amino acid ester is a solid or can be converted into a crystalline salt (e.g., hydrochloride or tosylate).[9][10][11]
The Principle (Causality): Crystallization relies on the principle that the solubility of a compound in a solvent decreases as the temperature is lowered. Impurities, being present in smaller amounts, will remain in the solution (the "mother liquor") while the pure compound crystallizes out. The key is finding a suitable solvent or solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures.
-
Solvent Selection:
-
Test the solubility of your crude solid in small amounts of various solvents at room temperature and with heating.
-
A good solvent will dissolve the compound when hot but not when cold. Common solvents for amino acid ester salts include isopropanol, ethanol/ether, or ethyl acetate/hexanes.[12]
-
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve it completely.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Covering the flask with a watch glass will slow down evaporation and promote the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Trustworthiness Check: The melting point of the recrystallized product should be sharp and match the literature value. An HPLC analysis should show a significant increase in purity.
Caption: Decision tree for selecting a purification method.
Q5: How do I handle the purification of N-Boc protected amino acid esters?
A5: N-Boc protected amino acid esters are common intermediates.[5] The Boc group makes the molecule less polar and masks the basicity of the amine, which changes the purification strategy compared to the corresponding hydrochloride salts.
-
Extraction: Since the Boc-protected ester is not a salt, it is highly soluble in organic solvents like ethyl acetate or ether. You can effectively remove water-soluble impurities (like unreacted amino acid salts or acid catalysts) by washing the organic solution with water, a mild base (e.g., saturated NaHCO₃ solution), and then brine.[13]
-
Chromatography: Flash chromatography is very effective. Due to the reduced polarity from the Boc group, you can often use less polar solvent systems (e.g., ethyl acetate/hexanes) than for the unprotected ester salts. This often leads to better separation from non-polar by-products.
-
Crystallization: Many Boc-protected amino acid esters are crystalline solids.[14] Common crystallization solvents include ethyl acetate/hexanes or ether/petroleum ether. The principle is to dissolve the compound in a more polar solvent (ethyl acetate or ether) and then add a non-polar anti-solvent (hexanes or petroleum ether) until the solution becomes turbid, then warm to clarify and cool slowly.
References
-
Amino acids and glycine ethyl ester as new crystallization reagents for lysozyme. PubMed. Available at: [Link]
- Process for the preparation of amino acid methyl esters.Google Patents.
-
Amino acids and glycine ethyl ester as new crystallization reagents for lysozyme. National Institutes of Health. Available at: [Link]
-
Amino Acid Purification - Column Chromatography. sorbeadindia.com. Available at: [Link]
-
(PDF) Chromatographic Separation of Amino Acids. ResearchGate. Available at: [Link]
- Method for crystallization of amino acids.Google Patents.
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
- Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.Google Patents.
- Crystallization of amino acid.Google Patents.
- Method for separating and purifying amino acid.Google Patents.
-
Dual protection of amino functions involving Boc. RSC Publishing. Available at: [Link]
-
How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate. Available at: [Link]
-
Separation and Refining of Amino acids. diaion.com. Available at: [Link]
- Process for preparing Boc protected amino acid by (Boc) O.Google Patents.
-
Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. Available at: [Link]
-
Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Teledyne ISCO. Available at: [Link]
-
Investigation of Impurities in Peptide Pools. MDPI. Available at: [Link]
- Process for esterification of amino acids and peptides.Google Patents.
-
Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. National Institutes of Health. Available at: [Link]
-
Gabriel Synthesis of Amino Acids | MCAT Organic Chemistry Prep. YouTube. Available at: [Link]
-
Chemoselective one-step purification method for peptides synthesized by the solid-phase technique. PNAS. Available at: [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters. MDPI. Available at: [Link]
-
Separation and Detection of Amino Acids. ecampusontario.pressbooks.pub. Available at: [Link]
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health. Available at: [Link]
-
Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. ACS Publications. Available at: [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters. National Institutes of Health. Available at: [Link]
-
Managing Product-Related Impurities in Synthetic Peptides. BioPharmaSpec. Available at: [Link]
-
(PDF) Impurity profile of amino acids? ResearchGate. Available at: [Link]
-
Clean-Up problems with amino acid analysis. Reddit. Available at: [Link]
-
Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Waters Corporation. Available at: [Link]
-
25.4: Analysis of Amino Acids. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 2. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. mdpi.com [mdpi.com]
- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. column-chromatography.com [column-chromatography.com]
- 8. researchgate.net [researchgate.net]
- 9. Amino acids and glycine ethyl ester as new crystallization reagents for lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amino acids and glycine ethyl ester as new crystallization reagents for lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 12. JPS5939857A - Crystallization of amino acid - Google Patents [patents.google.com]
- 13. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Optimizing the coupling of Methyl 2-amino-2-cyclopropylhexanoate in solid-phase peptide synthesis
A comprehensive guide to troubleshooting and optimizing the solid-phase synthesis of peptides containing Methyl 2-amino-2-cyclopropylhexanoate and other sterically hindered amino acids.
Introduction: The Challenge of Sterically Hindered Amino Acids
The incorporation of sterically hindered non-natural amino acids, such as this compound, into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced stability and potency.[1] However, the bulky nature of these residues often presents significant challenges during solid-phase peptide synthesis (SPPS), leading to incomplete coupling reactions, low yields, and difficult purifications.[1][2] This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and optimized protocols to overcome these hurdles. As Senior Application Scientists, we aim to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction incomplete when using this compound?
Incomplete coupling of sterically hindered amino acids like this compound is a common issue primarily due to the spatial obstruction around the reactive centers.[1] The bulky cyclopropyl and hexyl groups impede the approach of the activated carboxyl group of the incoming amino acid to the deprotected N-terminal amine of the growing peptide chain on the solid support. This can be further exacerbated by peptide chain aggregation on the resin, which can physically block reactive sites.[3]
Q2: What are the initial signs of a difficult coupling reaction?
The primary indicator of a difficult coupling is a positive result from a qualitative monitoring test, such as the Kaiser test (ninhydrin test), after the coupling step.[4] A blue or purple color indicates the presence of unreacted primary amines on the resin. However, it's important to note that for N-alkylated or secondary amines, the Kaiser test is not applicable and may yield false negatives.[4] In such cases, a chloranil test can be used. Other signs of problematic synthesis include a shrinking of the resin bed, which can indicate peptide aggregation, and the appearance of multiple peaks during HPLC analysis of the crude peptide, corresponding to deletion sequences (peptides missing one or more amino acids).
Q3: Can the choice of solvent impact the coupling efficiency of bulky amino acids?
Absolutely. The solvent plays a crucial role in resin swelling and peptide chain solvation.[3] Proper resin swelling is essential to expose the reactive sites for efficient coupling. While N,N-dimethylformamide (DMF) is the most common solvent in SPPS, for difficult sequences, a switch to or the use of a mixture of more polar and swelling-effective solvents like N-methyl-2-pyrrolidone (NMP) or a "magic mixture" of DCM/DMF/NMP (1:1:1) can be beneficial.[3] In some cases, using a solution containing hexafluoroisopropanol (HFIP) can improve resin swelling.[5]
Troubleshooting Guide: Step-by-Step Solutions
Problem 1: Persistent Positive Kaiser Test After Coupling
A persistent positive Kaiser test indicates incomplete acylation of the N-terminal amine. Here’s a systematic approach to troubleshoot this issue:
1. Re-evaluate Your Coupling Reagent:
Standard coupling reagents may not be sufficiently reactive for sterically hindered amino acids.[6][7] Consider switching to a more potent activating agent.
-
Aminium/Uronium-based Reagents: Reagents like HATU, HCTU, and HBTU are generally more effective than carbodiimide-based methods for difficult couplings due to the formation of highly reactive OAt or OBt esters.[6][8] HATU, in particular, is often recommended for its high efficiency with hindered amino acids.[6]
-
Phosphonium-based Reagents: PyBOP and PyAOP are also excellent choices for promoting difficult couplings.[6]
-
COMU: This newer generation coupling reagent has shown coupling efficiencies comparable to HATU and is a safer alternative to benzotriazole-based reagents.[8]
Table 1: Recommended Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Class | Key Advantages |
| HATU | Aminium/Uronium | High reactivity, effective for hindered and N-methyl amino acids.[6][8] |
| HCTU | Aminium/Uronium | High reactivity, cost-effective alternative to HATU.[6] |
| PyBOP | Phosphonium | Widely used, effective for difficult couplings.[6] |
| COMU | Aminium/Uronium | High efficiency, safer handling profile.[8] |
2. Optimize Reaction Conditions:
-
Double Coupling: If a single coupling is insufficient, a second coupling with fresh reagents can be performed to drive the reaction to completion.
-
Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4-12 hours or even overnight to allow for the slower reaction kinetics of hindered amino acids.[9]
-
Elevate the Temperature: Increasing the reaction temperature can significantly enhance the rate of coupling.[10] Microwave-assisted SPPS, which utilizes elevated temperatures, has proven to be highly effective for coupling bulky amino acids.[2][11] However, be cautious as excessive heat can lead to side reactions, such as racemization or deprotection of side-chain protecting groups.[12]
Protocol 1: Double Coupling Protocol for a Hindered Amino Acid
-
After the initial coupling step (e.g., 2 hours), perform a Kaiser test.
-
If the test is positive, drain the reaction vessel.
-
Wash the resin three times with DMF.[9]
-
Prepare a fresh solution of the activated amino acid using the same equivalents of amino acid, coupling reagent, and base as in the initial coupling.
-
Add the fresh coupling solution to the resin and allow it to react for an additional 2-4 hours.
-
Wash the resin thoroughly with DMF to remove excess reagents.[9]
-
Perform another Kaiser test to confirm the completion of the coupling.
Problem 2: Evidence of Peptide Aggregation
Peptide aggregation on the solid support can prevent reagents from accessing the growing peptide chain, leading to failed synthesis. This is particularly common with hydrophobic sequences.
1. Disrupting Secondary Structures:
-
Chaotropic Salts: Washing the resin with a solution of a chaotropic salt, such as 0.8 M LiCl in DMF, before the coupling step can help to disrupt secondary structures and improve solvation.
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at strategic positions (e.g., every 6th residue) can break up the formation of secondary structures that lead to aggregation.[4]
2. Modifying the Peptide Backbone:
-
Backbone Protection: The use of 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acids can prevent interchain hydrogen bonding, a major cause of aggregation.
Diagram 1: Troubleshooting Workflow for Incomplete Coupling
Caption: A workflow for troubleshooting incomplete coupling reactions.
Problem 3: Potential Side Reactions with this compound
While the primary challenge is steric hindrance, the unique structure of this compound could potentially lead to side reactions, although these are less commonly reported than incomplete coupling.
-
Racemization: The risk of racemization is generally low for α,α-disubstituted amino acids as they lack a proton at the α-carbon. However, care should always be taken to use appropriate coupling conditions to minimize racemization of other amino acids in the sequence.[13] The addition of additives like HOBt or HOAt can suppress racemization.[13]
-
Side Reactions during Cleavage: Although not specific to this amino acid, side reactions can occur during the final cleavage from the resin.[14][15] For instance, S-alkylation of cysteine residues can occur.[14][15] The composition of the cleavage cocktail should be carefully chosen based on the amino acid composition of the peptide.
Advanced Strategies for Difficult Sequences
For particularly challenging syntheses involving multiple hindered amino acids or long, aggregation-prone sequences, more advanced strategies may be necessary.
-
Microwave-Assisted Peptide Synthesis (MW-SPPS): As mentioned, microwave irradiation can dramatically accelerate coupling reactions.[2][11] This is due to the efficient heating of the solvent and resin, which overcomes the activation energy barrier for the reaction.[10]
-
Fragment Condensation: For very long peptides, a convergent strategy of synthesizing smaller peptide fragments and then ligating them together in solution or on the solid phase can be more efficient than a linear stepwise synthesis.[16]
Diagram 2: Mechanism of Action of Common Coupling Reagents
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. researchgate.net [researchgate.net]
- 6. 肽偶联剂选择指南 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. csbio.com [csbio.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. peptide.com [peptide.com]
- 14. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Synthetic Chemist's Guide to Cyclopropyl Amino Acids: A Comparative Analysis
In the landscape of modern drug discovery and peptide science, the conformational constraint of molecular scaffolds is a paramount strategy for enhancing biological activity, metabolic stability, and receptor selectivity. Among the arsenal of non-canonical amino acids, cyclopropyl amino acids stand out for their unique ability to impart rigidity and novel stereochemical orientations to peptide backbones and small molecule pharmaceuticals. Their incorporation can profoundly influence molecular architecture, making them highly sought-after building blocks.
This guide provides a comparative analysis of the principal synthetic methodologies for accessing these valuable motifs. We will delve into the mechanistic underpinnings, practical advantages, and inherent limitations of each approach, supported by experimental data and detailed protocols. Our focus is to equip researchers, scientists, and drug development professionals with the critical knowledge to select and implement the optimal synthetic strategy for their specific research and development goals.
The Strategic Value of the Cyclopropyl Moiety
The cyclopropane ring, the smallest of the cycloalkanes, is more than just a compact structural element. Its strained C-C bonds possess significant p-character, leading to electronic properties that resemble those of a double bond. When incorporated into an amino acid structure, this feature can engage in unique electronic interactions and sterically influence peptide folding in a predictable manner. The rigid cyclopropyl scaffold restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, locking the molecule into a specific conformation that can enhance binding affinity to biological targets.
Comparative Analysis of Synthetic Strategies
The synthesis of cyclopropyl amino acids can be broadly categorized into several key strategies, each with its own set of strengths and weaknesses. We will explore transition metal-catalyzed methods, classical cyclopropanation reactions, multicomponent reactions, and biocatalytic approaches.
Transition Metal-Catalyzed Cyclopropanation
Modern organometallic chemistry offers powerful and elegant solutions for the asymmetric synthesis of cyclopropyl amino acids. These methods often provide high levels of stereocontrol, which is crucial for pharmacological applications.
A significant advancement in this area is the use of cobalt(II)-based metalloradical catalysis for the asymmetric cyclopropanation of dehydroaminocarboxylates. This method leverages the unique reactivity of cobalt catalysts to activate diazo compounds and mediate a stepwise radical addition-cyclization cascade.
Mechanistic Insight: The catalytic cycle is initiated by the reaction of a Co(II) complex, typically featuring a D₂-symmetric chiral amidoporphyrin ligand, with an α-aryldiazomethane. This generates a cobalt-carbene radical intermediate. This reactive species then adds to the electron-deficient double bond of a dehydroaminocarboxylate. The resulting radical intermediate undergoes an intramolecular radical substitution to form the cyclopropane ring with high stereoselectivity, regenerating the Co(II) catalyst. The choice of a chiral porphyrin ligand is critical as it establishes a chiral environment around the metal center, effectively directing the stereochemical outcome of the cyclopropanation.
Performance and Scope: This method is distinguished by its ability to achieve high yields and excellent enantioselectivities (often >95% ee) and diastereoselectivities. It demonstrates good functional group tolerance, accommodating a variety of substituents on both the diazo compound and the dehydroamino acid precursor.
Classical Cyclopropanation Methods
These foundational methods have been refined over decades and remain highly relevant, particularly for specific substitution patterns and scalability.
The Simmons-Smith reaction is a classic and reliable method for converting alkenes into cyclopropanes. In the context of amino acid synthesis, it is typically applied to dehydroamino acid precursors. The reaction involves an organozinc carbenoid, classically prepared from diiodomethane and a zinc-copper couple.
Mechanistic Insight: The active species, (iodomethyl)zinc iodide (ICH₂ZnI), is believed to exist in equilibrium with its dimer and other related species. The cyclopropanation proceeds via a concerted "butterfly" transition state where the zinc atom coordinates to the double bond, and the methylene group is delivered to the same face of the alkene, resulting in a stereospecific syn-addition. For dehydroamino acids containing a directing group, such as a hydroxyl or amide, the zinc carbenoid can coordinate to this group, directing the cyclopropanation to one face of the molecule and thereby controlling the diastereoselectivity.
Performance and Scope: The Simmons-Smith reaction is known for its operational simplicity and the stereospecificity of the cyclopropanation. Yields are generally good, and the reaction tolerates a wide range of functional groups. The diastereoselectivity can be excellent when a directing group is present. However, achieving high enantioselectivity often requires the use of chiral auxiliaries or pre-existing stereocenters in the substrate.
The Kulinkovich reaction and its nitrogen-analogue modifications provide access to cyclopropylamines from amides or nitriles, which can then be converted to cyclopropyl amino acids. The reaction utilizes a titanium(IV) alkoxide and a Grignard reagent to generate a reactive titanacyclopropane intermediate.
Mechanistic Insight: Two equivalents of a Grignard reagent react with a titanium(IV) alkoxide to form a dialkyltitanium species. This intermediate undergoes β-hydride elimination to generate an alkane and a titanacyclopropane. This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, adding to the carbonyl or nitrile group of the substrate. The resulting metallacycle rearranges to form the cyclopropylamine after hydrolysis. The diastereoselectivity is often high and is influenced by the steric bulk of the substituents on the substrate and the Grignard reagent.
Performance and Scope: This method is particularly useful for the synthesis of α,α-disubstituted cyclopropylamines. The reaction conditions are generally mild, and the starting materials are readily available. The scope includes a variety of amides and nitriles.
Multicomponent Reactions (MCRs)
MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants.
A notable example is the one-pot, three-component reaction developed by Wipf and Stephenson, which provides access to α,β-cyclopropyl-γ-amino acids. This reaction involves the coupling of an alkenylzirconocene, diiodomethane, and a benzaldimine.
Mechanistic Insight: The reaction sequence begins with the hydrozirconation of an alkyne to form an alkenylzirconocene. This species then undergoes a Simmons-Smith-like cyclopropanation with diiodomethane. The resulting cyclopropylmethylzirconocene then adds to an N-diphenylphosphinoyl imine. The phosphinoyl group acts as both an activating group for the imine and a protecting group for the resulting amine. Subsequent functional group manipulations, including ozonolysis and deprotection, yield the target γ-amino acid.
Performance and Scope: This method allows for the rapid assembly of complex cyclopropyl amino acid scaffolds from simple, commercially available starting materials. The reaction proceeds with good diastereoselectivity, and the products can be obtained on a multigram scale.
Biocatalytic Synthesis
Enzymatic methods offer an environmentally friendly and highly selective alternative to traditional chemical synthesis. These reactions are typically performed in aqueous media under mild conditions and can provide products with exceptional enantiopurity.
A self-sufficient bifunctional enzyme system has been developed for the asymmetric synthesis of (S)-cyclopropylglycine. This system integrates a reductive amination step with a coenzyme regeneration cycle in a single whole-cell biocatalyst.
Mechanistic Insight: The process utilizes a fusion enzyme created from leucine dehydrogenase (LDH) and formate dehydrogenase (FDH). The LDH catalyzes the reductive amination of cyclopropyl-glyoxylic acid, using NADH as the reducing agent, to produce (S)-cyclopropylglycine. The FDH simultaneously oxidizes formate to carbon dioxide, regenerating the NADH consumed in the amination step. This elegant coupling of the two enzymatic activities allows the reaction to proceed with only a catalytic amount of the expensive NAD⁺ cofactor.
Performance and Scope: This biocatalytic method is highly efficient, achieving high substrate concentrations (e.g., 120 g·L⁻¹) and excellent enantiomeric excess (>99.5% ee). The space-time yield is significantly higher than previously reported methods, making it a promising approach for the industrial-scale production of (S)-cyclopropylglycine. The main limitation is that the enzyme system is specific for the synthesis of (S)-cyclopropylglycine from its corresponding α-keto acid precursor.
Quantitative Performance Comparison
| Method | Typical Substrate | Key Reagents | Typical Yield | Stereoselectivity | Advantages | Limitations |
| Co-Catalyzed Radical Cyclopropanation | Dehydroamino-carboxylates, α-aryldiazomethanes | Co(II)-porphyrin complex | 70-95% | >95% ee, high d.r. | High enantioselectivity, mild conditions | Requires synthesis of chiral ligand and diazo compounds |
| Simmons-Smith Reaction | Dehydroamino acids | CH₂I₂, Zn-Cu couple or Et₂Zn | 60-90% | High diastereoselectivity with directing groups | Operational simplicity, good functional group tolerance | Often requires chiral auxiliaries for enantioselectivity |
| Kulinkovich-Szymoniak Reaction | Amides, Nitriles | Ti(OiPr)₄, Grignard reagent | 50-80% | Good to excellent diastereoselectivity | Access to cyclopropylamines, readily available starting materials | Stoichiometric use of titanium and Grignard reagents |
| Wipf Three-Component Reaction | Alkynes, Imines, CH₂I₂ | Cp₂ZrHCl, Zn(CH₂I)₂ | 35-50% overall | High diastereoselectivity | Rapid assembly of complex structures, high atom economy | Multi-step sequence, requires organometallic reagents |
| NADH-Driven Biocatalysis | Cyclopropyl-glyoxylic acid | Whole-cell biocatalyst (LDH/FDH) | >95% conversion | >99.5% ee | Environmentally friendly, exceptional enantioselectivity, scalable | Substrate specific, requires fermentation and enzyme preparation |
Experimental Protocols
Representative Protocol 1: Simmons-Smith Cyclopropanation of a Dehydroamino Acid Derivative
Objective: To synthesize a cyclopropyl amino acid precursor via diastereoselective cyclopropanation directed by a hydroxyl group.
Materials:
-
(2E)-N-Boc-4-hydroxy-2-butenamide
-
Diiodomethane (CH₂I₂)
-
Diethylzinc (Et₂Zn, 1.0 M solution in hexanes)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add the (2E)-N-Boc-4-hydroxy-2-butenamide (1.0 equiv) and anhydrous DCM (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (2.2 equiv) dropwise via syringe. Stir the mixture at 0 °C for 20 minutes.
-
In a separate flask, dissolve diiodomethane (2.2 equiv) in anhydrous DCM.
-
Add the diiodomethane solution to the reaction mixture dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Dilute the mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-protected cyclopropyl amino acid precursor.
Causality of Experimental Choices:
-
Anhydrous Conditions: The organozinc reagents are highly sensitive to moisture and air.
-
Slow Addition at 0 °C: The reaction is exothermic, and slow addition helps to control the reaction rate and prevent side reactions.
-
Directing Group: The hydroxyl group coordinates to the zinc reagent, ensuring the methylene group is delivered to the same face of the double bond, leading to high diastereoselectivity.
-
Aqueous Workup: The quench with NH₄Cl hydrolyzes the zinc alkoxides and any remaining reagent. The bicarbonate wash removes any acidic impurities.
Representative Protocol 2: Biocatalytic Reductive Amination
Objective: To synthesize (S)-cyclopropylglycine using a whole-cell biocatalyst.
Materials:
-
Potassium cyclopropylglyoxylate
-
Ammonium formate
-
NAD⁺
-
Lyophilized E. coli cells expressing the LDH/FDH fusion enzyme
-
Phosphate buffer solution (PBS, 100 mM, pH 8.0)
-
5 M NaOH
-
Trichloroacetic acid (TCA)
Procedure:
-
Prepare the reaction medium by dissolving potassium cyclopropylglyoxylate (0.8 M), ammonium formate (2.4 M), and NAD⁺ (0.6 mM) in 500 mL of PBS (100 mM, pH 8.0) in a 2 L conical flask.
-
Add the lyophilized whole cells (7.5 g/L) to the reaction medium.
-
Incubate the flask at 40 °C with continuous shaking (125 rpm).
-
Monitor the pH of the reaction and maintain it between 8.0 and 8.5 by the periodic addition of 5 M NaOH.
-
After 6 hours (or until reaction completion as determined by HPLC analysis), stop the reaction.
-
Precipitate the proteins by adding TCA to the reaction mixture.
-
Centrifuge the mixture to remove the cell debris and precipitated proteins.
-
The supernatant containing (S)-cyclopropylglycine can be further purified by standard methods such as ion-exchange chromatography.
Causality of Experimental Choices:
-
pH 8.0: This is the optimal pH for the activity of the fused LDH/FDH enzyme system.
-
Ammonium Formate: Serves as both the amine source (ammonia) for the reductive amination and the electron source (formate) for NADH regeneration.
-
NAD⁺: Acts as the catalytic cofactor for both enzymes.
-
Whole Cells: Using whole cells avoids the need for costly and time-consuming enzyme purification. The cellular environment can also help to stabilize the enzymes.
Visualization of Key Workflows
Workflow for Simmons-Smith Cyclopropanation
Caption: General workflow for Simmons-Smith cyclopropanation of a dehydroamino acid.
Workflow for Biocatalytic Synthesis
Caption: Workflow for the whole-cell biocatalytic synthesis of (S)-cyclopropylglycine.
Conclusion and Future Outlook
The synthesis of cyclopropyl amino acids is a vibrant and evolving field, driven by the increasing demand for these unique building blocks in pharmaceutical and biotechnological research. We have compared a range of powerful synthetic methods, from classical organometallic reactions to state-of-the-art biocatalysis.
For researchers requiring high levels of stereocontrol for novel, substituted analogues, modern transition metal-catalyzed methods, such as the cobalt-catalyzed radical cyclopropanation, offer unparalleled precision. For diastereoselective synthesis, particularly when a directing group is present, the Simmons-Smith reaction remains a robust and practical choice. When scalability and environmental considerations are paramount for a specific, known target like (S)-cyclopropylglycine, biocatalysis presents a compelling and highly efficient path forward. Multicomponent reactions, on the other hand, provide a rapid means to generate structural diversity and explore novel chemical space.
The choice of synthetic method is not a one-size-fits-all decision. It requires a careful consideration of the target structure's complexity, the desired level of stereochemical purity, scalability requirements, and the available laboratory resources. As catalysis and biotechnology continue to advance, we can anticipate the development of even more efficient, selective, and sustainable methods for the synthesis of these valuable molecules, further empowering the next generation of drug discovery and materials science.
References
-
de Meijere, A.; Kozhushkov, S. I.; Savchenko, A. I. Titanium-mediated syntheses of cyclopropylamines. J. Organomet. Chem.2004 , 689, 2033–2055. [Link]
-
Kulinkovich, O. G.; de Meijere, A. 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chem. Rev.2000 , 100, 2789–2834. [Link]
-
Tang, Q., et al. Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. Catalysts2024 , 14(5), 321. [Link]
-
Organic Chemistry Portal. Kulinkovich Reaction. [Link]
-
NROChemistry. Kulinkovich Reaction: Mechanism & Examples. [Link]
-
Wipf, P.; Stephenson, C. R. J. Three-Component Synthesis of α,β-Cyclopropyl-γ-Amino Acids. Org. Lett.2005 , 7(6), 1137–1140. [Link]
-
ResearchGate. Mechanism of the Kulinkovich reaction. [Link]
-
Zefirov, N. S., et al. Synthesis of Amino Acids of Cyclopropylglycine Series. Russian Chemical Bulletin2005 , 54, 2477–2511. [Link]
-
Huang, H., et al. Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. Chem2021 , 7(6), 1588-1601. [Link]
-
Jolliffe, K. A.; Wille, U. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Org. Lett.2023 , 25(22), 4038–4042. [Link]
-
Wikipedia. Strecker amino acid synthesis. [Link]
-
Amino, Y.; Izawa, K. Synthesis of α-Amino Acids Containing a Cyclopropane Ring via Cobalt-Catalyzed Carbonylation-Amidocarbonylation of Cyclopropanemethanols. Bull. Chem. Soc. Jpn.1991 , 64(2), 620-622. [Link]
-
ResearchGate. (a) Biocatalytic synthesis of (S)-cyclopropylglycine... [Link]
-
Iyer, M. S., et al. Asymmetric catalysis of the Strecker amino acid synthesis by a cyclic dipeptide. Amino Acids1996 , 11, 259–268. [Link]
-
PubMed. Three-component Synthesis of Alpha,beta-Cyclopropyl-Gamma-Amino Acids. [Link]
-
Schwan, J., et al. Structural, Biochemical, and Bioinformatic Basis for Identifying Radical SAM Cyclopropyl Synthases. ACS Chem. Biol.2018 , 13(7), 1944–1953. [Link]
-
Stammer, C. H. Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Chem. Rev.2007 , 107(11), 4493-4537. [Link]
-
ResearchGate. (PDF) Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]
-
Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]
-
ResearchGate. (a) Continuous synthesis of (S)-cyclopropylglycine... [Link]
-
PubMed. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]
-
MDPI. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]
-
Wiley Online Library. Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. [Link]
-
Semantic Scholar. Synthesis of Bicyclic Cyclopropyl- amines from Amino Acid Derivatives. [Link]
-
Wikipedia. Simmons–Smith reaction. [Link]
-
Synfacts. Synthesis of Cyclopropyl-Ring-Containing Unnatural Amino Acid Derivatives. [Link]
-
PubMed Central. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. [Link]
-
PubMed. Three-step synthesis of cyclopropyl peptidomimetics. [Link]
A Senior Application Scientist's Guide to NMR Spectroscopic Data of Cyclopropyl Amino Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The incorporation of cyclopropyl amino acid derivatives into peptides and small molecule therapeutics offers a powerful strategy to impose conformational constraints, enhance metabolic stability, and explore novel chemical space.[1] The rigid, three-membered ring of these unique amino acids significantly influences peptide backbone geometry and side-chain orientations, making them invaluable tools in rational drug design. A thorough understanding of their structural and conformational properties is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for their detailed characterization in solution.
This guide provides an in-depth comparison of the NMR spectroscopic data for various cyclopropyl amino acid derivatives. It is designed to equip researchers with the expertise to interpret complex NMR spectra, elucidate stereochemistry, and determine the three-dimensional solution structures of these valuable synthetic building blocks.
The Unique Signature of the Cyclopropane Ring in NMR
The cyclopropane ring possesses a unique electronic structure that gives rise to characteristic features in its NMR spectra. The C-C bonds have a higher p-character than typical alkanes, leading to an "aromatic-like" ring current. This current generates a shielding cone above and below the plane of the ring, causing the protons attached to the cyclopropane to resonate at an unusually high field (upfield shift) in the ¹H NMR spectrum.[2][3] For the parent cyclopropane molecule, the protons appear at approximately 0.22 ppm.[3] When substituents such as amino and carboxyl groups are introduced, as in cyclopropyl amino acids, these chemical shifts are altered, but often remain in a relatively shielded region compared to their acyclic counterparts.
¹H NMR Spectroscopy: A Window into Stereochemistry
The ¹H NMR spectrum provides a wealth of information about the substitution pattern and relative stereochemistry of cyclopropyl amino acid derivatives.
Chemical Shifts
The chemical shifts of the cyclopropyl protons are highly sensitive to the nature and orientation of the substituents. Electronegative groups like the amino and carboxyl functions will deshield adjacent protons, shifting their resonances downfield. The α-proton (the proton on the carbon bearing the amino and carboxyl groups) typically appears in the range of 2.5-4.0 ppm, depending on the specific protecting groups and solvent. The β-protons (on the other two carbons of the ring) will exhibit a complex pattern of signals further upfield, generally between 0.5 and 2.0 ppm.
J-Coupling Constants: The Key to Stereochemical Assignment
The most critical information for determining the stereochemistry of substituted cyclopropanes comes from the analysis of proton-proton coupling constants (J-values). The magnitude of these couplings is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation.[4] In the context of cyclopropane rings, we are primarily concerned with three types of couplings:
-
Geminal coupling (²J) : Coupling between two protons on the same carbon atom.
-
Vicinal cis-coupling (³J_cis) : Coupling between two protons on adjacent carbons that are on the same side of the ring.
-
Vicinal trans-coupling (³J_trans) : Coupling between two protons on adjacent carbons that are on opposite sides of the ring.
A well-established empirical rule for substituted cyclopropanes is that ³J_cis > ³J_trans .[5] This difference is often significant and provides an unambiguous method for assigning the relative stereochemistry of substituents.
| Coupling Type | Typical Range (Hz) | Stereochemical Implication |
| Geminal (²J) | -4 to -10 | Can be influenced by substituents |
| Vicinal (³J_cis) | 6 - 12 | Protons are on the same face of the ring |
| Vicinal (³J_trans) | 2 - 9 | Protons are on opposite faces of the ring |
Note: The ranges provided are general and can vary depending on the specific substitution pattern and electronic effects.[5]
¹³C NMR Spectroscopy: Characterizing the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information about the carbon framework of cyclopropyl amino acid derivatives.
Chemical Shifts
The carbon atoms of the cyclopropane ring are also shielded, though to a lesser extent than the protons. The chemical shifts of the cyclopropyl carbons typically appear in the range of 10-40 ppm. The quaternary carbon bearing the amino and carboxyl groups will be further downfield. The carbonyl carbon of the carboxylic acid or ester will resonate in the characteristic region of 170-185 ppm.[6]
Table of Representative ¹H and ¹³C NMR Chemical Shifts for Cyclopropyl Amino Acid Derivatives
| Compound/Derivative | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
| 1-Aminocyclopropane-1-carboxylic acid (in D₂O) | Hβ/Hβ': ~1.2-1.6 (m) | Cα: ~35, Cβ: ~15, C=O: ~175 | [7] |
| N-Boc-cyclopropylglycine methyl ester (in CDCl₃) | Hα: ~3.8 (m), Hβ/Hβ': ~0.8-1.5 (m) | Cα: ~55, Cβ: ~10-15, C=O: ~172, Boc C=O: ~155 | [8] |
| Generic 2-substituted cyclopropyl amino acid | Hα: ~3.5-4.2, Hβ/Hβ'/Hγ: ~0.5-2.0 | Cα: ~50-60, Cβ/Cγ: ~10-30, C=O: ~170-175 | [9] |
Note: These are approximate values and will vary with substitution, protecting groups, and solvent.
Advanced 2D NMR Techniques for Unambiguous Structure Elucidation
For complex cyclopropyl amino acid derivatives, particularly when incorporated into peptides, one-dimensional NMR spectra can be crowded and difficult to interpret. Two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of all proton and carbon signals and for determining the three-dimensional structure.[10]
Experimental Workflow for 2D NMR Analysis
Caption: Workflow for structure elucidation using 2D NMR.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically through two or three bonds.[11] In cyclopropyl amino acids, COSY is invaluable for identifying the complete spin system of the cyclopropane ring and any attached side chains.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon to which it is directly attached.[12] This allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds.[12] This experiment is crucial for piecing together the entire molecular framework, for example, by connecting the α-proton to the carbonyl carbon or to other carbons in a side chain.
-
¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds.[13] NOESY and ROESY are the primary tools for determining the three-dimensional conformation and stereochemistry of molecules in solution. For example, a NOE between a substituent proton and a cyclopropyl ring proton can define their relative orientation.
Key Correlations in Cyclopropyl Amino Acid Analysis
Caption: Key 2D NMR correlations for a cyclopropyl amino acid.
Experimental Protocol: Acquiring High-Quality NMR Data for a Cyclopropyl Amino Acid Derivative
This protocol outlines the steps for acquiring a standard set of 1D and 2D NMR spectra for a protected cyclopropyl amino acid derivative.
1. Sample Preparation:
- Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
- Filter the solution into a clean, dry 5 mm NMR tube.
- For ¹H NMR in D₂O, lyophilize the sample from D₂O two to three times to exchange labile protons (e.g., NH and OH) with deuterium.
2. Instrument Setup:
- Insert the sample into the NMR spectrometer.
- Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
- Tune and match the probe for both ¹H and ¹³C frequencies.[14]
3. ¹H NMR Acquisition:
- Acquire a standard 1D ¹H spectrum to assess sample purity and concentration.
- Optimize the spectral width to encompass all proton signals.
- Use a sufficient number of scans to achieve a good signal-to-noise ratio.
4. ¹³C NMR Acquisition:
- Acquire a proton-decoupled ¹³C spectrum.
- A larger number of scans will be required compared to the ¹H spectrum due to the low natural abundance of ¹³C.
5. 2D NMR Acquisition:
- COSY: Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf).[15]
- HSQC: Use a gradient-selected HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.2). Set the ¹J(CH) coupling constant to ~145 Hz.
- HMBC: Use a gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf). Optimize the long-range coupling constant to ~8 Hz.
- NOESY/ROESY: Choose NOESY for small molecules or ROESY for medium-sized molecules where the NOE may be close to zero.[13] Use a mixing time appropriate for the size of the molecule (e.g., 300-800 ms for NOESY, 150-300 ms for ROESY).
6. Data Processing and Analysis:
- Apply appropriate window functions (e.g., sine-bell) to the raw data before Fourier transformation.
- Phase and baseline correct all spectra.
- Analyze the 2D spectra to assign all signals and determine connectivities and spatial proximities.
Conclusion
NMR spectroscopy is an indispensable tool for the comprehensive characterization of cyclopropyl amino acid derivatives. By leveraging a combination of 1D and 2D NMR experiments, researchers can gain detailed insights into the chemical structure, stereochemistry, and solution conformation of these important building blocks. A thorough understanding of the characteristic chemical shifts, the diagnostic power of J-coupling constants, and the application of advanced 2D techniques is essential for the successful design and development of novel peptide and small molecule therapeutics incorporating these conformationally constrained amino acids.
References
-
Bruker. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H and 13 C Chemical Shifts of Assigned Amino Acids a. Retrieved from [Link]
-
PubMed. (1988). and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. Retrieved from [Link]
-
Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]
-
BMRB. (2021). [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. Retrieved from [Link]
-
ResearchGate. (n.d.). The COSY and HMBC correlations are referenced according to the pairs of.... Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Amino Acids of Cyclopropylglycine Series. Retrieved from [Link]
-
ResearchGate. (n.d.). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Retrieved from [Link]
-
YouTube. (2023). 2D COSY, NOESY, HSQC, HMBC and DOSY NMR application -Part 1. Retrieved from [Link]
-
peptide nmr. (n.d.). Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. Retrieved from [Link]
-
PMC. (n.d.). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Retrieved from [Link]
-
Bruker. (n.d.). Basic 2D NMR experiments. Retrieved from [Link]
-
Digital Commons @ DU. (n.d.). Characterization of Cyclopropyl Synthases Involved in the Maturation of Ribosomally Synthesized and Posttranslationally Modified Peptides. Retrieved from [Link]
-
University of Missouri. (2018). NOESY and ROESY. Retrieved from [Link]
-
Itoh, H. (2018). Problem Session. Retrieved from [Link]
-
PubMed. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Retrieved from [Link]
-
Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved from [Link]
-
University of Arizona. (n.d.). 2D NMR A correlation map between two NMR parameters δ – δ COSY TOCSY NOESY ROESY, etc. δ. Retrieved from [Link]
-
MDPI. (n.d.). The Role of Hidden Conformers in Determination of Conformational Preferences of Mefenamic Acid by NOESY Spectroscopy. Retrieved from [Link]
-
Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]
-
University of California, San Diego. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]
-
ResearchGate. (n.d.). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Retrieved from [Link]
-
YouTube. (2021). S'21 - NMR 14 - J values (coupling constants). Retrieved from [Link]
-
PMC. (2025). Conformational Heterogeneity of Pro–Pro Containing 23-Membered Ring Conopeptides by NMR. Retrieved from [Link]
- Google Patents. (n.d.). EP0135429A1 - The synthesis of cyclopropane amino acids and peptides.
-
ChemRxiv. (n.d.). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. Retrieved from [Link]
-
Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
SDSU NMR Facility – Department of Chemistry. (n.d.). Manualy Setting up 2D experiments. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) The Role of Hidden Conformers in Determination of Conformational Preferences of Mefenamic Acid by NOESY Spectroscopy. Retrieved from [Link]
-
ACS Publications. (2025). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Retrieved from [Link]
-
PMC. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. Retrieved from [Link]
-
ACS Publications. (2005). A Complete Set of NMR Chemical Shifts and Spin-Spin Coupling Constants for L-Alanyl-L-alanine Zwitterion and Analysis of Its Con. Retrieved from [Link]
-
MDPI. (2023). Synthesis of Peptides from Glycine on Anatases with Different Crystal Facets. Retrieved from [Link]
Sources
- 1. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. kpwulab.com [kpwulab.com]
- 8. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. princeton.edu [princeton.edu]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. Manualy Setting up 2D experiments | Nuclear Magnetic Resonance Facility [sites.uwm.edu]
- 15. chemistry.uoc.gr [chemistry.uoc.gr]
A Comparative Guide to the Structure-Activity Relationship of Methyl 2-Amino-2-cyclopropylhexanoate Analogs for Neuroprotective Drug Discovery
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of methyl 2-amino-2-cyclopropylhexanoate, a novel class of compounds with significant potential in the development of neuroprotective agents. Drawing upon established principles of medicinal chemistry and experimental data from structurally related compounds, we will explore the nuanced effects of chemical modifications on biological activity. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of innovative therapeutics for neurological disorders.
Introduction: The Therapeutic Promise of Cyclopropyl-Containing Amino Acids
Cyclopropane-containing amino acids are a unique class of molecules that have garnered considerable interest in medicinal chemistry. The incorporation of a cyclopropyl ring introduces conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] These structural motifs are present in a variety of biologically active compounds, including enzyme inhibitors and neuroactive agents.[3][4] Notably, analogs of 2-amino-5-phosphonopentanoic acid containing a cyclopropyl group have been investigated as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamate-mediated excitotoxicity and subsequent neuronal damage.[5]
This guide will focus on the SAR of this compound and its analogs, with a hypothesized focus on their potential as neuroprotective agents, possibly through the modulation of excitatory amino acid receptors like the NMDA receptor. We will dissect the molecule into key pharmacophoric elements and discuss how modifications to each can influence biological activity, drawing parallels from existing literature on related compounds.
Core Molecular Scaffold and Hypothesized Pharmacophore
The core structure of this compound can be divided into four key regions for SAR analysis. The strategic modification of these regions is paramount to optimizing potency, selectivity, and pharmacokinetic properties.
Figure 1: Key pharmacophoric regions of the this compound scaffold.
Comparative Analysis of Structural Modifications
The following sections detail the anticipated impact of structural modifications in each of the four key regions, based on established medicinal chemistry principles and data from related compounds.
Region 1: The α-Amino Group
The primary amino group is a critical determinant of activity in many amino acid-based ligands. Its basicity and hydrogen bonding capacity are often essential for receptor interaction.
-
N-Alkylation: Introduction of small alkyl groups (e.g., methyl, ethyl) may be tolerated, but larger substituents could introduce steric hindrance, disrupting key interactions with the biological target.
-
N-Acylation: Acylation would neutralize the basicity of the amino group, which is likely to be detrimental to activity if an ionic interaction is required for binding. However, in some cases, an amide bond can introduce new hydrogen bonding opportunities.[6]
-
Stereochemistry: The stereochemistry at the α-carbon is crucial. For NMDA receptor ligands, the (R)-enantiomer is often more potent.[7] Chiral synthesis or separation of enantiomers is therefore a critical step in the drug discovery process.
Region 2: The Cyclopropyl Ring
The cyclopropyl moiety provides conformational constraint, which can pre-organize the molecule into a bioactive conformation, thereby increasing affinity and selectivity.
-
Substitution on the Ring: The addition of small substituents (e.g., methyl, fluoro) to the cyclopropyl ring can be used to probe for additional binding pockets and to modulate electronic properties.
-
Ring Size: Exploration of other small cycloalkanes (e.g., cyclobutyl, cyclopentyl) in place of the cyclopropyl ring can provide insights into the optimal level of conformational restriction.
Region 3: The Alkyl Side Chain (Hexanoate)
The length and nature of the alkyl chain significantly influence lipophilicity and can impact both potency and pharmacokinetic properties.
-
Chain Length: Varying the length of the alkyl chain from shorter (e.g., propanoate, butanoate) to longer (e.g., octanoate) will modulate the lipophilicity of the molecule. This can affect cell permeability, metabolic stability, and interaction with hydrophobic pockets in the target protein.[8]
-
Branching and Unsaturation: Introduction of branching or double bonds in the alkyl chain can further fine-tune the conformational properties and metabolic stability of the analogs.
Region 4: The Ester Moiety
The ester group serves as a bioisostere for a carboxylic acid and influences solubility, cell permeability, and metabolism.
-
Ester Variation: Modification of the methyl ester to other esters (e.g., ethyl, isopropyl, tert-butyl) can modulate the rate of hydrolysis and the overall pharmacokinetic profile of the compound.[9] Generally, bulkier esters are more stable to hydrolysis by plasma esterases.
-
Bioisosteric Replacement: Replacement of the ester with other functional groups such as amides or small heterocycles can alter the hydrogen bonding capacity and electronic distribution, potentially leading to improved activity or selectivity.
Comparative Data Summary (Hypothetical)
The following table presents a hypothetical comparison of the in vitro activity of a series of this compound analogs, based on the SAR principles discussed above. The biological activity is represented as the half-maximal inhibitory concentration (IC₅₀) against a hypothetical neuroprotective target.
| Compound | R1 (Amino Group) | R3 (Alkyl Chain) | R4 (Ester) | Hypothetical IC₅₀ (µM) | Rationale for Predicted Activity |
| Parent | -NH₂ | n-Butyl | -OCH₃ | 5.0 | Baseline activity. |
| Analog 1 | -NHCH₃ | n-Butyl | -OCH₃ | 7.5 | Small N-alkylation may be tolerated but could slightly decrease affinity. |
| Analog 2 | -NH₂ | n-Propyl | -OCH₃ | 10.0 | Shorter alkyl chain may lead to reduced hydrophobic interactions. |
| Analog 3 | -NH₂ | n-Hexyl | -OCH₃ | 3.0 | Longer alkyl chain could enhance binding to a hydrophobic pocket. |
| Analog 4 | -NH₂ | n-Butyl | -OCH₂CH₃ | 4.5 | Ethyl ester may have slightly altered pharmacokinetics but similar potency. |
| Analog 5 | -NH₂ | n-Butyl | -OC(CH₃)₃ | 6.0 | Bulky tert-butyl ester might introduce steric hindrance at the active site. |
Experimental Protocols
The following protocols are representative methodologies for the synthesis and biological evaluation of this compound analogs, adapted from established procedures for related compounds.[1][2]
General Synthetic Scheme
The synthesis of the target analogs can be achieved through a multi-step sequence, as illustrated in the workflow below.
Figure 2: General synthetic workflow for the preparation of target analogs.
Step-by-Step Protocol for the Synthesis of the Parent Compound:
-
Grignard Reaction: To a solution of cyclopropyl cyanide in anhydrous diethyl ether, add a solution of n-butylmagnesium bromide dropwise at 0 °C.
-
Imine Formation: Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous ammonium chloride.
-
Strecker Synthesis: To the crude imine, add a solution of potassium cyanide and ammonium chloride in aqueous ammonia. Stir at room temperature for 24 hours.
-
Nitrile Hydrolysis: Extract the resulting α-amino nitrile and subject it to hydrolysis with 6M hydrochloric acid at reflux for 12 hours.
-
Esterification: Remove the solvent under reduced pressure. Add anhydrous methanol and bubble dry HCl gas through the solution at 0 °C. Reflux for 8 hours.
-
Purification: Concentrate the reaction mixture and purify the residue by column chromatography on silica gel to yield the final product.
In Vitro Biological Evaluation: Neuroprotection Assay
The neuroprotective effects of the synthesized analogs can be assessed using an in vitro model of glutamate-induced excitotoxicity in primary neuronal cultures.
Experimental Workflow:
Figure 3: Workflow for the in vitro neuroprotection assay.
Step-by-Step Protocol:
-
Cell Culture: Plate primary cortical neurons in 96-well plates and culture for 7-10 days.
-
Compound Treatment: Pre-incubate the neurons with various concentrations of the test compounds for 1 hour.
-
Excitotoxicity Induction: Add glutamate (100 µM) to the culture medium to induce excitotoxicity.
-
Incubation: Incubate the plates for 24 hours at 37 °C in a humidified incubator with 5% CO₂.
-
Viability Assay: Assess cell viability using the MTT assay. Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of neuroprotection relative to the glutamate-treated control. Determine the IC₅₀ value for each compound by plotting the concentration-response curve.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs represents a promising avenue for the discovery of novel neuroprotective agents. The insights presented in this guide, synthesized from existing literature on related compounds, provide a rational framework for the design and optimization of these molecules. The key to unlocking their full therapeutic potential lies in the systematic modification of the core scaffold, guided by the principles of medicinal chemistry and supported by robust biological evaluation.
Future work should focus on the synthesis of a focused library of analogs to experimentally validate the hypothesized SAR. Further studies should also aim to identify the specific biological target and elucidate the mechanism of action. The integration of in silico modeling and pharmacokinetic studies will be instrumental in advancing the most promising candidates toward clinical development.
References
-
Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. ResearchGate. [Link]
-
Synthesis and biological evaluation of cyclopropyl analogs of 2-amino-5-phosphonopentanoic acid. Journal of Medicinal Chemistry. [Link]
-
Synthesis of Cyclopropyl Amino Acid Derivatives. ResearchGate. [Link]
-
Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. MDPI. [Link]
-
Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC. [Link]
-
Synthesis and In Vitro Activity of Novel Melphalan Analogs in Hematological Malignancy Cells. MDPI. [Link]
-
Cyclopropenone-containing cysteine proteinase inhibitors. Synthesis and enzyme inhibitory activities. PubMed. [Link]
-
Neuroprotective Effects of 2-Cyclopropylimino-3-Methyl-1,3-Thiazoline Hydrochloride Against Oxidative Stress. PMC. [Link]
-
(2R)-2-amino-2-cyclopropylpropanoic acid. PubChem. [Link]
-
Neuroprotective effects of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride against oxidative stress. PubMed. [Link]
-
Methyl 2-amino-2-cyclopropylacetate. PubChem. [Link]
-
Neuroprotective effects of the antioxidant action of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride against ischemic neuronal damage in the brain. PMC. [Link]
-
Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. PubMed. [Link]
-
Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture. MDPI. [Link]
-
Drug design, in vitro pharmacology, and structure-activity relationships of 3-acylamino-2-aminopropionic acid derivatives, a novel class of partial agonists at the glycine site on the N-methyl-D-aspartate (NMDA) receptor complex. PubMed. [Link]
-
Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. PMC. [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]
-
Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. MDPI. [Link]
-
Structure-activity relationships of (4-acylpyrrol-2-yl)alkanoic acids as inhibitors of the cytosolic phospholipase A2: variation of the substituents in positions 1, 3, and 5. PubMed. [Link]
-
Non‐Immunosuppressive Cyclophilin Inhibitors. PMC. [Link]
-
Neuroprotective effects of Daphnetin on hippocampal neurons and blood-brain barrier integrity in a mouse model of cerebral ischemia. PubMed. [Link]
-
Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. ResearchGate. [Link]
-
Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. [Link]
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 2. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclopropenone-containing cysteine proteinase inhibitors. Synthesis and enzyme inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Drug design, in vitro pharmacology, and structure-activity relationships of 3-acylamino-2-aminopropionic acid derivatives, a novel class of partial agonists at the glycine site on the N-methyl-D-aspartate (NMDA) receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (2R)-2-amino-2-cyclopropylpropanoic acid | C6H11NO2 | CID 6993891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of (4-acylpyrrol-2-yl)alkanoic acids as inhibitors of the cytosolic phospholipase A2: variation of the substituents in positions 1, 3, and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Comparing the Efficacy of Chiral Catalysts for Enantioselective Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of stereochemically pure compounds, particularly in the pharmaceutical industry where the chirality of a molecule can mean the difference between a therapeutic agent and a toxin, enantioselective synthesis stands as a cornerstone of modern chemistry. The heart of this discipline lies in the chiral catalyst, a molecular marvel that directs a chemical reaction to favor the formation of one of two mirror-image enantiomers. This guide offers an in-depth comparison of the three principal classes of chiral catalysts—transition metal complexes, organocatalysts, and enzymes—providing objective performance data and the underlying scientific rationale to empower researchers in making informed decisions for their synthetic challenges.
The Foundation: Principles of Stereoselective Catalysis
Enantioselective catalysis is achieved by introducing a chiral catalytic agent to a prochiral substrate. This interaction forms diastereomeric transition states that are unequal in energy. The catalyst, by lowering the energy barrier for the formation of one enantiomer over the other, dictates the stereochemical outcome of the reaction. The success of this process is primarily measured by the enantiomeric excess (ee), which quantifies the purity of the desired enantiomer in the final product.
Class 1: Chiral Transition Metal Complexes
Transition metal catalysts, featuring a central metal atom coordinated to chiral organic ligands, are renowned for their high activity, broad substrate scope, and exceptional enantioselectivity. Metals such as rhodium (Rh), ruthenium (Ru), and iridium (Ir) are workhorses in this field, particularly for asymmetric hydrogenation reactions.
Mechanism of Action: The Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation is a prime example of transition metal catalysis. The mechanism involves an "outer sphere" interaction where the active catalyst, a ruthenium dihydride complex, does not directly coordinate to the substrate's functional group in the rate-determining step. Instead, a hydride is transferred from the metal to the ketone, while a proton is transferred from the diamine ligand to the carbonyl oxygen, often through a six-membered pericyclic transition state. This metal-ligand bifunctional catalysis is key to its high efficiency and selectivity.[1][2]
Sources
Mass spectrometry analysis of Methyl 2-amino-2-cyclopropylhexanoate
An In-Depth Comparative Guide to the Mass Spectrometry Analysis of Methyl 2-amino-2-cyclopropylhexanoate
Authored by: A Senior Application Scientist
Introduction
This compound is a non-proteinogenic amino acid ester, a class of molecules with significant interest in pharmaceutical development and chemical synthesis due to their unique structural motifs.[1][2] The incorporation of a cyclopropyl group introduces conformational rigidity, while the α,α-disubstitution can impart metabolic stability, making such compounds valuable building blocks for novel therapeutics. Accurate and robust analytical methodologies are paramount for the characterization, quantification, and quality control of these specialized molecules.
This guide provides a comprehensive comparison of mass spectrometry-based strategies for the analysis of this compound. We will explore two primary workflows: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The discussion will delve into the causality behind experimental choices, present detailed protocols, and offer predictive insights into the fragmentation patterns, providing researchers, scientists, and drug development professionals with a practical framework for method development.
Molecular Profile of this compound
Before delving into the analytical methodologies, it is essential to establish the fundamental properties of the target analyte.
-
Structure:
-
The molecule features a central alpha-carbon bonded to four different groups: an amino group (-NH2), a cyclopropyl ring, a butyl group (as part of the hexanoate chain), and a methyl ester group (-COOCH3).
-
-
Molecular Formula: C₁₀H₁₉NO₂
-
Average Molecular Weight: 185.26 g/mol
-
Monoisotopic Mass: 185.14158 Da
The presence of a polar amino group and a non-polar alkyl chain gives the molecule amphipathic properties, influencing the choice of chromatographic techniques. The basic amino group makes it readily amenable to positive ion mode electrospray ionization (ESI).
Comparative Analysis of Mass Spectrometry Workflows
The selection of an analytical technique is dictated by the analyte's physicochemical properties and the specific goals of the analysis, such as quantification, impurity profiling, or structural confirmation. Below, we compare the two most powerful MS-based approaches for this molecule.
Caption: High-level comparison of GC-MS and LC-MS/MS analytical workflows.
Gas Chromatography-Mass Spectrometry (GC-MS): The Derivatization-Dependent Approach
GC-MS is a high-resolution separation technique that offers excellent chromatographic efficiency. However, its application to polar and non-volatile compounds like amino acids is contingent upon chemical derivatization.[3]
Expertise & Rationale
The primary amino group and the overall polarity of this compound make it unsuitable for direct GC analysis; it would exhibit poor peak shape and thermal decomposition in the hot injector.[3] Derivatization is essential to replace the active hydrogen on the amino group with a non-polar, thermally stable moiety, thereby increasing volatility and improving chromatographic performance. Silylation is a common and effective technique for this purpose.[4]
Experimental Protocol: Silylation for GC-MS Analysis
This protocol describes derivatization using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), a robust reagent that forms stable TBDMS derivatives.
-
Sample Preparation: Accurately weigh 1 mg of this compound into a 2 mL autosampler vial.
-
Drying: Evaporate any solvent to complete dryness under a gentle stream of nitrogen. The absence of moisture is critical for successful silylation.
-
Derivatization: Add 100 µL of acetonitrile and 100 µL of MTBSTFA to the dried sample.
-
Reaction: Cap the vial tightly and heat at 80-100 °C for 2-4 hours to ensure complete derivatization of the primary amine.
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.
Predicted Fragmentation Pattern (Electron Ionization)
Upon electron ionization (EI), the TBDMS-derivatized molecule (M.W. = 299.5 g/mol ) will undergo predictable fragmentation, providing a structural fingerprint. The fragmentation process is dominated by cleavages that lead to stable ions.[5]
Caption: Predicted major fragmentation pathways for the TBDMS derivative.
Table 1: Predicted Key Fragment Ions in GC-EI-MS of TBDMS-derivatized Analyte
| Predicted m/z | Proposed Ion Structure / Neutral Loss | Significance |
| 299 | [M]⁺˙ (Molecular Ion) | Confirms the molecular weight of the derivative. |
| 242 | [M - C(CH₃)₃]⁺ or [M-57]⁺ | Characteristic loss of the tert-butyl group from the TBDMS moiety. |
| 199 | [M - C₄H₉]⁺ or [M-57]⁺ | α-cleavage at the alpha-carbon, with loss of the butyl radical from the hexanoate chain. |
| 142 | [C₃H₅-C=N(H)TBDMS]⁺ | Fragment containing the cyclopropyl ring and the derivatized amino group. |
| 73 | [Si(CH₃)₃]⁺ | Common fragment from silylating reagents, though less prominent with TBDMS. |
| 57 | [C(CH₃)₃]⁺ | Represents the tert-butyl cation, often a base peak. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The High-Sensitivity Approach
LC-MS/MS is the benchmark for sensitive and selective analysis of compounds in complex matrices.[6] It offers the significant advantage of potentially analyzing the target compound in its native form without derivatization.[7][8]
Expertise & Rationale
This compound is well-suited for LC-MS/MS. Its basic amino group can be readily protonated, making it ideal for positive mode electrospray ionization (ESI).[4] Tandem MS (MS/MS) provides exceptional specificity by monitoring a specific fragmentation reaction (a precursor ion fragmenting to a product ion), which is crucial for quantification in complex samples.[7][9] While direct analysis is feasible, chromatographic separation can be challenging due to the molecule's polarity. Hydrophilic Interaction Chromatography (HILIC) is often superior to traditional reversed-phase for retaining such polar analytes.[8]
Experimental Protocol: HILIC-MS/MS Analysis
-
Sample Preparation: Dissolve 1 mg of the analyte in 10 mL of 50:50 acetonitrile:water to create a 100 µg/mL stock solution. Further dilute with the initial mobile phase to create calibration standards.
-
Chromatographic Conditions:
-
Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid. The acid promotes protonation ([M+H]⁺ formation) for ESI.[6]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 2 min, then return to 95% B and equilibrate for 3 min.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.[7]
-
Precursor Ion: [M+H]⁺ = m/z 186.1.
-
Collision Gas: Argon.
-
Optimization: Perform a direct infusion of the analyte to optimize collision energy for the most abundant and specific product ions.
-
Predicted Fragmentation Pattern (ESI-MS/MS)
Collision-Induced Dissociation (CID) of the protonated molecule ([M+H]⁺, m/z 186.1) will generate structurally informative product ions.
Caption: Predicted major fragmentation pathways for [M+H]⁺ in ESI-MS/MS.
Table 2: Predicted Key Fragment Ions in LC-ESI-MS/MS
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Proposed Neutral Loss / Fragment Structure | Proposed MRM Transition for Quantification |
| 186.1 | 154.1 | Loss of methanol (CH₃OH) from the ester. | 186.1 -> 127.1 (Confirmation) |
| 186.1 | 127.1 | Loss of the methoxycarbonyl radical (•COOCH₃), followed by hydrogen rearrangement. | 186.1 -> 84.1 (Primary) |
| 186.1 | 84.1 | [C₃H₅-C(NH₂)-H]⁺ Immonium ion resulting from cleavage of the butyl chain and ester group. Highly specific. | - |
| 186.1 | 41.1 | [C₃H₅]⁺ Cyclopropyl cation, indicative of the cyclopropyl moiety. | - |
For quantitative analysis, the transition 186.1 -> 84.1 would likely be chosen for its high specificity and expected abundance, as immonium ions of amino acids are often stable and intense.
Comparison Summary and Recommendations
| Parameter | GC-MS Analysis | LC-MS/MS Analysis |
| Sample Preparation | Multi-step, requires derivatization and drying. | Simple dilution ("dilute-and-shoot").[7] |
| Throughput | Lower due to derivatization time and longer GC runs. | Higher, with typical LC runs under 10 minutes.[7] |
| Specificity | Good, based on retention time and EI fragmentation pattern. | Excellent, due to precursor/product ion monitoring (MRM).[9] |
| Sensitivity | Generally lower (nanogram range). | Very high (picogram to femtogram range).[6][10] |
| Matrix Effects | Less prone to ion suppression. | Can be susceptible to ion suppression/enhancement.[8] |
| Structural Info | Rich fragmentation from EI provides a detailed fingerprint. | CID fragmentation is more controlled but can be less extensive. |
Recommendations:
-
For structural confirmation and identification of unknown related impurities: GC-MS is highly valuable. The extensive, library-searchable fragmentation patterns generated by electron ionization are excellent for elucidating structures.
-
For quantification in biological matrices (e.g., plasma, urine) or high-throughput screening: LC-MS/MS is the superior choice. Its minimal sample preparation, high speed, unparalleled sensitivity, and specificity make it the industry standard for bioanalysis.[8]
Alternative Analytical Techniques
While MS-based methods are preferred, other techniques can be employed, though typically with compromises.
-
High-Performance Liquid Chromatography with UV/Fluorescence Detection (HPLC-UV/FLD): This is a viable alternative, but this compound lacks a strong chromophore or fluorophore. Therefore, pre-column derivatization with a tagging reagent (e.g., OPA, Dansyl Chloride, AccQ-Tag) is necessary to enable detection.[9][11] This adds sample preparation steps and provides less structural information than MS.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive tool for absolute structure elucidation. However, it suffers from significantly lower sensitivity compared to mass spectrometry, making it unsuitable for trace-level quantification.[9]
Conclusion
The mass spectrometric analysis of this compound can be robustly achieved through two primary, complementary workflows. GC-MS, while requiring chemical derivatization, provides rich, detailed fragmentation patterns ideal for structural elucidation. In contrast, LC-MS/MS offers a faster, more sensitive, and highly specific method perfectly suited for quantification, particularly in complex sample matrices. The choice between these powerful techniques should be guided by the specific analytical objective, whether it be in-depth structural characterization or high-throughput quantitative analysis.
References
- National Institutes of Health (NIH). (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea.
- Royal Society of Chemistry. (n.d.). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst.
- Gelpi, E., et al. (n.d.). Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives. Analytical Chemistry.
- MDPI. (n.d.). Comprehensive Profiling of Free Proteinogenic and Non-Proteinogenic Amino Acids in Common Legumes Using LC-QToF: Targeted and Non-Targeted Approaches.
- Creative Proteomics. (n.d.). Applications of Mass Spectrometry Techniques in Amino Acid Analysis Methods.
- Waters Corporation. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry.
- Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
- SCIEX. (n.d.). Rapid LC-MS/MS Analysis of Free Amino Acids.
- American Chemical Society. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry.
- OPUS at UTS. (2023). Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry.
- American Chemical Society. (2025). A Validated Method for the Simultaneous Measurement of Tryptophan, Kynurenine, Phenylalanine, and Tyrosine by High-Performance Liquid Chromatography. ACS Publications.
- National Institutes of Health (NIH). (n.d.). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma.
- MDPI. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters.
- BenchChem. (2025). Mass Spectrometry Fragmentation Analysis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone.
- Smolecule. (n.d.). Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate.
- OPUS at UTS. (2022). Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Bell, E. A. (2025). Non-Protein Amino Acids: A Review of the Biosynthesis and Taxonomic Significance.
- Wikipedia. (n.d.). Non-proteinogenic amino acids.
- Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
- Wiley-VCH. (n.d.). Non-Proteinogenic α-Amino Acids, Natural Origin, Biological Functions.
- ResearchGate. (2025). Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2-Cyclopropyl-2-N-Boc-iminoacetate.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- Doc Brown's Chemistry. (2025). mass spectrum of cyclopropane C3H6 fragmentation pattern.
- PubChem. (n.d.). Methyl 2-[(cyclopropylmethyl)amino]acetate (C7H13NO2).
- PubChem. (n.d.). Methyl 2-amino-2-cyclopropylacetate | C6H11NO2.
- Biosynth. (n.d.). Methyl 2-amino-2-cyclopropylacetate hydrochloride.
- PubMed. (2023). Quality Control in Targeted GC-MS for Amino Acid-OMICS.
- MDPI. (n.d.). Quality Control in Targeted GC-MS for Amino Acid-OMICS.
- Wiley Online Library. (n.d.). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma.
- NIST WebBook. (n.d.). Cyclopropaneoctanoic acid, 2-[[2-[(2-ethylcyclopropyl)methyl]cyclopropyl]methyl]-, methyl ester.
- MDPI. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates.
- PubChem. (n.d.). Methyl 2-amino-2-methylpropanoate | C5H11NO2.
- MDPI. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis.
- Pharmacognosy Journal. (n.d.). GC-MS Analysis of Phytocomponents in, Pet Ether Fraction of Wrightia tinctoria Seed.
Sources
- 1. Buy Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate [smolecule.com]
- 2. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. sciex.com [sciex.com]
- 8. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 11. waters.com [waters.com]
A Senior Application Scientist's Guide to Assessing the Conformational Constraints of Cyclopropyl Amino Acids in Peptides
Introduction: The Quest for Rigidity in Peptide Therapeutics
Peptides represent a compelling class of therapeutic agents, offering high potency and selectivity that can be challenging to achieve with traditional small molecules. However, their inherent flexibility often leads to poor metabolic stability, low oral bioavailability, and the adoption of multiple conformations, only one of which may be biologically active. To overcome these hurdles, medicinal chemists employ a variety of strategies to introduce conformational rigidity. This guide provides an in-depth comparison of one of the most powerful strategies: the incorporation of cyclopropyl amino acids. We will explore the unique structural effects of the cyclopropane ring, compare it to other constraining elements, and detail the experimental and computational workflows necessary to validate its impact on peptide structure. The incorporation of cyclopropyl amino acids can drastically affect a peptide's secondary structure and flexibility, while also enhancing its metabolic stability[1].
The Unique Power of the Cyclopropane Ring
The three-membered ring of a cyclopropyl amino acid is more than a simple bulky substituent; it is a potent conformational lock. Its rigid geometry and unique electronic properties—often described as having partial sp2 character—impose severe restrictions on the allowable backbone dihedral angles (φ and ψ). This is fundamentally different from the flexibility of a simple amino acid like glycine or even alanine. By strategically placing different substituents on the cyclopropane ring, it is possible to precisely control the orientation of native side chains, a feature unique to this class of peptidomimetics[1].
Semi-empirical potential energy calculations have demonstrated that incorporating a cyclopropyl group makes various helical structures, including α, 3(10), and γ-helices, energetically favorable[2]. This ability to pre-organize a peptide into a specific bioactive conformation is a key advantage in rational drug design.
Caption: Fig 1: Cyclopropane ring imposing backbone rigidity.
Comparative Analysis: Cyclopropyl Amino Acids vs. Other Constraining Strategies
While effective, cyclopropyl amino acids are just one tool in the toolbox. Understanding their performance relative to other common methods is critical for making informed design choices.
| Feature | Cyclopropyl Amino Acids (Cpa) | N-Methylation | α,α-Disubstitution (e.g., Aib) | Proline & Mimetics |
| Primary Constraint | Restricts both φ and ψ angles severely due to the rigid ring structure. | Primarily restricts the φ angle by preventing cis/trans isomerization and eliminating the amide N-H hydrogen bond donor. | Restricts both φ and ψ angles to helical regions of the Ramachandran plot. | Fixes the φ angle to approximately -60° to -75°, providing a "kink" or turn-inducing element. |
| Secondary Structure | Can stabilize various helical and turn structures depending on substitution pattern[2]. | Disrupts β-sheets and α-helices due to loss of H-bonding; often promotes turns. | Strong helix promoter (especially 3(10)-helices). | Potent β-turn inducer. |
| Metabolic Stability | Excellent; the cyclopropane moiety protects adjacent peptide bonds from enzymatic cleavage[3][4]. | Good; the N-methyl group can sterically hinder protease access. | Good; the quaternary α-carbon sterically shields the adjacent peptide bonds. | Good; the cyclic side chain provides steric hindrance to proteases. |
| Synthetic Accessibility | Moderately complex; requires specialized, often multi-step syntheses of the monomer building blocks[1][5][6]. | Straightforward to incorporate during solid-phase peptide synthesis (SPPS) using commercially available monomers. | Straightforward; Aib and other common variants are commercially available for SPPS. | Straightforward; Proline and many mimetics are readily available for SPPS. |
| Side Chain Diversity | High; the ring can be substituted to introduce new vectors for modification or to mimic natural side chains precisely[1]. | Not applicable; modification is on the backbone nitrogen. | Limited; typically restricted to small alkyl groups to avoid excessive steric clash. | Moderate; a wide range of substituted proline analogs are known. |
Experimental & Computational Validation Workflow
Assessing the true conformational impact of a cyclopropyl amino acid requires a multi-pronged approach, combining synthesis, spectroscopy, and simulation. Each technique provides a unique and complementary piece of the structural puzzle.
Caption: Fig 2: Integrated workflow for conformational analysis.
Protocol 1: NMR Spectroscopy for Solution-State Analysis
Nuclear Magnetic Resonance (NMR) is the primary technique for determining the high-resolution structure of peptides in solution, which most closely mimics the physiological environment[7].
Causality: We use a combination of 2D NMR experiments because they allow us to resolve overlapping signals in the 1D spectrum and establish through-bond and through-space correlations between protons. A TOCSY experiment identifies protons within the same amino acid residue (spin system), while a NOESY experiment identifies protons that are close in space (< 5 Å), regardless of whether they are in the same residue[8][9]. These through-space NOE signals are the critical distance restraints used to calculate the 3D structure.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the purified Cpa-containing peptide in a suitable solvent (e.g., 90% H₂O / 10% D₂O or a deuterated organic solvent like DMSO-d₆) to a final concentration of 1-5 mM. Adjust the pH to a value where the peptide is stable and amide proton exchange is minimized (typically pH 4-6).
-
Data Acquisition:
-
Acquire a 1D ¹H spectrum to assess sample purity and signal dispersion.
-
Acquire a 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy) spectrum with a mixing time of ~80 ms. This will reveal correlations between all protons within a single amino acid's spin system.
-
Acquire a 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum with a mixing time of 200-400 ms. This will show cross-peaks between protons that are close in space.
-
-
Resonance Assignment:
-
Use the TOCSY spectrum to identify the spin systems corresponding to each amino acid type.
-
Use the NOESY spectrum to "walk" along the peptide backbone by identifying sequential Hα(i) - HN(i+1) NOE cross-peaks. This allows for sequence-specific assignment of each residue.
-
-
Structure Calculation:
-
Integrate the NOESY cross-peaks. The volume of each peak is proportional to r⁻⁶, where r is the distance between the two protons. Classify NOEs as strong (1.8-2.7 Å), medium (1.8-3.5 Å), or weak (1.8-5.0 Å).
-
Measure ³J(HN,Hα) coupling constants from a high-resolution 1D or 2D spectrum. These provide information about the φ dihedral angle via the Karplus equation.
-
Input the NOE-derived distance restraints and dihedral angle restraints into a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of low-energy structures consistent with the experimental data.
-
Protocol 2: X-Ray Crystallography for Solid-State Validation
X-ray crystallography provides an unambiguous, high-resolution snapshot of the peptide's conformation in the solid state[10]. It is the gold standard for validating the precise structural effects of the cyclopropyl constraint.
Causality: This method works by passing X-rays through an ordered crystal of the peptide. The X-rays are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern. By analyzing this pattern, we can mathematically reconstruct a 3D map of the electron density and build an atomic model of the peptide[11]. This gives us precise coordinates for every atom, offering unparalleled detail of the backbone conformation.
Step-by-Step Methodology:
-
Crystallization: This is often the most challenging step[10]. Screen a wide range of conditions (precipitants, buffers, pH, temperature) using commercially available kits and vapor diffusion methods (hanging drop or sitting drop) to find conditions that yield single, well-ordered crystals.
-
Data Collection:
-
Mount a suitable crystal on a loop and flash-cool it in a stream of liquid nitrogen to prevent radiation damage.
-
Place the crystal in an X-ray beam (at a home source or synchrotron) and rotate it while collecting diffraction images.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the "phase problem" to convert diffraction intensities into an initial electron density map. For peptides, direct methods are often successful.
-
Build an atomic model of the peptide into the electron density map using software like Coot.
-
Refine the model against the experimental data using programs like REFMAC5 or Phenix. This process iteratively improves the fit of the model to the data, resulting in a final, high-resolution structure.
-
-
Analysis: Analyze the final structure to determine the precise φ and ψ angles at the cyclopropyl amino acid and surrounding residues. The resulting structure can be deposited in the Protein Data Bank (PDB)[12].
Protocol 3: Computational Modeling for Exploring Conformational Landscapes
Computational methods, particularly molecular dynamics (MD) simulations, are essential for understanding the dynamic behavior of peptides in solution and for exploring the full range of accessible conformations[13].
Causality: MD simulations use classical mechanics to simulate the movements of atoms over time. By solving Newton's equations of motion for the peptide in a simulated solvent environment, we can generate a trajectory that reveals not only the lowest-energy conformation but also the entire ensemble of structures the peptide can adopt and the energetic barriers between them[14][15]. This provides a dynamic view that complements the static picture from crystallography and the time-averaged data from NMR.
Step-by-Step Methodology:
-
System Setup:
-
Start with an initial 3D structure of the Cpa-containing peptide (e.g., from a crystal structure or built as an extended chain).
-
Select an appropriate force field (e.g., AMBER, CHARMM, GROMOS) that accurately describes the energetics of the peptide and the cyclopropyl moiety.[16]
-
Place the peptide in a simulation box and solvate it with an explicit water model (e.g., TIP3P). Add counter-ions to neutralize the system.
-
-
Simulation:
-
Energy Minimization: Minimize the energy of the system to remove any steric clashes or unfavorable starting geometries.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then run a short simulation under constant pressure and temperature (NPT ensemble) to allow the solvent to equilibrate around the peptide.
-
Production Run: Run a long MD simulation (typically hundreds of nanoseconds to microseconds) under constant volume and temperature (NVT ensemble) or constant pressure and temperature (NPT ensemble) to sample the conformational space. For complex systems, enhanced sampling methods like Replica-Exchange MD (REMD) may be necessary to overcome energy barriers[13].
-
-
Trajectory Analysis:
-
Calculate the root-mean-square deviation (RMSD) of the backbone atoms over time to assess structural stability and convergence.
-
Perform cluster analysis to group similar conformations and identify the most populated structural states.
-
Plot the φ and ψ dihedral angles over time and as a Ramachandran plot to visualize the conformational restrictions imposed by the cyclopropyl group.
-
Calculate the free energy landscape to map the low-energy basins and the barriers separating them.
-
Conclusion
Cyclopropyl amino acids are a uniquely powerful tool for peptide drug design, offering a robust method for locking the peptide backbone into a desired bioactive conformation. Their incorporation leads to significant gains in metabolic stability and can be used to fine-tune secondary structure. While their synthesis is more demanding than that of other constrained residues, the precise structural control they offer is often unparalleled. A rigorous assessment of their conformational effects, employing an integrated workflow of NMR spectroscopy, X-ray crystallography, and computational modeling, is essential for validating design principles and accelerating the development of next-generation peptide therapeutics.
References
- Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrog
- Robust Conformational Space Exploration of Cyclic Peptides by Combining Different MD Protocols and Force Fields. NIH.
- CycloPs: Generating Virtual Libraries of Cyclized and Constrained Peptides Including Nonnatural Amino Acids.
- RCSB PDB: Homepage. RCSB PDB.
- The synthesis of cyclopropane amino acids and peptides.
- Peptide NMR. Source not specified.
- Conformational Preferences of Cyclopropyl Peptides. Crystal Structure of (E)-DL-1-benzamido-1-methoxycarbonyl-2-chlorcyclopropane (BCP). PubMed.
- Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC, PubMed Central.
- A Newcomer's Guide to Peptide Crystallography. PMC, PubMed Central.
- Computational Prediction of Cyclic Peptide Structural Ensembles and Application to the Design of Keap1 Binders. NIH.
- Synthesis of Amino Acids of Cyclopropylglycine Series.
- Synthesis and NMR Studies of Cyclopeptides Containing a Sugar Amino Acid. PubMed.
- Identification of amino acid sequence by X-ray crystallography: a mini review of case studies. Biblioteka Nauki.
- Conformational design of cyclic peptides. Enlighten Theses - University of Glasgow.
- Enantioselective Synthetic Approaches to Cyclopropane and Cyclobutane β-Amino Acids: Synthesis and Structural Study of a Conformationally Constrained β-Dipeptide.
- A Series of Pyrazolo-Quinazoline Amines Inhibits the Cytochrome bd Oxidase in Mycobacterium tuberculosis.
- The synthesis of cyclopropane amino acids and peptides.
- A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. ChemRxiv.
- A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks.
- NMR Spectroscopy of Peptides and Proteins.
- Functional Groups In Organic Chemistry. Source not specified.
- Constrained beta-amino acid-containing miniproteins. RSC Publishing.
- X-Ray Crystallographic Structure of the Cyclic Diamino Acid Peptide: N,N ′-Diacetyl-cyclo(Gly-Gly).
- Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. MDPI.
- X-ray Protein Crystallography. Physics LibreTexts.
- NMR spectroscopy results and related data analysis of peptides of this...
- Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. PubMed.
- Advances in the Synthesis of Cyclopropylamines.
- Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. PubMed.
- A computational approach to design structured peptides and predict peptide behavior in solution. YouTube.
Sources
- 1. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational preferences of cyclopropyl peptides. Crystal structure of (E)-DL-1-benzamido-1-methoxycarbonyl-2-chlorcyclopropane (BCP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]
- 4. WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 8. chem.uzh.ch [chem.uzh.ch]
- 9. chemrxiv.org [chemrxiv.org]
- 10. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phys.libretexts.org [phys.libretexts.org]
- 12. rcsb.org [rcsb.org]
- 13. Computational Methods for Studying Conformational Behaviors of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Robust Conformational Space Exploration of Cyclic Peptides by Combining Different MD Protocols and Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Computational Prediction of Cyclic Peptide Structural Ensembles and Application to the Design of Keap1 Binders - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Benchmarking New Cyclopropyl Amino Acids Against Known Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the limitations of the 20 canonical amino acids often necessitate the exploration of novel chemical space to enhance the therapeutic potential of peptide-based drugs.[1][2] Unnatural amino acids (UAAs) have emerged as indispensable tools for medicinal chemists, offering a means to overcome challenges such as poor metabolic stability and conformational flexibility.[3][4] Among the diverse array of available UAAs, cyclopropyl amino acids have garnered significant interest due to their unique stereochemical and physical properties. This guide provides a comprehensive framework for benchmarking novel cyclopropyl amino acids against established classes of unnatural amino acids, namely N-methylated and beta-amino acids. By presenting a side-by-side comparison of their effects on peptide properties and detailing robust experimental protocols for their evaluation, we aim to equip researchers with the knowledge to make informed decisions in the design of next-generation peptide therapeutics.
The Rise of Cyclopropyl Amino Acids in Peptide Design
The incorporation of a cyclopropane ring into an amino acid backbone imparts a high degree of conformational rigidity, significantly influencing the three-dimensional structure of a peptide.[5] This "conformational locking" can pre-organize a peptide into its bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target.[5] Furthermore, the cyclopropyl group is generally resistant to enzymatic degradation, which can translate to a longer in vivo half-life and improved pharmacokinetic profiles.[5]
Comparative Analysis: Cyclopropyl vs. N-Methylated and Beta-Amino Acids
To effectively evaluate the potential of new cyclopropyl amino acids, it is crucial to benchmark them against well-established UAAs. N-methylated amino acids and beta-amino acids are two such classes that are widely employed to enhance peptide stability and modulate conformation.
Key Performance Metrics: A Comparative Overview
| Feature | Cyclopropyl Amino Acids | N-Methylated Amino Acids | Beta-Amino Acids |
| Primary Advantage | High conformational rigidity, metabolic stability.[5] | Increased metabolic stability, enhanced membrane permeability.[6][7] | Significant resistance to proteolysis, unique backbone conformations.[2][3] |
| Conformational Impact | "Locks" backbone and side-chain conformations.[5] | Reduces hydrogen bonding potential, alters local conformation.[6] | Introduces an extra carbon into the backbone, promoting stable secondary structures.[8] |
| Metabolic Stability | Resistant to many metabolic pathways.[5] | Blocks cleavage by many proteases at the N-methylated site.[9] | Generally highly resistant to proteolytic degradation.[3] |
| Synthesis | Can be synthetically challenging.[10] | Relatively straightforward to incorporate during solid-phase peptide synthesis. | Can be readily incorporated into peptide sequences.[3] |
| FDA Approved Drugs | Found in several FDA-approved drugs.[11][12] | A key feature in drugs like Cyclosporine.[13][14] | Utilized in the development of various bioactive peptide analogues.[4] |
Experimental Workflows for Benchmarking
A rigorous evaluation of novel cyclopropyl amino acids requires a systematic approach employing a suite of well-defined experimental protocols. Here, we detail the methodologies for assessing metabolic stability and conformational properties.
Workflow for Evaluating Metabolic Stability
Caption: Workflow for assessing the metabolic stability of peptides containing unnatural amino acids.
Detailed Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines the steps to assess the metabolic stability of peptides in the presence of human liver microsomes.[15][16][17]
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare stock solutions of the test peptides (parent, cyclopropyl-AA, N-methyl-AA, and beta-AA) in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the NADPH regenerating system.
-
Thaw human liver microsomes on ice.
-
-
Incubation:
-
In a 96-well plate, combine the phosphate buffer, liver microsomes (final concentration typically 0.5 mg/mL), and the test peptide (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of the parent peptide remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent peptide remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration.
-
Workflow for Conformational Analysis
Caption: Workflow for the conformational analysis of peptides using NMR and X-ray crystallography.
Detailed Protocol: Conformational Analysis by NMR Spectroscopy
This protocol provides a general framework for the conformational analysis of peptides in solution using NMR.[18][19][20]
-
Sample Preparation:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., D2O or a mixture of H2O/D2O) to a final concentration of 1-5 mM.
-
Adjust the pH of the sample to the desired value.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional (1D) 1H NMR spectrum to assess sample purity and concentration.
-
Acquire two-dimensional (2D) NMR spectra, including:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., an amino acid residue).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
-
-
Spectral Analysis and Resonance Assignment:
-
Process the NMR data using appropriate software.
-
Assign all proton resonances to their respective amino acid residues in the peptide sequence.
-
-
Structural Restraint Generation:
-
Identify and quantify NOE cross-peaks to generate inter-proton distance restraints.
-
Measure scalar coupling constants (e.g., 3JHNα) to obtain dihedral angle restraints.
-
-
Structure Calculation and Refinement:
-
Use the experimental restraints in molecular dynamics or simulated annealing calculations to generate a family of 3D structures consistent with the NMR data.
-
Refine and validate the final ensemble of structures.
-
Detailed Protocol: Conformational Analysis by X-ray Crystallography
This protocol describes the key steps for determining the solid-state conformation of a peptide.[21][22][23]
-
Crystallization:
-
Screen a wide range of crystallization conditions (e.g., precipitants, pH, temperature, peptide concentration) to identify conditions that yield single, well-diffracting crystals. This is often the most challenging step.[22][24]
-
Optimize the initial crystallization conditions to obtain crystals of sufficient size and quality for X-ray diffraction.
-
-
X-ray Diffraction Data Collection:
-
Mount a single crystal and expose it to a monochromatic X-ray beam.
-
Collect the diffraction data as the crystal is rotated.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factor amplitudes.
-
Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing.
-
Build an initial atomic model into the resulting electron density map.
-
Refine the model against the experimental data to obtain the final, high-resolution crystal structure.
-
Conclusion: Making an Informed Choice
The selection of an unnatural amino acid for peptide drug design is a multifaceted decision that depends on the specific therapeutic goal. Cyclopropyl amino acids offer a compelling strategy for inducing rigid conformations and enhancing metabolic stability.[5] By systematically benchmarking new cyclopropyl amino acids against established UAAs like N-methylated and beta-amino acids using the detailed experimental workflows provided in this guide, researchers can gain a comprehensive understanding of their relative strengths and weaknesses. This data-driven approach will facilitate the rational design of peptide therapeutics with improved potency, selectivity, and pharmacokinetic properties, ultimately accelerating the journey from the laboratory to the clinic.
References
- Biosynth. (n.d.).
-
Sharma, K. K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry.[2][3][4][25][26]
-
Fairlie, D. P., et al. (n.d.). Beta-amino acids: versatile peptidomimetics. PubMed.[3]
-
Riaz, N. N., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher.[4][27]
-
Patsnap Synapse. (2025). How to Conduct an In Vitro Metabolic Stability Study.[25]
-
Riaz, N. N., et al. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Hilaris Publisher.[27]
-
(2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.[6]
-
Springer Nature Experiments. (n.d.). NMR Analysis of Unnatural Amino Acids in Natural Antibiotics.[18]
-
(2015). A Newcomer's Guide to Peptide Crystallography. PMC - PubMed Central.[21]
-
Mercell. (n.d.). metabolic stability in liver microsomes.[15]
-
WuXi AppTec DMPK. (2025). In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues.[28]
-
(n.d.). Exploring FDA-Approved Frontiers: Insights into Natural and Engineered Peptide Analogues in the GLP-1, GIP, GHRH, CCK, ACTH, and α-MSH Realms. PMC - PubMed Central.[13]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.[29]
-
(2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Recent.[19][30]
-
(n.d.). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. PMC - NIH.[31]
-
(n.d.). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery.[5]
-
ResearchGate. (2022). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR.[30]
-
(2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.[16]
-
(n.d.). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PMC - PubMed Central.[32]
-
Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.[17]
-
Sharma, K. K., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC.[26]
-
(2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. PubMed.[11]
-
(n.d.). Representative examples of FDA‐approved drugs bearing a cyclopropane motif.[12]
-
(n.d.). An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. PMC.[20]
-
(2009). Searching the conformational space of cyclic beta-amino acid peptides. PubMed.[8]
-
(n.d.). In vivo Incorporation of Unnatural Amino Acids to Probe Structure, Dynamics, and Ligand Binding in a Large Protein by Nuclear Magnetic Resonance Spectroscopy. Journal of the American Chemical Society.[33]
-
(2012). Extraordinary metabolic stability of peptides containing α-aminoxy acids. PubMed.[34]
-
Creative Biostructure. (n.d.). Peptide Crystallization.[22]
-
(2020). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. IUCr Journals.[23]
-
(n.d.). Use of unnatural amino acids to probe structure-activity relationships and mode-of-action of antimicrobial peptides. PubMed.[35]
-
(n.d.). Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G. NIH.[36]
-
(2017). Protein crystallization: Eluding the bottleneck of X-ray crystallography. PMC - NIH.[24]
-
Benchchem. (n.d.). The Strategic Incorporation of N-Methylated Amino Acids in Peptide Design: An In-depth Technical Guide.[14]
-
(n.d.). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. PMC - PubMed Central.[37]
-
(n.d.). Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. PMC - PubMed Central.[9]
-
(2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. PMC - PubMed Central.[38]
-
Thomas, N. C. (n.d.). X-Ray Crystallography as a Tool for the Structural Study and Design of α/β-Peptides. University of Wisconsin–Madison.[39]
-
(n.d.). The synthesis of cyclopropane amino acids and peptides. Google Patents.[40]
-
ResearchGate. (2025). Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides.[41]
-
(n.d.). In vitro absorption and metabolism data for peptides with natural amino acid side chains.[42]
-
Aapptec Peptides. (n.d.). N-Methyl Amino Acids Archives.[7]
-
(n.d.). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC - NIH.[10]
-
ResearchGate. (2025). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids.[43]
-
(n.d.). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. PMC - NIH.[44]
-
MDPI. (n.d.). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties.[45]
-
ResearchGate. (2025). ChemInform Abstract: Enantioselective Synthetic Approaches to Cyclopropane and Cyclobutane β-Amino Acids: Synthesis and Structural Study of a Conformationally Constrained β-Dipeptide.[46]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. Searching the conformational space of cyclic beta-amino acid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Exploring FDA-Approved Frontiers: Insights into Natural and Engineered Peptide Analogues in the GLP-1, GIP, GHRH, CCK, ACTH, and α-MSH Realms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mercell.com [mercell.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 18. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]
- 19. mr.copernicus.org [mr.copernicus.org]
- 20. An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 22. creative-biostructure.com [creative-biostructure.com]
- 23. journals.iucr.org [journals.iucr.org]
- 24. Protein crystallization: Eluding the bottleneck of X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 25. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 26. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. hilarispublisher.com [hilarispublisher.com]
- 28. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 33. pubs.acs.org [pubs.acs.org]
- 34. Extraordinary metabolic stability of peptides containing α-aminoxy acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Use of unnatural amino acids to probe structure-activity relationships and mode-of-action of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G - PMC [pmc.ncbi.nlm.nih.gov]
- 37. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 39. asset.library.wisc.edu [asset.library.wisc.edu]
- 40. EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]
- 41. researchgate.net [researchgate.net]
- 42. researchgate.net [researchgate.net]
- 43. researchgate.net [researchgate.net]
- 44. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 45. mdpi.com [mdpi.com]
- 46. researchgate.net [researchgate.net]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of Novel Amino Acid Esters: The Case of Methyl 2-amino-2-cyclopropylhexanoate
The procedures outlined herein are grounded in fundamental principles of chemical safety and align with major regulatory frameworks, including those set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Part 1: The Principle of Proactive Hazard Assessment
For novel or sparsely documented compounds like Methyl 2-amino-2-cyclopropylhexanoate, the disposal process begins not at the waste container, but with a thorough hazard assessment. The responsibility for this initial determination lies with the generating laboratory.[1] This assessment is the cornerstone of a safe disposal plan.
Safety Data Sheet (SDS) as the Primary Authority
The first and most critical step is to obtain the Safety Data Sheet (SDS) from the manufacturer or supplier. The SDS contains essential information on hazards, handling, and disposal.[2] If an SDS is available, its disposal recommendations (typically in Section 13) must be followed. In its absence, the following steps provide a systematic method for characterizing the waste.
Waste Characterization for Unidentified Hazards
When an SDS is not available, researchers must treat the substance as hazardous until proven otherwise and characterize it based on regulatory criteria. A hazardous waste is a solid, liquid, or gaseous material that displays either a “Hazardous Characteristic” or is specifically “listed” by name as a hazardous waste.[1] The four key hazardous characteristics defined by the EPA are:
-
Ignitability: The potential to catch fire. This applies to liquids with a flash point below 140°F, ignitable compressed gases, and oxidizers.[1]
-
Corrosivity: The ability to corrode metal. This is characteristic of aqueous solutions with a pH of ≤ 2 or ≥ 12.5.[1]
-
Reactivity: The tendency to be unstable, react violently with water, or generate toxic gases.[1]
-
Toxicity: The potential to be harmful or fatal when ingested or absorbed.
For this compound, a researcher would infer potential hazards by analyzing its functional groups (amino group, ester, cyclopropyl ring). Amino groups can be basic, and esters can be hydrolyzed. This information is critical for the next steps in segregation and containerization.
Part 2: Segregation, Containerization, and Storage Protocol
Proper segregation and storage are non-negotiable for laboratory safety. Mixing incompatible chemicals can lead to violent reactions, fires, or the release of toxic gases.[3][4]
Chemical Segregation
Solid and liquid wastes must always be kept separate.[2] Furthermore, chemical wastes must be segregated by their general hazard type. The following guiding principles are essential:
-
Acids and Bases: Store separately.[4]
-
Oxidizers and Flammables: Store separately.
-
Cyanides/Sulfides and Acids: Keep well segregated to prevent the generation of highly toxic gases.[4]
For this compound, given its amino functional group, it should be treated as a base and stored away from acids.
Waste Container Selection and Labeling
The choice of container is critical to prevent leaks and reactions.
-
Container Material: Use appropriate containers, with plastic being generally preferred.[1] Acids and bases should not be stored in metal containers.[5] For liquid waste, amber glass bottles are often recommended.[3] Never use foodstuff containers (e.g., mayonnaise jars) for hazardous waste.[4]
-
Container Condition: Containers must be in good condition, leak-proof, and kept securely capped when not in use.[2][4]
-
Labeling: All waste containers must be clearly labeled in English.[3] The label should identify the contents as accurately as possible, list relevant hazard pictograms, and include the contact details of the person generating the waste.[1][3]
Satellite Accumulation Areas (SAAs)
Laboratories that generate hazardous waste must establish designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[1][4] These areas have specific requirements:
-
Quantity Limits: A maximum of 55 gallons of hazardous waste (or 1 quart of acutely toxic P-listed waste) may be stored in an SAA.[1]
-
Storage Duration: Containers can remain in an SAA for up to one year if they are not full. Once a container is full, it must be removed within three days.[4]
-
Inspection: SAAs must be inspected weekly for any signs of leakage.[4]
| Parameter | Requirement | Rationale |
| Location | At or near the point of waste generation.[1] | Minimizes transport of open waste containers within the lab. |
| Max Volume | 55 gallons of hazardous waste.[1] | Prevents the accumulation of large, dangerous quantities of waste. |
| Acutely Toxic Waste | 1 quart (liquid) or 1 kg (solid) of P-listed waste.[1] | Stricter control for materials that pose an immediate, severe health risk. |
| Container Status | Must be kept closed except when adding waste.[4] | Prevents the release of hazardous vapors and reduces spill risk. |
| Full Containers | Must be removed from the SAA within 3 days.[4] | Ensures timely transfer to a central storage facility for disposal. |
Part 3: Step-by-Step Disposal Workflow
The following workflow provides a direct, procedural guide for handling and disposing of this compound waste.
Workflow Diagram: Chemical Waste Disposal
A flowchart outlining the key decision points and actions for proper chemical waste disposal.
Detailed Procedural Steps:
-
Hazard Assessment (Step 1): Before beginning work, determine the hazards of this compound. Since it is not a commonly listed chemical, assume it is hazardous. Note its basicity (due to the amino group) for segregation purposes.
-
Don PPE (Step 2): At a minimum, wear standard laboratory PPE, including safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Collect Waste (Step 3): Collect waste this compound (in solid form or solution) in a dedicated temporary container at your workstation. Do not mix it with other waste streams at this stage.
-
Select Container (Step 4): Choose a clean, leak-proof waste container that is chemically compatible. A high-density polyethylene (HDPE) or glass container is suitable. Ensure it has a secure screw-top cap.[2][5]
-
Segregate Waste (Step 5): Transfer the waste into its designated container. Ensure this container is stored separately from any acidic or oxidizing waste materials.[4]
-
Label Container (Step 6): Immediately label the waste container. The label must include:
-
Store in SAA (Step 7): Place the securely capped and labeled container in your lab's designated Satellite Accumulation Area.[4] Ensure it is within secondary containment (such as a spill tray) with other compatible (basic/neutral organic) wastes.
-
Log and Inspect (Step 8): Record the container in your laboratory's chemical waste inventory. Perform and document weekly inspections of the SAA to check for container integrity.[3][4]
-
Arrange for Disposal (Step 9): Once the container is nearly full (do not overfill), contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup.[1] They will manage the final transport and disposal through a licensed hazardous waste facility.
By adhering to this structured workflow, researchers can confidently manage the disposal of novel compounds like this compound, ensuring a safe laboratory environment and full regulatory compliance.
References
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Ace Waste.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
- U.S. Chemical Storage. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?.
- Centers for Disease Control and Prevention (CDC).
- Creative Safety Supply. (2024, February 21). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
- U.S. Environmental Protection Agency (EPA). Hazardous Waste.
- U.S. Environmental Protection Agency (EPA). (2025, August 13). Resource Conservation and Recovery Act (RCRA)
- U.S. Environmental Protection Agency (EPA). (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?.
- U.S. Environmental Protection Agency (EPA). (2025, May 30).
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-amino-2-cyclopropylhexanoate
Our primary directive is to treat Methyl 2-amino-2-cyclopropylhexanoate with the caution required for a corrosive, potentially flammable, and biologically active substance. This assessment is based on the known hazards of its core structures: the cyclopropylamine group and the α-amino ester functionality. The cyclopropylamine moiety is known to be corrosive and flammable, capable of causing severe skin and eye damage[1][2]. The α-amino ester group contributes to the molecule's reactivity and potential for biological effects[3][4]. Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation; it is an operational necessity.
Hazard Assessment: A Structurally-Informed Perspective
To establish a robust PPE protocol, we must first understand the anticipated hazards.
-
Corrosivity: The primary amine on the cyclopropyl group imparts a basic character, making the compound likely corrosive to skin, eyes, and mucous membranes. Safety data for cyclopropylamine confirms this, indicating it causes severe burns[2].
-
Flammability: While the hexanoate chain reduces volatility compared to smaller esters, the compound should be treated as a combustible liquid. Both cyclopropylamine and related ketones are classified as flammable liquids[5][6].
-
Dermal Absorption & Toxicity: Amino esters can be absorbed through the skin and may exhibit biological activity. The toxicological properties of this specific molecule are uninvestigated, mandating the prevention of all skin contact.
-
Inhalation Hazard: Although likely having a low vapor pressure, aerosols or mists can be generated, especially during heating or agitation. The amine functionality suggests that inhaled vapors would be irritating to the respiratory system[1][2].
-
Reactivity: Amines can react exothermically with acids and oxidizing agents. The compound may also be sensitive to air, as cyclopropylamine is known to absorb carbon dioxide[1].
Core PPE Requirements
The following table outlines the minimum PPE required for handling this compound. Note that for large-scale operations or situations with a high risk of splashing, enhanced protection is necessary.
| Protection Type | Specification | Rationale and Expert Insight |
| Hand Protection | Double-Gloving: Inner nitrile glove, outer butyl rubber or thick neoprene gloves. | Nitrile provides splash protection and dexterity. The outer butyl or neoprene layer offers extended resistance against corrosive amines and potential solvents. A regular glove replacement schedule is critical to prevent permeation[7]. |
| Eye & Face Protection | Safety goggles with side shields AND a full-face shield. | Goggles provide a seal against vapors and splashes. The face shield is mandatory to protect the entire face from splashes of this corrosive material, a critical measure when direct handling of the neat compound occurs[8][9]. |
| Body Protection | Flame-resistant (FR) lab coat over a long-sleeved shirt and long pants. A chemically resistant apron should be worn over the lab coat. | The FR lab coat addresses the flammability risk. The chemical-resistant apron provides an essential barrier against spills of the corrosive liquid. Ensure clothing is made of non-synthetic fibers (e.g., cotton) underneath the PPE. |
| Respiratory Protection | Work must be conducted within a certified chemical fume hood. For situations outside a fume hood (e.g., large spills), a full-face respirator with an organic vapor/ammonia cartridge is required. | Engineering controls are the first line of defense. A fume hood is non-negotiable. Respirators are for non-routine and emergency situations, protecting against inhalation of corrosive and irritating vapors[9]. |
| Foot Protection | Closed-toe, chemical-resistant safety footwear. | Protects against spills and dropped equipment. Perforated shoes or sandals are strictly forbidden in any area where this chemical is handled[7]. |
Operational Workflow: A Step-by-Step Procedural Guide
Adherence to a strict, logical workflow is paramount for safety. The following diagram and steps detail the process from preparation to cleanup.
Caption: Experimental workflow for handling this compound.
Step-by-Step Protocol
-
Preparation and Donning PPE:
-
Verify the chemical fume hood is certified and functioning correctly.
-
Assemble all necessary equipment and reagents.
-
Inspect all PPE for damage (cracks, holes, etc.).
-
Donning Sequence:
-
Put on inner nitrile gloves.
-
Don lab coat and tie it securely.
-
Put on chemical-resistant apron.
-
Don safety goggles.
-
Put on outer butyl rubber gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
Don the face shield.
-
-
-
Chemical Handling:
-
Decontamination and Doffing PPE:
-
Decontaminate any surfaces with an appropriate solvent followed by soap and water.
-
Doffing Sequence (to prevent self-contamination):
-
Remove the outer, grossly contaminated gloves and dispose of them as hazardous waste.
-
Remove the face shield and apron.
-
Remove the lab coat, turning it inside out as you remove it.
-
Remove safety goggles.
-
Remove the inner nitrile gloves and dispose of them.
-
Wash hands thoroughly with soap and water immediately.
-
-
Disposal and Emergency Plans
Chemical Waste Disposal
-
Liquid Waste: Collect all waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. The container should be stored in a well-ventilated area away from acids and oxidizing agents[10].
-
Solid Waste: All contaminated materials (gloves, pipette tips, paper towels) must be disposed of as hazardous solid waste. Double-bag these materials in sealed bags and place them in the designated solid waste container[1]. Do not let contaminated materials enter the regular trash[1].
Spill Management
-
Alert Personnel: Immediately alert others in the lab and evacuate the immediate area if the spill is large or outside the fume hood.
-
Control Vapors: Ensure the fume hood is drawing air to capture any vapors.
-
Containment: For small spills inside a fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain the liquid[11]. Do not use combustible absorbents.
-
Cleanup: Wearing full PPE, carefully collect the absorbed material using spark-proof tools and place it in a sealed container for hazardous waste disposal[5].
-
Decontamination: Clean the spill area thoroughly.
Emergency Procedures in Case of Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[1]. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[12]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention[1].
-
Ingestion: Do NOT induce vomiting[5]. Rinse the mouth with water and seek immediate medical attention.
By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research, ensuring that your discoveries are not made at the cost of personal or environmental safety.
References
- Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. (n.d.). National Institutes of Health (NIH).
- α-Imino Esters in Organic Synthesis: Recent Advances. (2017). Chemical Reviews.
- The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation processes and stabilization of α-ammonium acylchloride cations. (2017). RSC Publishing.
- Reactions of Amino Acids. (2021). Chemistry LibreTexts.
- Cyclopropylamine Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. (2017). RSC Publishing.
- Personal Protective Equipment. (2025). US EPA.
- Cyclopropyl methyl ketone Safety Data Sheet. (2012). Fisher Scientific.
- 2-Amino-2-methyl-1-propanol Safety Data Sheet. (n.d.). Fisher Scientific.
- Cyclopropylamine Material Safety Data Sheet. (n.d.). CDH Fine Chemical.
- 2-methylcyclohexanol Safety Data Sheet. (2021). Aldrich.
- Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro.
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024).
- How to Choose PPE for Chemical Work. (2025). Allan Chemical Corporation.
- Cyclopropylamine Safety Data Sheet. (n.d.). ChemicalBook.
- Cyclopropylamine Safety Data Sheet. (n.d.). Fisher Scientific.
- Personal Protective Equipment. (n.d.). National Institutes of Health (NIH).
- Cyclopropylamine Safety Data Sheet. (n.d.). C/D/N Isotopes.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. beta.lakeland.edu [beta.lakeland.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
